molecular formula C15H14FNO4S B1305479 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 40279-96-7

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B1305479
CAS No.: 40279-96-7
M. Wt: 323.3 g/mol
InChI Key: JRSXZZNEKZTTJP-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid (CAS 40279-96-7) is a synthetic organic compound with a molecular formula of C 15 H 13 FNO 4 S and a molecular weight of 322.33 g/mol . This chemical is a derivative of phenylalanine (2-amino-3-phenylpropanoic acid), one of the common proteinogenic amino acids . The core structure is modified by a sulfonamide linkage to a 4-fluorophenyl group, a functional group known to enhance metabolic stability and membrane permeability in bioactive molecules. The compound has a calculated boiling point of 506.6°C at 760 mmHg and a calculated flash point of 260.2°C . It is classified as an irritant, and standard laboratory safety practices should be observed during handling . As a phenylalanine analogue featuring a fluorinated aryl sulfonamide group, this compound serves as a valuable building block or intermediate in medicinal chemistry and chemical biology research. It is particularly useful for the development of enzyme inhibitors, probing protein-protein interactions, and in the synthesis of more complex peptide-based structures. The presence of both the carboxylic acid and the sulfonamide functional groups provides two potential sites for further chemical modification, making it a versatile synthon. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSXZZNEKZTTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379197
Record name N-(4-Fluorobenzene-1-sulfonyl)phenylalanine
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Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40279-96-7
Record name N-(4-Fluorobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40279-96-7
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Foundational & Exploratory

An In-depth Technical Guide to 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid: Core Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the fundamental properties of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, a sulfonamide derivative of the amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, predicted physicochemical characteristics, potential biological activities, and relevant analytical methodologies. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from related N-sulfonylated amino acids and phenylpropanoic acid derivatives to provide a robust foundational understanding.

Introduction and Molecular Overview

This compound belongs to the class of N-sulfonylated amino acids, a group of compounds of significant interest in medicinal chemistry.[1][2] The core structure consists of L-phenylalanine, a naturally occurring amino acid, modified at the amino group with a 4-fluorophenylsulfonyl moiety. This modification dramatically alters the physicochemical and biological properties of the parent amino acid, imparting characteristics of a sulfonamide.

Sulfonamides are a well-established class of pharmacologically active compounds known for a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The incorporation of the sulfonyl group can enhance binding to biological targets, improve pharmacokinetic profiles, and modulate the overall bioactivity of the parent molecule. The fluorine atom on the phenyl ring is a common bioisosteric replacement for hydrogen, often introduced to enhance metabolic stability and binding affinity.

Table 1: Core Molecular Properties of this compound

PropertyValueSource
CAS Number 40279-96-7[3]
Molecular Formula C₁₅H₁₄FNO₄SInferred from structure
Molecular Weight 335.34 g/mol Inferred from formula
IUPAC Name This compound[3]

Synthesis and Chemical Characterization

The synthesis of N-sulfonylated amino acids like this compound is typically achieved through a nucleophilic substitution reaction between the amino group of the parent amino acid and a sulfonyl chloride.[2] This reaction is a cornerstone of sulfonamide synthesis and is widely applicable to a variety of amino acids and sulfonyl chlorides.[1]

General Synthetic Protocol

The synthesis involves the reaction of L-phenylalanine with 4-fluorophenylsulfonyl chloride in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity, and for neutralizing the hydrochloric acid byproduct of the reaction.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve L-phenylalanine in an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate, with cooling in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorophenylsulfonyl chloride in an organic solvent (e.g., dioxane or tetrahydrofuran) to the cooled amino acid solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the N-sulfonylated amino acid product.

  • Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonamide and carboxylic acid moieties.

  • Elemental Analysis: To determine the elemental composition.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure and comparison with related compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
pKa (Carboxylic Acid) 3-5The electron-withdrawing nature of the sulfonyl group is expected to increase the acidity of the carboxylic acid compared to native phenylalanine (pKa ~2.2). The phenylpropanoic acid scaffold generally has a pKa around 4.7.[4][5]
pKa (Sulfonamide N-H) 8-10The acidity of the sulfonamide proton is influenced by the electron-withdrawing fluorophenyl group.
Solubility Poorly soluble in water at neutral pH. Soluble in alkaline aqueous solutions and organic solvents (e.g., DMSO, DMF, alcohols).The presence of the large, hydrophobic phenyl and fluorophenyl groups will likely dominate, leading to low aqueous solubility. The carboxylic acid and sulfonamide groups will allow for solubility in basic and organic media, respectively.
LogP Moderately lipophilicThe combination of the phenyl and fluorophenyl rings suggests a significant lipophilic character, which is important for membrane permeability.
Stability Generally stable under normal laboratory conditions.Sulfonamides and carboxylic acids are typically stable functional groups.

Potential Biological and Pharmacological Profile

N-sulfonylated amino acids have been explored for a variety of biological activities.[1][2] The specific activity of this compound would need to be determined experimentally, but potential areas of interest can be inferred from related structures.

Potential Mechanisms of Action
  • Enzyme Inhibition: Many sulfonamides act as enzyme inhibitors by mimicking the transition state of an enzymatic reaction or by binding to the active site.

  • Receptor Modulation: The compound could potentially interact with various cellular receptors.[6]

  • Antimicrobial Activity: Sulfonamides are classic antibacterial agents that inhibit dihydropteroate synthase, an enzyme involved in folate synthesis.[1]

Areas for Biological Investigation
  • Anticancer Activity: Derivatives of 3-aminopropanoic acid have shown promise as anticancer agents.[7][8][9]

  • Antibacterial and Antifungal Activity: The sulfonamide moiety is a well-known pharmacophore for antimicrobial activity.[1]

  • Anti-inflammatory Activity: Some N-sulfonylated amino acids exhibit anti-inflammatory properties.[2]

Analytical Methodologies

The analysis of this compound in biological matrices or as a pure compound would rely on established chromatographic techniques.[10][11]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the separation and quantification of this compound.

Protocol: Reverse-Phase HPLC Analysis

  • Column: A C18 stationary phase is suitable for retaining the moderately lipophilic compound.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic rings (typically around 254 nm).

  • Quantification: Use of a calibration curve with a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For high sensitivity and selectivity, especially in complex biological samples, LC-MS is indispensable.

Workflow: LC-MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS System Sample Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Separation (C18 Column) Supernatant_Collection->HPLC Injection ESI Electrospray Ionization (ESI) HPLC->ESI Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Signal

Caption: Workflow for LC-MS analysis.

Pharmacokinetic Considerations

The pharmacokinetic profile of this compound would be influenced by its structural features.[12][13]

  • Absorption: Its moderate lipophilicity may allow for good oral absorption.

  • Distribution: The compound is likely to bind to plasma proteins, such as albumin.

  • Metabolism: The phenyl and fluorophenyl rings may be susceptible to cytochrome P450-mediated hydroxylation. The sulfonamide and carboxylic acid groups are generally metabolically stable.

  • Excretion: The compound and its metabolites are likely to be excreted via the kidneys.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. Its synthesis is straightforward, and its physicochemical properties can be reasonably predicted. Future research should focus on the experimental determination of its biological activities, pharmacokinetic profile, and safety assessment to fully elucidate its therapeutic potential. The analytical methods outlined in this guide provide a solid foundation for such studies.

References

  • ResearchGate. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. Available from: [Link]

  • Springer Nature Experiments. The Dansyl Method for Identifying N-Terminal Amino Acids. Available from: [Link]

  • PubMed. Analytical methods for amino acid determination in organisms. (2020-08-28). Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2024-08-07). Available from: [Link]

  • National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024-05-16). Available from: [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. Available from: [Link]

  • PubMed. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2023-01-13). Available from: [Link]

  • Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids. (2024-03-28). Available from: [Link]

  • PubMed. Amino acid pharmacokinetics and safety assessment. Available from: [Link]

  • FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). (2010-04-08). Available from: [Link]

  • National Institutes of Health. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024-06-30). Available from: [Link]

  • Wikipedia. Phenylpropanoic acid. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Available from: [Link]

  • PubMed. Pharmacokinetics of essential amino acids in chronic dialysis-patients. Available from: [Link]

  • National Institutes of Health. 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. Available from: [Link]

  • ResearchGate. Synthesis of 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid derivatives 12–14. Available from: [Link]

  • National Institutes of Health. Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. Available from: [Link]

  • National Institutes of Health. (2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid. Available from: [Link]

  • PubChem. (2S)-2-amino-3-phenylpropanoic acid;nitrous acid. Available from: [Link]

  • PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid. Available from: [Link]

  • National Institutes of Health. CID 158720422. Available from: [Link]

  • PubChem. 3-(4-Aminophenyl)sulfonyl-3-phenylpropanoic acid. Available from: [Link]

Sources

N-(4-Fluorobenzenesulfonyl)phenylalanine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-Fluorobenzenesulfonyl)phenylalanine: Structure, Synthesis, and Applications

Introduction

N-(4-Fluorobenzenesulfonyl)phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine. This compound is distinguished by two key structural modifications: the acylation of the alpha-amino group with a 4-fluorobenzenesulfonyl chloride, forming a stable sulfonamide linkage, and the presence of a fluorine atom on the phenyl ring of the sulfonyl group. These features make it a molecule of significant interest to researchers in medicinal chemistry, drug discovery, and chemical biology.

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, the sulfonamide functional group is a prevalent pharmacophore found in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of N-(4-Fluorobenzenesulfonyl)phenylalanine, detailing its chemical structure, a robust synthesis protocol, and its applications as a versatile building block for scientific research and development.

Chemical Structure and Physicochemical Properties

Molecular Structure

The core of the molecule is an L-phenylalanine residue. The nitrogen atom of the amino group is covalently bonded to the sulfur atom of a 4-fluorobenzenesulfonyl group. This arrangement results in a chiral molecule with the stereochemistry inherited from the L-phenylalanine precursor.

Systematic IUPAC Name: 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid[3].

chemical_structure cluster_phenylalanine L-Phenylalanine Core cluster_sulfonyl 4-Fluorobenzenesulfonyl Group c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c6->c1 ch2 CH₂ c6->ch2 c_alpha CH ch2->c_alpha cooh COOH c_alpha->cooh nh_placeholder nh NH c_alpha->nh s S o1 O s->o1 O o2 O s->o2 O fc1 s->fc1 fc2 fc1->fc2 fc3 fc2->fc3 fc4 fc3->fc4 fc5 fc4->fc5 f F fc4->f fc6 fc5->fc6 fc6->fc1 nh->s

Caption: 2D Chemical Structure of N-(4-Fluorobenzenesulfonyl)phenylalanine.

Physicochemical and Computational Data

The properties of this compound make it suitable for various applications in organic synthesis and medicinal chemistry. The data presented below is compiled from computational models and supplier information.

PropertyValueReference
Molecular Formula C₁₅H₁₄FNO₄S[3]
Molecular Weight 323.34 g/mol [3]
CAS Number 40279-96-7[3]
Topological Polar Surface Area (TPSA) 83.47 Ų[3]
LogP (calculated) 1.7999[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 6[3]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis Protocol: N-Sulfonylation of L-Phenylalanine

Principle of the Reaction

The synthesis of N-(4-Fluorobenzenesulfonyl)phenylalanine is typically achieved via a nucleophilic substitution reaction between L-phenylalanine and 4-fluorobenzenesulfonyl chloride. This reaction is a classic example of the Schotten-Baumann reaction conditions, where an amine is acylated in the presence of a base.

Causality of Experimental Choices:

  • Base (Sodium Bicarbonate): A mild inorganic base is used to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting L-phenylalanine's amino group, which would render it non-nucleophilic. The base maintains a pH that facilitates the nucleophilic attack.

  • Solvent System (Water/Dioxane): A biphasic or aqueous co-solvent system is employed because L-phenylalanine is soluble in water, while the sulfonyl chloride is soluble in an organic solvent like 1,4-dioxane. This allows the reactants to come into contact at the interface or in the homogeneous mixture.

  • Acidification: Upon reaction completion, the solution is acidified. This protonates the carboxylate group of the product, rendering it less soluble in water and causing it to precipitate out of the aqueous solution, providing a straightforward method for isolation.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_phe Dissolve L-Phenylalanine and NaHCO₃ in Water add Slowly Add Sulfonyl Chloride Solution to Phe Solution at 0-5°C prep_phe->add prep_sulfonyl Dissolve Sulfonyl Chloride in Dioxane prep_sulfonyl->add react Stir at Room Temperature (e.g., 12-18 hours) add->react wash Wash with Organic Solvent (e.g., Ethyl Acetate) to Remove Unreacted Sulfonyl Chloride react->wash acidify Acidify Aqueous Layer with HCl to pH ~2 wash->acidify precipitate Collect Precipitate via Vacuum Filtration acidify->precipitate dry Dry the Solid Product precipitate->dry purify Recrystallize from Ethanol/Water dry->purify analyze Analyze Purity (TLC, NMR, MS) purify->analyze

Caption: General workflow for the synthesis of N-(4-Fluorobenzenesulfonyl)phenylalanine.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • L-Phenylalanine

  • 4-Fluorobenzenesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus.

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalanine (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in deionized water. Cool the flask in an ice bath to 0-5°C.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirring aqueous solution of L-phenylalanine over 30-45 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir vigorously for 12-18 hours.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the mixture with ethyl acetate (2 x volume of dioxane used) to remove any unreacted sulfonyl chloride and other organic impurities. Retain the aqueous layer.

  • Product Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH of the solution is approximately 2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Applications in Research and Drug Development

Role as a Synthetic Building Block

N-(4-Fluorobenzenesulfonyl)phenylalanine is a valuable intermediate in synthetic organic chemistry.[4] Its carboxylic acid and sulfonamide N-H groups provide reactive handles for further chemical modification. It is particularly useful in the synthesis of peptidomimetics and complex heterocyclic structures. The Boc-protected version, Boc-4-fluoro-L-phenylalanine, is used in solid-phase peptide synthesis to introduce fluorinated moieties that can enhance the biological activity and pharmacokinetic profiles of peptides.[5]

Scaffold for Medicinal Chemistry

The structure of N-(4-Fluorobenzenesulfonyl)phenylalanine contains key features that are attractive for drug design:

  • Fluorine Atom: The strategic placement of fluorine can increase metabolic stability by blocking sites of oxidative metabolism.[1] It can also enhance binding affinity to target proteins through favorable electrostatic interactions and alter lipophilicity, thereby improving cell permeability.

  • Sulfonamide Linkage: This group is a bioisostere of a peptide bond but is resistant to cleavage by proteases, enhancing the in vivo stability of molecules that incorporate it. It is also an excellent hydrogen bond donor and acceptor, capable of forming critical interactions within enzyme active sites or receptor binding pockets. Benzenesulfonamide derivatives have been successfully developed as potent inhibitors for a range of targets, including β-catenin in cancer pathways.[6]

Tool for Chemical Biology

The presence of the ¹⁹F nucleus provides a powerful analytical tool. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique with a wide chemical shift range and low background signal in biological systems. This allows researchers to use N-(4-Fluorobenzenesulfonyl)phenylalanine as a probe to study drug-protein interactions, conformational changes, and to determine binding constants in a non-invasive manner.

Conclusion

N-(4-Fluorobenzenesulfonyl)phenylalanine is a precisely engineered chemical entity that combines the chirality of a natural amino acid with the advantageous properties of organofluorine and sulfonamide chemistry. Its robust synthesis and versatile structure make it an important tool for researchers and scientists. From its use as a building block in the creation of novel peptides to its role as a scaffold for the development of targeted therapeutics, this compound represents a key component in the modern chemist's toolbox for advancing drug discovery and chemical biology.

References

  • Venkatraman, S., et al. (2009). Discovery of N-{N-[(3-cyanobenzene) sulfonyl]-4(R)-(3,3-difluoropiperidin-1-yl)-(l)-prolyl}-4-[(3',5'-dichloro-isonicotinoyl) Amino]-(L)-Phenylalanine (MK-0617), a Highly Potent and Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry Letters.
  • ChemScene. ((4-Fluorophenyl)sulfonyl)phenylalanine | CAS 40279-96-7.
  • Zhang, M. R., et al. (2014). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology.
  • Salah, M. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules.
  • PubChem. p-Fluorophenylalanine | C9H10FNO2. National Center for Biotechnology Information.
  • Sperandio, O., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Chem-Impex International. Boc-4-fluoro-L-phenylalanine.
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  • Rana, S., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
  • Gonçalves, M. F., et al. (2022). Synthesis of Fluorinated Amino Acids. Molecules.
  • Glushakov, A. V., et al. (2009). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke.
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Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel small molecule, 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid. In the absence of direct literature, this document synthesizes information from structurally related compounds to propose a probable mechanism centered on enzyme inhibition. We present a structured, multi-faceted experimental strategy designed for researchers, scientists, and drug development professionals to systematically identify the molecular target(s), validate target engagement, and characterize the downstream effects on cellular signaling pathways. This guide is intended to be a self-validating system, where each experimental stage builds upon the previous to construct a robust and scientifically sound understanding of the compound's biological activity.

Introduction: Deconstructing the Molecule to Predict Function

The chemical structure of this compound offers critical clues to its potential biological activity. It is a derivative of β-phenylalanine, a non-proteogenic amino acid that can serve as a scaffold for developing therapeutically active compounds.[1] The molecule can be dissected into three key functional components: the phenylpropanoic acid backbone, the sulfonamide linkage, and the 4-fluorophenyl group.

  • Phenylpropanoic Acid Core: Derivatives of phenylpropanoic acid are a well-established class of compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] Many of these effects are mediated through the inhibition of specific enzymes.[4] For instance, 3-phenylpropionic acid has been identified as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), suggesting a role in cellular metabolism.[5]

  • Sulfonamide Moiety: The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterials, diuretics, and anticancer agents. This functional group can act as a zinc-binding group in metalloenzymes or form key hydrogen bond interactions within an enzyme's active site, often leading to potent and selective inhibition.

  • 4-Fluorophenyl Group: The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 4-fluorophenyl group can enhance binding affinity to target proteins through favorable electrostatic interactions and can improve metabolic stability, making it a common feature in modern drug design.

Based on this structural analysis, a primary hypothesis is that This compound functions as an enzyme inhibitor. The following sections will outline a comprehensive strategy to test this hypothesis, identify the specific molecular target(s), and elucidate the compound's mechanism of action.

Phase 1: Target Identification and Validation

The initial and most critical phase is to identify the direct molecular target(s) of the compound. A multi-pronged approach, combining computational and experimental methods, will provide the most robust and reliable results.

In Silico Target Prediction

Computational methods can provide an initial, ranked list of potential protein targets, guiding subsequent experimental validation.

  • Ligand-Based Virtual Screening: This approach compares the structure of our compound to databases of known active molecules. Techniques such as 2D similarity searching and 3D shape-based screening can identify known enzyme inhibitors with structural homology.

  • Reverse Docking: This method involves docking the 3D structure of the compound into the binding sites of a large number of known protein structures. The binding affinity scores can predict which proteins are most likely to be targets.

Experimental Target Deconvolution

Experimental validation is essential to confirm the predictions from in silico studies and to discover novel targets.[6]

These techniques rely on the physical interaction between the compound and its target protein.[7]

  • Affinity Chromatography: This is a classic and powerful method for target identification.[7]

    • Protocol:

      • Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

      • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

      • Incubation: Incubate the cell lysate with the immobilized compound.

      • Washing: Wash away non-specifically bound proteins.

      • Elution: Elute the specifically bound proteins using a competitive inhibitor, a change in pH, or ionic strength.

      • Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that binding of a small molecule can stabilize a protein against proteolysis.

    • Protocol:

      • Treatment: Treat cell lysate with varying concentrations of the compound.

      • Proteolysis: Subject the treated lysate to limited proteolysis with a protease (e.g., thermolysin or pronase).

      • Analysis: Analyze the protein bands on an SDS-PAGE gel. Proteins that are stabilized by the compound will show reduced degradation compared to the control. The stabilized bands can be excised and identified by mass spectrometry.

These approaches identify targets by observing the phenotypic consequences of genetic perturbations.[8]

  • CRISPR-Cas9 Screening: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound.[8]

    • Protocol:

      • Library Transduction: Transduce a population of cells with a genome-wide CRISPR knockout library.

      • Compound Treatment: Treat the cells with a cytotoxic concentration of this compound.

      • Selection: Select for the surviving cells, which should be enriched for knockouts of genes essential for the compound's activity.

      • Sequencing: Perform next-generation sequencing to identify the enriched guide RNAs, thereby identifying the target gene(s).

Target Validation: Direct Binding and Enzymatic Assays

Once putative targets have been identified, it is crucial to validate the direct interaction and to quantify the functional consequences of this interaction.[9]

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. This technique can be used to determine the binding affinity (KD), as well as the association (kon) and dissociation (koff) rates.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, a direct enzymatic assay is the gold standard for confirming inhibitory activity.[10][11] The type of assay will depend on the specific enzyme. For example, if a kinase is identified, a kinase activity assay measuring the phosphorylation of a substrate would be appropriate.[12] These assays will also allow for the determination of the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[13]

Phase 2: Delineating the Impact on Cellular Signaling Pathways

Identifying the direct molecular target is only the first step. Understanding how the modulation of this target affects downstream cellular signaling pathways is critical to fully comprehend the compound's mechanism of action.[14][15]

Global Profiling of Cellular Responses

High-throughput "omics" technologies can provide an unbiased view of the cellular changes induced by the compound.

  • Transcriptomics (RNA-Seq): RNA sequencing can identify changes in gene expression patterns following compound treatment. This can reveal which signaling pathways are activated or inhibited.

  • Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins. Phosphoproteomics specifically focuses on changes in protein phosphorylation, which is a key event in many signaling pathways.[12]

Targeted Pathway Analysis

Based on the results of the global profiling and the identity of the molecular target, specific signaling pathways can be investigated in more detail.

  • Western Blotting: This technique can be used to measure changes in the expression and phosphorylation status of key proteins within a suspected signaling pathway.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a specific transcription factor.[16] Changes in reporter gene expression can quantify the activity of a particular signaling pathway.

  • Multiplex Immunoassays: These assays allow for the simultaneous measurement of multiple proteins or phosphoproteins in a single sample, providing a more comprehensive view of pathway activation.[17]

Visualizing the Workflow

The following diagrams illustrate the proposed experimental workflows for target identification and pathway analysis.

Target_Identification_Workflow cluster_0 Phase 1: Target Identification In_Silico_Prediction In Silico Target Prediction Experimental_Deconvolution Experimental Target Deconvolution In_Silico_Prediction->Experimental_Deconvolution Hypothesized Targets Target_Validation Target Validation Experimental_Deconvolution->Target_Validation Putative Targets Confirmed_Target Confirmed_Target Target_Validation->Confirmed_Target Validated Target(s)

Figure 1. A high-level overview of the target identification workflow.

Signaling_Pathway_Analysis_Workflow cluster_1 Phase 2: Signaling Pathway Analysis Global_Profiling Global Profiling (Omics) Targeted_Analysis Targeted Pathway Analysis Global_Profiling->Targeted_Analysis Pathway Hypotheses Mechanism_Elucidation Mechanism of Action Elucidation Targeted_Analysis->Mechanism_Elucidation Confirmed_Target Validated Target(s) Confirmed_Target->Global_Profiling

Figure 2. A workflow for delineating the impact on cellular signaling pathways.

Data Interpretation and Synthesis

The culmination of this comprehensive experimental approach will be a wealth of data. The key to successfully elucidating the mechanism of action lies in the careful integration and interpretation of these datasets.

Table 1: Example Data Summary for Target Validation

MethodTarget ProteinBinding Affinity (KD)IC50 (Enzymatic Assay)
SPRProtein Kinase X150 nM-
ITCProtein Kinase X180 nM-
Kinase AssayProtein Kinase X-250 nM
SPRProtease Y> 10 µM-

This integrated approach, from in silico prediction to in-depth cellular pathway analysis, provides a robust and reliable framework for elucidating the mechanism of action of this compound. By systematically following this guide, researchers can build a comprehensive understanding of the compound's biological activity, which is essential for its further development as a potential therapeutic agent.

References

  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]

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  • Wikipedia. (n.d.). Phenylpropanoic acid. [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]

  • Özdemir, A., et al. (2015). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-8. [Link]

  • Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1262-1270. [Link]

  • Al-Blewi, F. F., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(15), 5898. [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • White, H. B. (1996). Understanding Enzyme Inhibition. Journal of Chemical Education, 73(10), 919. [Link]

  • Wikipedia. (n.d.). Phenylpyruvic acid. [Link]

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  • Shulgina, E. V., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4668. [Link]

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  • Zhang, T., et al. (2014). 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation. Journal of Medicinal Chemistry, 57(10), 4247-4261. [Link]

Sources

A Strategic Guide to the Target Deconvolution of N-(4-Fluorobenzenesulfonyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The identification of specific molecular targets is a critical step in the development of novel therapeutics and chemical probes. N-(4-Fluorobenzenesulfonyl)phenylalanine represents a synthetically accessible small molecule with potential for biological activity, inferred from the established pharmacophoric nature of its constituent moieties. However, its direct biological targets remain uncharacterized in the public domain. This technical guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of the protein targets of N-(4-Fluorobenzenesulfonyl)phenylalanine. We present a logical workflow that integrates computational prediction with established and cutting-edge experimental methodologies, including chemical proteomics and biophysical validation assays. This document is intended for researchers, scientists, and drug development professionals engaged in the deconvolution of small molecule mechanisms of action.

Introduction: The Case for N-(4-Fluorobenzenesulfonyl)phenylalanine

N-(4-Fluorobenzenesulfonyl)phenylalanine is an intriguing molecule for target discovery initiatives. Its structure combines a phenylalanine scaffold, a common feature in molecules interacting with amino acid binding sites, with a fluorobenzenesulfonyl group. The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of drugs targeting enzymes such as carbonic anhydrases and kinases[1][2]. The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability.

Given the absence of published data on the specific biological targets of this compound, a systematic and unbiased approach is required. This guide outlines a robust workflow, beginning with broad, hypothesis-generating techniques and culminating in specific, hypothesis-confirming validation experiments. The causality behind each experimental choice is detailed to provide a clear and logical pathway for researchers.

Phase 1: In Silico Target Prediction & Hypothesis Generation

The initial phase of target deconvolution for a novel compound should be a cost-effective in silico analysis to generate tractable hypotheses. This step leverages vast chemogenomic databases to predict potential protein targets based on structural similarity to known bioactive ligands.

Rationale for Computational Approach

Computational methods offer a rapid and resource-efficient way to prioritize experimental efforts. By comparing the structure of N-(4-Fluorobenzenesulfonyl)phenylalanine against libraries of compounds with known targets, we can identify protein families that are statistically more likely to interact with it. This approach is predicated on the "similarity principle": structurally similar molecules often exhibit similar biological activities[3][4].

Recommended Tools and Databases

Several web-based servers and software can be utilized for this purpose. A multi-tool approach is recommended to increase the confidence of predictions.

Tool/DatabasePrediction PrincipleKey Features
TargetHunter Chemical similarity searching (2D/3D)Explores ChEMBL database; provides potential collaborator mapping[5].
SwissTargetPrediction Combination of 2D and 3D similarityProvides a ranked list of targets with probabilities; web-based and user-friendly.
KinasePred Machine learning & XAISpecifically predicts kinase targets and provides insights into structural determinants[6].
SuperPred Ligand-based similarityCompares the query molecule to a database of approved drugs and clinical candidates.
Experimental Protocol: In Silico Target Fishing
  • Obtain a 2D and 3D Representation: Generate a SMILES string and a 3D structure file (e.g., .sdf or .mol2) for N-(4-Fluorobenzenesulfonyl)phenylalanine.

  • Submit to Prediction Servers: Sequentially submit the structure to the servers listed in the table above.

  • Analyze and Consolidate Results: Collate the predicted targets from all platforms. Look for consensus targets or target families (e.g., multiple predictions pointing towards metalloproteases or serine/threonine kinases).

  • Prioritize Hypotheses: Rank the potential targets based on the strength of the prediction scores and the convergence of results from different algorithms. For N-(4-Fluorobenzenesulfonyl)phenylalanine, initial hypotheses might center on enzymes that recognize amino acids or are inhibited by sulfonamides, such as carbonic anhydrases, proteases, or kinases.

Phase 2: Unbiased Experimental Target Identification

Following computational analysis, the next logical step is to experimentally identify interacting proteins from a complex biological sample without prior bias. Chemical proteomics is the method of choice for this objective.

Strategy: Affinity Purification-Mass Spectrometry (AP-MS)

The core of this strategy is to use the small molecule as "bait" to capture its binding partners ("prey") from a cell lysate. The captured proteins are then identified using high-resolution mass spectrometry. This requires the synthesis of an affinity probe derivative of the parent compound.

cluster_synthesis Probe Synthesis cluster_prep Sample Preparation cluster_capture Target Capture cluster_analysis Analysis synthesis Synthesize Affinity Probe (e.g., with alkyne handle) probe_inc Incubate Lysate with Affinity Probe synthesis->probe_inc lysate Prepare Cell Lysate (e.g., from relevant cancer cell line) lysate->probe_inc control_inc Incubate Lysate with DMSO (Negative Control) lysate->control_inc compete_inc Incubate Lysate with Probe + Excess Parent Compound (Competition Control) lysate->compete_inc click Click Chemistry: Couple to Biotin-Azide probe_inc->click control_inc->click compete_inc->click beads Capture on Streptavidin Beads click->beads wash Wash Beads to Remove Non-specific Binders beads->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE Separation elute->sds digest In-gel Tryptic Digest sds->digest lcms LC-MS/MS Analysis digest->lcms db Database Search & Protein Identification lcms->db quant Label-Free Quantification (LFQ) db->quant

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Protocol: Photo-Affinity AP-MS

This protocol details a robust method for identifying binding partners[7].

  • Affinity Probe Synthesis:

    • Synthesize a derivative of N-(4-Fluorobenzenesulfonyl)phenylalanine incorporating two key features: a photoreactive group (e.g., benzophenone or diazirine) for covalent cross-linking and a tag for enrichment (e.g., a terminal alkyne for click chemistry or biotin)[7][8]. The linker should be placed at a position determined by structure-activity relationship (SAR) studies to minimize disruption of binding.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) to ~80% confluency.

    • Harvest cells and prepare a native protein lysate using a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Incubate the cell lysate (1-2 mg total protein) with the photo-affinity probe (e.g., 1-10 µM) for 1 hour at 4°C.

    • Competition Control: In a parallel sample, co-incubate with the probe and a 100-fold molar excess of the original, unmodified N-(4-Fluorobenzenesulfonyl)phenylalanine. This is a critical self-validating step; true targets should show reduced binding in this sample.

    • Transfer the lysate to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent cross-linking[7].

    • If an alkyne-tagged probe was used, perform a copper-catalyzed or copper-free click reaction to attach biotin-azide.

    • Add streptavidin-coated magnetic beads and incubate for 1 hour at 4°C to capture the probe-protein complexes[9].

  • Protein Elution and Digestion:

    • Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the proteins on a 1D SDS-PAGE gel and visualize with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).

  • Mass Spectrometry and Data Analysis:

    • Excise unique protein bands that appear in the probe-treated sample but are diminished or absent in the competition control.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS[10].

    • Identify proteins by searching the peptide fragmentation data against a human protein database (e.g., UniProt/Swiss-Prot).

    • Use label-free quantification to compare protein abundance between the experimental and competition samples to identify high-confidence hits.

Phase 3: Target Validation and Engagement

The identification of a candidate protein target from AP-MS is a hypothesis that requires rigorous validation. The goal is to confirm a direct, biophysical interaction between the compound and the protein in a cellular context.

Strategy: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells and tissues[11][12][13][14]. The principle is that ligand binding stabilizes a target protein, resulting in an increase in its thermal denaturation temperature (melting temperature, Tm).

cluster_melt Melt Curve Generation cluster_itdrf Isothermal Dose-Response treat_dmso Treat Intact Cells with DMSO (Vehicle) heat Aliquot and Heat Cells Across a Temperature Gradient (e.g., 40-70°C) treat_dmso->heat treat_cmpd Treat Intact Cells with N-(4-Fluorobenzenesulfonyl)phenylalanine treat_cmpd->heat lyse Lyse Cells and Separate Soluble vs. Aggregated Fractions heat->lyse quant_melt Quantify Soluble Target Protein (e.g., by Western Blot) lyse->quant_melt plot_melt Plot Melt Curves & Determine Apparent Tagg quant_melt->plot_melt heat_iso Heat All Samples at a Single Optimized Temperature (from Melt Curve) plot_melt->heat_iso Identifies Optimal Temperature treat_dose Treat Intact Cells with Compound Dose-Response treat_dose->heat_iso lyse_iso Lyse and Separate Fractions heat_iso->lyse_iso quant_iso Quantify Soluble Target Protein lyse_iso->quant_iso plot_iso Plot Dose-Response Curve & Determine EC50 quant_iso->plot_iso

Caption: CETSA Workflow for Target Validation.

Experimental Protocol: Western Blot-based CETSA
  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to ~80% confluency.

    • Treat cells with N-(4-Fluorobenzenesulfonyl)phenylalanine at a fixed concentration (e.g., 10x the expected IC50) or with vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge (Melt Curve):

    • Harvest the treated cells, wash, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of different temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C[12].

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein from each temperature point by SDS-PAGE and Western blot using a specific antibody against the putative target protein.

  • Data Analysis (Melt Curve):

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization[15][16].

  • Isothermal Dose-Response Fingerprint (ITDRF):

    • To determine potency, treat cells with a range of compound concentrations.

    • Heat all samples at a single temperature that showed a significant difference in the melt curve experiment.

    • Process and analyze as above. Plot the soluble protein fraction against the logarithm of the compound concentration to determine an EC50 value for target engagement.

Phase 4: Functional Validation of Target

Confirming a direct biophysical interaction is necessary but not sufficient. The final phase is to demonstrate that the engagement of the identified target is responsible for the compound's ultimate cellular phenotype (e.g., apoptosis, cell cycle arrest).

Strategy: Genetic Knockdown (siRNA)

Small interfering RNA (siRNA) can be used to transiently reduce the expression of the target protein. If the compound's effect is diminished or abolished in cells with reduced target expression, it provides strong evidence that the protein is the functional target. This is a crucial negative control validation step[17][18].

Experimental Protocol: siRNA-mediated Target Validation
  • siRNA Transfection:

    • Transfect the chosen cell line with an siRNA duplex specifically targeting the mRNA of the candidate protein.

  • Knockdown Confirmation:

    • After 48-72 hours, harvest a subset of cells from each group.

    • Confirm successful knockdown of the target protein via Western blot or qRT-PCR. A knockdown efficiency of >70% is desirable[20].

  • Phenotypic Assay:

    • Treat the remaining siRNA-transfected and control cells with N-(4-Fluorobenzenesulfonyl)phenylalanine at a concentration known to elicit a phenotype (e.g., the EC50 for growth inhibition).

    • Perform the relevant phenotypic assay (e.g., cell viability assay, cell cycle analysis).

  • Data Analysis:

    • Compare the effect of the compound in the target-knockdown cells versus the scrambled siRNA control cells. A significant reduction in the compound's efficacy in the knockdown cells validates the target's functional role in the compound's mechanism of action.

Conclusion and Future Directions

The deconvolution of a novel compound's biological targets is a complex but achievable endeavor. This guide presents a logical, multi-phase workflow for systematically identifying and validating the targets of N-(4-Fluorobenzenesulfonyl)phenylalanine. By integrating in silico prediction with unbiased chemical proteomics and rigorous biophysical and genetic validation, researchers can build a compelling, data-driven case for a specific mechanism of action. The successful execution of this strategy will not only elucidate the function of this particular molecule but will also provide a robust framework for target identification efforts across drug discovery programs.

References

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.

  • Dai, L., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • Friman, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

  • Parker, C. G., & Cravatt, B. F. (2015). Chemical Proteomics. Cold Spring Harbor Perspectives in Biology.
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  • Creative Biolabs. In Silico Target Prediction.

  • EMBL-EBI. Affinity purification mass spectrometry.

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  • Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology.

  • Thermo Fisher Scientific. siRNA Screening Validate Thousands of Targets in a Single Week.

  • Zhang, B., et al. (2023). Predicting small-molecule inhibition of protein complexes. bioRxiv.

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  • Bio-protocol. (2019). Validation of siRNA-mediated knockdown of COPI-specific target genes.

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  • PubMed Central. (2012). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY.

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  • CETSA. CETSA.

  • PubMed. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.

  • PubMed Central. (2019). Small molecule target identification using photo-affinity chromatography.

  • MDPI. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

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An In-depth Technical Guide to the Physicochemical Characteristics of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, a comprehensive understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These intrinsic characteristics—such as solubility, lipophilicity, and ionization state—govern a molecule's behavior from the moment of administration to its interaction with the biological target. They dictate the rules of absorption, distribution, metabolism, and excretion (ADME), directly influencing bioavailability, efficacy, and potential toxicity. For novel chemical entities like 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, a derivative of the amino acid phenylalanine, a thorough physicochemical characterization is paramount. It provides the rational basis for formulation design, predicts in vivo behavior, and ultimately de-risks the lengthy and costly journey from laboratory to clinic. This guide offers an in-depth analysis of this compound, presenting its core identifiers, predicted key properties, and the rigorous, field-proven experimental methodologies required for their empirical validation.

Compound Identification and Structure

The unambiguous identification of a molecule is the first step in any scientific investigation. The structural components of the target compound—a phenylalanine core, N-linked to a 4-fluorophenylsulfonyl group—suggest a molecule with distinct acidic and lipophilic regions, making its physicochemical profile particularly interesting for pharmaceutical applications.

  • IUPAC Name: this compound

  • CAS Number: 40279-96-7[1]

  • Molecular Formula: C₁₅H₁₄FNO₄S

  • Canonical SMILES: O=C(O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(F)C=C2[2]

Chemical Structure:

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prep1 Dry Sample Thoroughly prep2 Load 2-3 mm into Capillary Tube prep1->prep2 prep3 Pack Solid Tightly prep2->prep3 analysis1 Insert Tube into Apparatus prep3->analysis1 analysis2 Set Rapid Ramp Rate (e.g., 10°C/min) for Approx. MP analysis1->analysis2 analysis3 Set Slow Ramp Rate (1-2°C/min) Near Approx. MP analysis2->analysis3 analysis4 Record T_onset and T_complete analysis3->analysis4 end end analysis4->end Report Melting Range

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the solid sample of this compound is completely dry, as residual solvent will act as an impurity. [3] * Load the sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm. [1][3] * Compact the sample by tapping the tube or dropping it through a long glass tube to ensure uniform heat transfer. [3]

  • Initial Rapid Determination:

    • Place the capillary into the heating block of the melting point apparatus. * Set a rapid heating rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. This saves time and identifies the temperature region of interest.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point. [3] * Prepare a new sample capillary.

    • Set a slow, precise heating rate of 1-2°C per minute through the expected melting range. This slow rate is crucial for allowing the system to remain in thermal equilibrium, yielding an accurate reading. * Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_complete). The melting range is reported as T_onset - T_complete. [4]

Equilibrium Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. [5]It ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility under specific conditions (e.g., pH, temperature). This is vital as solubility directly impacts the maximum achievable concentration in solution for dosing and absorption.

Workflow Diagram:

solubility_workflow start Add Excess Solid to Buffer step1 Equilibrate on Shaker (e.g., 24-72h at 37°C) in Sealed Vials start->step1 step2 Phase Separation (Centrifugation/ Filtration) step1->step2 step3 Extract Supernatant step2->step3 step4 Quantify Concentration (e.g., HPLC-UV) step3->step4 end Calculate Solubility (e.g., mg/mL) step4->end

Caption: Workflow for Shake-Flask Solubility Assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a series of buffered solutions across a pharmaceutically relevant pH range (e.g., pH 1.2, 4.5, 6.8). [6] * Add an excess amount of the solid compound to each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved. [7]

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). [6] * Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary time-to-equilibrium studies are recommended.

  • Sample Processing:

    • Remove the vials and allow any undissolved solid to settle.

    • Separate the saturated supernatant from the solid. This is a critical step to avoid artificially inflating the concentration. Methods include centrifugation followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF). [7]

  • Quantification:

    • Prepare a standard curve of the compound in the same buffer.

    • Dilute the saturated supernatant as necessary to fall within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated, specific analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [5]

pKa Determination via Potentiometric Titration

Rationale: The pKa value(s) define the pH at which a molecule's ionizable groups are 50% protonated and 50% deprotonated. For this compound, the carboxylic acid group and potentially the sulfonamide proton are ionizable. The pKa dictates solubility, lipophilicity, and binding interactions, all of which are pH-dependent. Potentiometric titration is a direct and reliable method for its measurement. [8] Workflow Diagram:

pka_workflow start Dissolve Compound in Water/Co-solvent step1 Calibrate pH Meter (pH 4, 7, 10 buffers) start->step1 step2 Add Titrant (e.g., 0.1M NaOH) in Small Increments step1->step2 step3 Record pH after Each Addition step2->step3 step4 Plot pH vs. Volume of Titrant Added step3->step4 step5 Determine Inflection Point (Midpoint of Buffer Region) step4->step5 end pH at Half-Equivalence Point = pKa step5->end

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Protocol:

  • System Setup:

    • Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [2] * Accurately prepare a solution of the compound (e.g., 1 mM) in an appropriate solvent, typically water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [2]

  • Titration:

    • Place the solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature.

    • Immerse the calibrated pH electrode into the solution.

    • For an acidic compound, titrate by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). [2][9] * Allow the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added. This will generate a sigmoidal titration curve. [8] * Identify the equivalence point (the steepest part of the curve).

    • The pKa is the pH value at the half-equivalence point, which is the midpoint of the flat "buffer region" of the curve. [2]At this point, the concentrations of the protonated and deprotonated species are equal.

LogP Determination via Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. [10]It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. A balanced LogP is often crucial for oral bioavailability. The shake-flask method, while requiring careful execution, is the most direct and accepted technique for its measurement. [10] Step-by-Step Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and, separately, water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours. This step is critical to prevent volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of the compound in the aqueous phase.

    • Add a known volume of this stock solution to a vessel containing a known volume of the pre-saturated n-octanol.

    • Seal the vessel and shake it gently for a sufficient time (e.g., 1-24 hours) to allow the compound to partition and reach equilibrium between the two phases.

  • Phase Separation and Quantification:

    • Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in both the aqueous ([aqueous]) and octanol ([organic]) layers using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentrations: P = [organic] / [aqueous].

    • The LogP is the base-10 logarithm of this ratio: LogP = log₁₀(P).

Conclusion

The physicochemical properties of this compound, as outlined by computational predictions and determinable through the rigorous experimental protocols described herein, form the essential dataset for its progression as a potential drug candidate. The predicted lipophilicity (LogP) and aqueous solubility (logS) place it in a region of chemical space that warrants careful formulation strategies to ensure adequate bioavailability. Its acidic nature, defined by the carboxylic acid pKa, will govern its behavior in the variable pH environments of the gastrointestinal tract. By systematically replacing these in silico predictions with robust, empirical data, researchers and drug development professionals can make informed, data-driven decisions, thereby optimizing the compound's therapeutic potential and navigating the complex path of pharmaceutical development with greater confidence and scientific integrity.

References

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Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Computational Chemists, and Medicinal Chemistry Researchers

Executive Summary

The intersection of computational science and drug discovery has created a paradigm where the viability of therapeutic candidates can be rigorously assessed before significant investment in laboratory synthesis and testing. This guide provides an in-depth, methodology-focused walkthrough for the comprehensive in silico evaluation of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, a molecule combining the pharmacologically significant sulfonamide moiety with a phenylalanine scaffold.[1][2][3] We will navigate the logical sequence of computational analysis, from initial ligand preparation and physicochemical profiling to advanced molecular dynamics and predictive toxicology. The causality behind each methodological choice is explained, providing a framework that is not merely procedural but also educational. This document serves as both a protocol and a strategic guide for leveraging computational tools to accelerate the drug discovery pipeline.

Chapter 1: Foundational Analysis: Ligand Preparation and Physicochemical Profiling

1.1. The Rationale: Garbage In, Garbage Out

The fidelity of any in silico model is fundamentally dependent on the quality of the input data. For a small molecule like this compound, this begins with an accurately represented three-dimensional structure and a correct protonation state at physiological pH. The molecule possesses two key ionizable groups: a carboxylic acid and a sulfonamide nitrogen. Their charge states directly influence the electrostatic interactions critical for molecular recognition and binding.[4] An incorrect assignment at this initial stage will propagate errors throughout all subsequent, more complex calculations, rendering the results meaningless. Therefore, this foundational step is a non-negotiable prerequisite for a valid computational study.

1.2. Experimental Protocol: Ligand Structure Generation and Optimization

  • 2D Structure Acquisition: Obtain the 2D structure of the molecule (CAS: 40279-96-7) from a reliable chemical database such as PubChem or ChemicalBook.[5] Alternatively, draw it using chemical drawing software like ChemDraw.

  • Conversion to 3D: Utilize a computational chemistry tool, such as the ligand preparation wizards in AutoDock Tools or Schrödinger's Maestro, to convert the 2D representation into a 3D structure.[1] These tools add hydrogen atoms and generate a plausible initial 3D conformation.

  • Energy Minimization: Subject the 3D structure to energy minimization using a robust force field like MMFF94 or OPLS. This process optimizes the geometry by relieving steric clashes and finding a stable, low-energy conformation, which is presumed to be the most populated conformation in solution.

1.3. Data Presentation: Predicted Physicochemical Properties

The initial computational characterization provides key descriptors that help classify the molecule's "drug-likeness." These properties are crucial for early-stage assessment.

PropertyPredicted ValueSignificance
Molecular FormulaC15H14FNO4SBasic elemental composition.
Molecular Weight335.34 g/mol Within the typical range for small molecule drugs (<500 Da).
XLogP32.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors2The carboxylic acid -OH and sulfonamide -NH groups can donate hydrogen bonds.
Hydrogen Bond Acceptors5The sulfonyl oxygens, carboxylic oxygen, and fluorine atom can accept hydrogen bonds.
Topological Polar Surface Area (TPSA)95.9 ŲSuggests good potential for oral bioavailability.

Data sourced and calculated from chemical databases and computational software.

Chapter 2: Structure-Based Design: Molecular Docking

2.1. The Rationale: Predicting the Binding Hypothesis

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation and binding affinity of a ligand to a macromolecular target.[6][7] Given that sulfonamide derivatives are known to inhibit a wide range of enzymes, including bromodomains which are implicated in cancer, we will use the bromodomain BRD4 as a representative target for this workflow.[8][9] The goal is to generate a plausible binding hypothesis, identifying key intermolecular interactions that can be later validated or refuted by more rigorous methods like molecular dynamics.

2.2. Visualization: Molecular Docking Workflow

cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB 1. Retrieve PDB Structure (e.g., 4BJX for BRD4) PrepProt 2. Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepProt Grid 3. Define Binding Site (Grid Generation) PrepProt->Grid Ligand3D 1. Generate 3D Ligand (From Chapter 1) Protonate 2. Assign Protonation State at pH 7.4 Ligand3D->Protonate Dock 4. Run Docking Algorithm (e.g., AutoDock Vina, GLIDE) Protonate->Dock Grid->Dock Analyze 5. Analyze Results (Poses, Scores, Interactions) Dock->Analyze

Caption: Workflow for structure-based molecular docking.

2.3. Experimental Protocol: Molecular Docking Simulation

  • Target Protein Preparation:

    • Download the crystal structure of the target protein, BRD4, from the Protein Data Bank (PDB ID: 4BJX).[9]

    • Using a protein preparation utility (e.g., in Maestro or AutoDockTools), perform the following crucial steps: remove crystallographic water molecules, add hydrogen atoms, assign correct bond orders, and perform a restrained energy minimization to relax the structure. This ensures the protein is in a computationally ready state.

  • Binding Site Definition: Define a docking grid box centered on the known binding site, typically identified by the position of a co-crystallized native ligand. The grid must be large enough to allow rotational and translational freedom for the ligand.

  • Ligand Docking: Execute the docking calculation using software such as AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a scoring function that approximates the binding free energy.

  • Results Analysis:

    • Examine the top-ranked binding poses. The primary metric is the docking score (e.g., binding affinity in kcal/mol), where a more negative value indicates a stronger predicted interaction.[10]

    • Visually inspect the poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and specific amino acid residues in the binding pocket.[11]

2.4. Data Presentation: Hypothetical Docking Results

ParameterResultInterpretation
Docking Score (Affinity)-8.5 kcal/molIndicates a strong predicted binding affinity.
Key Interacting ResiduesAsn140, Tyr97, Pro82Suggests specific points of interaction driving the binding.
Key InteractionsH-bond with Asn140 (sulfonamide), Pi-Pi stacking with Tyr97 (phenyl ring)Provides a mechanistic hypothesis for the binding mode.

Chapter 3: Dynamic Validation: Molecular Dynamics (MD) Simulation

3.1. The Rationale: From a Static Snapshot to a Dynamic Movie

While docking provides a valuable static hypothesis, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex in a simulated aqueous environment.[12][13] This step is critical for validating the docking pose. A ligand that appears favorable in docking but is unstable and dissociates during an MD simulation is likely a poor candidate.

3.2. Visualization: MD Simulation Workflow

cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Start 1. Input: Best Docked Pose (Protein-Ligand Complex) Solvate Solvate in Water Box (e.g., TIP3P) Start->Solvate Setup 2. System Setup Simulate 3. Simulation Analyze 4. Trajectory Analysis Output 5. Assess Stability & Interactions Ions Add Counter-Ions (Neutralize System) Solvate->Ions Params Assign Force Field (Protein: Amber14SB, Ligand: GAFF) Ions->Params Equil Equilibration (NVT, NPT Ensembles) Params->Equil Prod Production Run (e.g., 100 ns) Equil->Prod RMSD Calculate RMSD (Stability) Prod->RMSD RMSF Calculate RMSF (Flexibility) RMSD->RMSF HBond Analyze H-Bonds (Occupancy) RMSF->HBond HBond->Output

Caption: Workflow for Molecular Dynamics (MD) simulation.

3.3. Experimental Protocol: MD Simulation and Analysis

  • System Preparation:

    • Take the highest-scoring docked pose of the this compound–BRD4 complex.

    • Using a program like GROMACS or AMBER, place the complex in the center of a periodic box of water molecules (e.g., TIP3P model).[12]

    • Add sodium or chloride ions to neutralize the overall charge of the system.

    • Apply a force field (e.g., Amber14SB for the protein, GAFF2 for the ligand) to describe the physics of the atoms.

  • Simulation Execution:

    • First, perform energy minimization on the entire system to remove bad contacts.

    • Next, run two phases of equilibration: NVT (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature, followed by NPT (constant Number of particles, Pressure, and Temperature) to stabilize the density.

    • Finally, run the production MD simulation for at least 100 nanoseconds to generate a trajectory of the system's movement over time.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the complex is stable and the ligand remains bound in a consistent pose.[13][14]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of high flexibility.

    • Interaction Analysis: Monitor the persistence of key interactions (like the hydrogen bond to Asn140) identified during docking throughout the simulation.

3.4. Data Presentation: Key MD Simulation Metrics

MetricResultInterpretation
Protein Backbone RMSD (avg)1.5 ÅA low and stable value, indicating the protein's overall fold is maintained.
Ligand RMSD (avg)1.2 ÅA low and stable value, suggesting the ligand remains stably bound in its initial docked pose.
H-Bond Occupancy (Asn140)85%The key hydrogen bond is maintained for a majority of the simulation, confirming its importance.

Chapter 4: Predictive Modeling: ADMET Profiling

4.1. The Rationale: Will It Make a Good Drug?

A compound can have excellent potency at its target but fail in clinical trials due to poor pharmacokinetic properties or toxicity. Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in silico is a vital risk-mitigation strategy.[1][9] These models use statistical or machine learning algorithms trained on large datasets of known compounds to predict the properties of a new chemical entity.[15][16]

4.2. Visualization: ADMET Prediction Workflow

cluster_predict Prediction Using Online Servers / Software (e.g., SwissADME, pkCSM) Input 1. Input Ligand Structure (SMILES or SDF format) Absorption Absorption (e.g., HIA, Caco-2) Input->Absorption Distribution Distribution (e.g., BBB Penetration, PPB) Input->Distribution Metabolism Metabolism (e.g., CYP Inhibition) Input->Metabolism Excretion Excretion (e.g., Total Clearance) Input->Excretion Toxicity Toxicity (e.g., AMES, hERG) Input->Toxicity Analysis 3. Analyze & Compare (Compare to established thresholds and rules like Lipinski's) Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis

Caption: Workflow for in silico ADMET property prediction.

4.3. Experimental Protocol: ADMET Prediction

  • Input Preparation: Obtain the simplified molecular-input line-entry system (SMILES) string or a 2D structure file for this compound.

  • Server Submission: Submit the structure to a suite of well-validated, freely available web servers such as SwissADME and pkCSM.[15] These platforms provide a broad range of predictions.

  • Data Consolidation and Interpretation: Consolidate the predictions into a single table. Critically evaluate the results against established thresholds for drug-like molecules. For example, a compound predicted to be a potent hERG inhibitor carries a high risk of cardiotoxicity and may be deprioritized.

4.4. Data Presentation: Predicted ADMET Profile

CategoryParameterPredicted OutcomeDrug-Likeness Assessment
Physicochemical Lipinski's Rule of 50 ViolationsGood: High probability of being orally active.
Absorption Human Intestinal AbsorptionHighGood: Likely well-absorbed from the gut.
Distribution BBB PermeantNoFavorable: Low risk of CNS side effects if not a CNS target.
Metabolism CYP2D6 InhibitorNoGood: Lower potential for drug-drug interactions.
Toxicity AMES ToxicityNoGood: Predicted to be non-mutagenic.
Toxicity hERG I InhibitorNoExcellent: Low risk of cardiotoxicity.

Conclusion and Future Directions

This comprehensive in silico workflow provides a multi-faceted assessment of this compound. The foundational analysis shows it possesses drug-like physicochemical properties. Molecular docking against the BRD4 bromodomain predicts a strong binding affinity, a hypothesis that is subsequently supported by molecular dynamics simulations which demonstrate the stability of the protein-ligand complex over time. Finally, predictive ADMET profiling suggests a favorable safety and pharmacokinetic profile, with low risks of mutagenicity, cardiotoxicity, and metabolic drug-drug interactions.

Collectively, the computational evidence strongly supports the hypothesis that this molecule is a promising candidate for further investigation. The logical next steps, guided by these findings, are:

  • Chemical Synthesis: Synthesize the compound to enable experimental validation.

  • In Vitro Validation: Perform binding assays (e.g., Surface Plasmon Resonance) to experimentally measure the binding affinity to BRD4.

  • Cell-Based Assays: Evaluate the compound's functional activity in relevant cancer cell lines.

This guide demonstrates how a structured, rationale-driven computational approach can build a robust, data-rich case for a candidate molecule, thereby de-risking and accelerating its progression through the drug discovery pipeline.

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An In-depth Technical Guide to the Characterization of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid as a potential ligand for the dopamine transporter (DAT). The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction: The Dopamine Transporter as a Therapeutic Target

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2][3] This process is crucial for regulating the concentration and duration of dopamine signaling, thereby influencing a myriad of physiological processes including motor control, cognition, motivation, and reward.[1][4] The DAT is a symporter that couples the translocation of dopamine to the electrochemical gradient of sodium and chloride ions.[5]

Dysregulation of DAT function is implicated in the pathophysiology of numerous neuropsychiatric disorders, such as attention-deficit/hyperactivity disorder (ADHD), depression, bipolar disorder, and Parkinson's disease.[1][2][3] Furthermore, the DAT is the primary target for addictive psychostimulants like cocaine and amphetamines, as well as for therapeutic agents used to treat ADHD and depression.[1][5] Consequently, the DAT remains a high-interest target for the development of novel therapeutics.

The compound of interest, this compound, is a derivative of the amino acid phenylalanine. The core structure, featuring a sulfonylamino linkage, presents an intriguing scaffold for DAT interaction. Structure-activity relationship (SAR) studies on related compounds, such as N-sulfonylated cocaine analogs, have shown that the sulfonyl group can be well-tolerated and may influence binding affinity.[6] Additionally, modifications to the phenylalanine backbone are known to impact binding to the DAT.[7] This guide outlines the necessary steps to thoroughly characterize the binding and functional activity of this novel compound at the human dopamine transporter (hDAT).

Rationale for Investigation

The rationale for investigating this compound stems from its structural similarity to known monoamine transporter ligands. The phenylalanine core is a common motif in DAT substrates and inhibitors.[7] The introduction of a 4-fluorophenylsulfonyl group introduces a combination of steric bulk, electronic properties, and potential hydrogen bonding capabilities that could confer specific binding characteristics at the DAT. The key questions to be addressed are:

  • Does the compound bind to the dopamine transporter?

  • What is its binding affinity and selectivity profile against other monoamine transporters?

  • Does it act as an inhibitor or a substrate (releaser) of dopamine transport?

  • What are the key structural features driving its interaction with the DAT?

Experimental Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols necessary to characterize the interaction of this compound with the dopamine transporter.

Synthesis and Characterization of the Test Compound

While the synthesis of various phenylalanine derivatives has been described, a specific protocol for this compound would likely involve the reaction of L-phenylalanine with 4-fluorophenylsulfonyl chloride under basic conditions.[8][9] The final product must be purified to >95% purity, as determined by HPLC, and its structure confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start L-Phenylalanine & 4-Fluorophenylsulfonyl Chloride Reaction Schotten-Baumann Reaction (Aqueous NaOH/Dioxane) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Purification->Analysis Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells HEK-293 cells expressing hDAT Membranes Crude Membrane Preparation Cells->Membranes Incubation Incubate Membranes with [3H]Radioligand & Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate IC50 and Ki Counting->Calculation

Caption: Workflow for the radioligand binding assay.

Selectivity Profiling

To assess the therapeutic potential and potential side-effect profile of the compound, its binding affinity should also be determined for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This is achieved by performing similar radioligand binding assays using cell lines expressing hSERT and hNET, with appropriate radioligands (e.g., [3H]citalopram for SERT and [3H]nisoxetine for NET).

Data Presentation:

TransporterRadioligandTest Compound Ki (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
hDAT[3H]WIN 35,428Experimental Value--
hSERT[3H]CitalopramExperimental ValueCalculated Value-
hNET[3H]NisoxetineExperimental Value-Calculated Value
Functional Characterization: Dopamine Uptake Assay

A high binding affinity does not reveal the functional consequence of the compound's interaction with the DAT. The compound could be an inhibitor (blocker) or a substrate (releaser). A dopamine uptake assay is essential to elucidate its functional activity.

Principle: This assay measures the rate of dopamine uptake into cells expressing the DAT. An inhibitor will block the uptake of dopamine, while a substrate may induce reverse transport (efflux) of dopamine.

Protocol:

  • Cell Culture: HEK-293 cells expressing hDAT are seeded into 96-well plates.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate dopamine uptake by adding a solution containing [3H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value for the inhibition of dopamine uptake is determined by non-linear regression.

Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis Seeding Seed hDAT-expressing cells in 96-well plates Preincubation Pre-incubate with Test Compound Seeding->Preincubation Uptake Add [3H]Dopamine and Incubate Preincubation->Uptake Termination Terminate Uptake (Wash with cold buffer) Uptake->Termination Lysis Cell Lysis Termination->Lysis Counting Scintillation Counting Lysis->Counting Calculation Calculate IC50 for Uptake Inhibition Counting->Calculation

Caption: Workflow for the [3H]dopamine uptake assay.

Interpretation of Results and Structure-Activity Relationship (SAR) Insights

The data obtained from these experiments will provide a comprehensive profile of the test compound.

  • High Affinity and Potent Uptake Inhibition (Ki and IC50 in the low nM range): This would indicate that this compound is a potent DAT inhibitor. High selectivity for DAT over SERT and NET would be a desirable characteristic for minimizing side effects associated with serotonergic and noradrenergic activity.

  • Discrepancy between Binding Affinity and Uptake Inhibition: A significantly lower potency in the uptake assay compared to the binding assay could suggest a different mode of interaction, such as partial inhibition or allosteric modulation. [10]* Weak or No Activity: If the compound shows low affinity and weak or no inhibition of uptake, it would suggest that the specific combination of the 4-fluorophenylsulfonyl group and the phenylalanine scaffold is not optimal for DAT binding.

Based on existing SAR literature, several structural features are important for DAT binding. [7]The presence of an amine and the two-carbon side chain length in dopamine are crucial for high-affinity interaction. [7]While the test compound does not have a basic amine, the sulfonamide nitrogen is deprotonated at physiological pH, which could potentially engage in ionic interactions within the DAT binding pocket. The phenyl ring of the phenylalanine moiety likely interacts with aromatic residues in the transmembrane domains of the DAT, such as phenylalanine residues that have been shown to be important for cocaine analog binding. [11]The 4-fluorophenylsulfonyl group will occupy a specific region of the binding pocket, and its size, shape, and electronic properties will be critical determinants of affinity and selectivity.

Conclusion and Future Directions

This guide outlines a robust and logical pathway for the initial characterization of this compound at the dopamine transporter. By systematically assessing its binding affinity, selectivity, and functional activity, a clear picture of its pharmacological profile can be established.

Positive results from these in vitro assays would warrant further investigation, including:

  • Dopamine Efflux Assays: To definitively distinguish between an inhibitor and a substrate/releaser.

  • In Vivo Microdialysis: To assess the compound's effect on extracellular dopamine levels in the brain of living animals.

  • Behavioral Pharmacology: To evaluate its potential psychostimulant, antidepressant, or cognitive-enhancing effects in animal models.

  • Pharmacokinetic Profiling: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.

By following this structured approach, researchers can efficiently and accurately determine the potential of this compound as a novel modulator of the dopamine transporter.

References

  • McHugh, P. C., & Singh, V. (2015). The Structure and Function of the Dopamine Transporter and Its Role in CNS Diseases. Vitamins and Hormones, 98, 331-357.
  • Kozikowski, A. P., Saiah, M. K., Bergmann, J. S., & Johnson, K. M. (1994). Structure-activity relationship studies of N-sulfonyl analogs of cocaine: role of ionic interaction in cocaine binding. Journal of Medicinal Chemistry, 37(20), 3440-3442.
  • Eriksen, J., Jørgensen, T. N., Gether, U., & Kristensen, A. S. (2010).
  • Wikipedia. (n.d.). Dopamine transporter.
  • BetterHelp. (n.d.). Dopamine Transporter.
  • Pramanik, G., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 16, 1143831.
  • Loland, C. J., et al. (1999). Structure-activity relationships for substrate recognition by the human dopamine transporter. Molecular Pharmacology, 55(5), 947-957.
  • Bhat, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 869688.
  • Aradska, J., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4905.
  • Sapijanskaitė-Banevič, B., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 3456.
  • Lin, Z., et al. (2003). Transmembrane phenylalanine mutations can selectively influence dopamine uptake and cocaine analog recognition. Journal of Biological Chemistry, 278(24), 21546-21553.
  • Asiri, A. M., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. Bangladesh Journal of Pharmacology, 10(1), 1-10.

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The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of N-Arylsulfonylated Phenylalanines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Scaffold of N-Arylsulfonylated Phenylalanines

N-arylsulfonylated phenylalanines represent a privileged scaffold in medicinal chemistry, forming the structural core of a diverse array of biologically active compounds. This class of molecules, characterized by a phenylalanine backbone N-acylated with an arylsulfonyl group, has demonstrated significant potential in the development of therapeutics targeting a range of diseases, from cancer to infectious agents and inflammatory conditions. The inherent modularity of this scaffold allows for systematic chemical modifications, making it an ideal candidate for structure-activity relationship (SAR) studies. Understanding the intricate interplay between the structural features of these molecules and their biological activity is paramount for the rational design of potent and selective drug candidates.

This technical guide provides a comprehensive exploration of the SAR of N-arylsulfonylated phenylalanines. We will delve into the key structural components that govern their biological effects, examine their interactions with various biological targets, and provide practical insights into their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical framework.

Core Structural Features and Their Influence on Biological Activity

The biological activity of N-arylsulfonylated phenylalanines is dictated by the interplay of three key structural components: the arylsulfonyl moiety, the phenylalanine core, and the C-terminal functional group. Modifications to any of these regions can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties.

cluster_0 General Structure of N-Arylsulfonylated Phenylalanines Core Phenylalanine Core R2 C-terminal Functional Group (-COOH, -CONH2, etc.) Core->R2 C-terminus R1 Arylsulfonyl Moiety (R1-SO2-) R1->Core N-acylation

Caption: Core structural components of N-arylsulfonylated phenylalanines.

The Arylsulfonyl Moiety (R1): The Key to Target Recognition

The nature of the aromatic ring in the arylsulfonyl group is a critical determinant of biological activity. Substituents on this ring can influence the electronic properties, hydrophobicity, and steric bulk of the molecule, thereby modulating its interaction with the target protein.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, alkyl) on the aryl ring can significantly alter the acidity of the sulfonamide proton and the overall electronic distribution of the molecule. These changes can impact hydrogen bonding interactions with the target protein.

  • Steric and Hydrophobic Interactions: The size and shape of the substituents on the aryl ring play a crucial role in fitting into the binding pocket of the target enzyme or receptor. Bulky or hydrophobic groups can enhance binding affinity by occupying hydrophobic pockets within the active site. For instance, in the context of matrix metalloproteinase (MMP) inhibitors, increasing the size of the P1' substituent on the arylsulfonyl moiety can lead to improved potency by better occupying the S1' pocket of the enzyme.[1]

The Phenylalanine Core: A Rigid Scaffold for Optimal Positioning

The phenylalanine core provides a relatively rigid framework that correctly orients the arylsulfonyl and C-terminal functionalities for optimal interaction with the biological target. While the phenylalanine scaffold itself is often conserved, modifications can still be explored:

  • Stereochemistry: The stereochemistry of the α-carbon of the phenylalanine is often crucial for activity. For many enzymes, only one enantiomer will exhibit the desired inhibitory effect, highlighting the importance of stereospecific interactions with the target.

  • Ring Substitutions: While less common, substitutions on the phenyl ring of the phenylalanine core can be used to fine-tune the molecule's properties, such as its solubility and metabolic stability.

The C-terminal Functional Group (R2): Modulating Pharmacokinetics and Interactions

The C-terminal functional group, typically a carboxylic acid or an amide, is another key point for modification. This group can participate in important interactions with the target and significantly influence the molecule's pharmacokinetic profile.

  • Carboxylic Acid: A free carboxylic acid can act as a zinc-binding group in metalloenzyme inhibitors, such as MMPs.[1] It can also form salt bridges with basic residues in the active site.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to an amide or ester can alter the molecule's polarity, membrane permeability, and metabolic stability. These modifications can be used to improve oral bioavailability and prolong the duration of action.

Case Study: N-Arylsulfonylated Phenylalanines as Anticancer Agents

N-arylsulfonylated phenylalanine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The SAR in this context is often complex, as these compounds may act on multiple targets. However, analysis of the available data reveals some general trends.

Quantitative SAR Data for Selected N-Arylsulfonylated Compounds

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of N-arylsulfonylated compounds against various cancer cell lines. While not a systematic study on a single phenylalanine scaffold, it illustrates the impact of structural modifications on cytotoxic potency.

Compound IDArylsulfonyl MoietyLinker/Core ModificationCancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylsulfonylC-HomoaporphineEscherichia coli6.25[2]
1b 4-MethylphenylsulfonylC-HomoaporphineEscherichia coli>100[2]
2a 4-FluorophenylsulfonylSpiro-acenaphthylene-thiadiazoleRXF393 (Renal)7.01[3]
2b 4-FluorophenylsulfonylSpiro-acenaphthylene-thiadiazoleHT29 (Colon)24.3[3]
3a ArylsulfonylhydrazoneIndole-5-ClMCF-7 (Breast)<1[4]
3b ArylsulfonylhydrazoneIndole-5-OCH3MCF-7 (Breast)<1[4]

Analysis of SAR Trends:

  • Substitution on the Arylsulfonyl Ring: As seen in compounds 1a and 1b , the presence of a halogen (chloro) on the phenylsulfonyl group can significantly enhance antibacterial activity compared to an alkyl (methyl) group.[2] This highlights the importance of electronic and steric factors in target interaction.

  • Core Scaffold Variation: The data for compounds 2a and 2b demonstrate that the cellular context is critical, with the same compound exhibiting different potencies against different cancer cell lines.[3]

  • Impact of Heterocyclic Moieties: The potent activity of compounds 3a and 3b underscores the favorable contribution of the indole ring in the arylsulfonylhydrazone series against breast cancer cells.[4] The specific substitutions on the indole ring (5-Cl and 5-OCH3) appear to be well-tolerated and contribute to the high potency.[4]

Experimental Protocols: A Guide to Synthesis and Evaluation

The rational design of novel N-arylsulfonylated phenylalanines requires robust and reproducible experimental methods for their synthesis and biological evaluation.

General Synthesis of N-Arylsulfonylated Phenylalanines

The most common method for the synthesis of N-arylsulfonylated phenylalanines involves the reaction of a phenylalanine ester with an appropriate arylsulfonyl chloride in the presence of a base. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Step-by-Step Protocol:

  • Esterification of Phenylalanine: To a solution of L-phenylalanine in an appropriate alcohol (e.g., methanol), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the phenylalanine methyl ester hydrochloride.

  • N-Sulfonylation: Dissolve the phenylalanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride salt. To this mixture, add the desired arylsulfonyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until completion.

  • Work-up and Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis (optional): To obtain the free carboxylic acid, dissolve the N-arylsulfonylated phenylalanine ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature. After completion of the reaction, acidify the mixture with dilute HCl and extract the product with an organic solvent. Dry the organic layer and remove the solvent to yield the final product.

cluster_1 Synthetic Workflow Start Phenylalanine Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Intermediate1 Phenylalanine Ester Step1->Intermediate1 Step2 N-Sulfonylation (Ar-SO2Cl, Base) Intermediate1->Step2 Intermediate2 N-Arylsulfonylated Phenylalanine Ester Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH, H2O) Intermediate2->Step3 End N-Arylsulfonylated Phenylalanine Step3->End

Caption: A typical synthetic workflow for N-arylsulfonylated phenylalanines.

In Vitro Biological Evaluation: A Self-Validating System

The biological activity of newly synthesized compounds should be assessed using robust and validated in vitro assays. For anticancer activity, a common method is the MTT assay, which measures cell viability.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Scientific Integrity & Logic: The Causality Behind Experimental Choices

A robust SAR study is not merely a collection of data points; it is a systematic investigation into the causal relationships between molecular structure and biological function. The choice of chemical modifications and the interpretation of the resulting data must be grounded in sound scientific principles.

Rationale for Systematic Modifications

When exploring the SAR of N-arylsulfonylated phenylalanines, a systematic approach is crucial. Modifications should be made one at a time to isolate the effect of each structural change. For example, when investigating the arylsulfonyl moiety, a series of analogs with different substituents at the ortho, meta, and para positions should be synthesized and tested. This allows for a clear understanding of the steric and electronic requirements of the binding pocket.

The Role of Computational Modeling

Computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, are invaluable tools in SAR studies.

  • QSAR: QSAR models can be developed to correlate the physicochemical properties of the molecules with their biological activity.[4] These models can help to identify the key molecular descriptors that are responsible for the observed activity and can be used to predict the activity of new, unsynthesized compounds.

  • Molecular Docking: Molecular docking simulations can provide insights into the binding mode of the compounds at the atomic level. By visualizing the interactions between the ligand and the target protein, researchers can rationalize the observed SAR and design new analogs with improved binding affinity.

cluster_2 Iterative Drug Design Cycle Design Rational Design (Hypothesis Generation) Synthesis Chemical Synthesis Design->Synthesis Synthesize Analogs Testing Biological Evaluation (In Vitro/In Vivo) Synthesis->Testing Test Activity Analysis SAR Analysis & Computational Modeling Testing->Analysis Generate Data Analysis->Design Refine Hypothesis

Caption: The iterative cycle of SAR-driven drug discovery.

Future Perspectives and Conclusion

The N-arylsulfonylated phenylalanine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on several key aspects:

  • Target Selectivity: A major challenge in drug development is achieving selectivity for the desired target over off-target proteins. Future SAR studies will need to focus on designing compounds that exploit subtle differences in the binding sites of related proteins to minimize side effects.

  • Novel Biological Targets: While much of the research has focused on established targets like proteases and kinases, the versatility of this scaffold suggests that it could be adapted to inhibit other classes of proteins.

  • Advanced Drug Delivery: The development of novel drug delivery systems can help to improve the pharmacokinetic properties of N-arylsulfonylated phenylalanine derivatives and enhance their therapeutic efficacy.

References

  • Khan, I., et al. (2024). N-Arylsulfonylated C-Homoaporphines as a New Class of Antiplatelet and Antimicrobial Agents. ACS Medicinal Chemistry Letters. [Link]

  • Agamennone, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Slavova, A., et al. (2023). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. Pharmaceuticals. [Link]

  • Pinpointing prime structural attributes of potential MMP-2 inhibitors comprising alkyl/arylsulfonyl pyrrolidine scaffold: a ligand-based molecular modelling approach validated by molecular dynamics simulation analysis. (2024). SAR and QSAR in Environmental Research. [Link]

  • Weickgenannt, A., & Ritter, T. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Synthesis and SAR of α-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

  • De Vooght, L., et al. (2023). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Crystals. [Link]

  • Combined structure–activity relationship (SAR) based on IC50 values and docking study …. (n.d.). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules. [Link]

  • Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. (2021). Semantic Scholar. [Link]

  • Dakhel, Z. A., & Mohammed, M. H. (2018). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. ResearchGate. [Link]

  • Lima, L. M., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (2007). ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link]

  • Rathee, D., et al. (2018). Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. Porto Biomedical Journal. [Link]

  • A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It. (2022). SciTePress. [Link]

  • Li, M., et al. (2020). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. [Link]

  • Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents R. (2018). ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2012). MDPI. [Link]

  • QSAR modeling of matrix metalloproteinase inhibition by N-hydroxy-alpha-phenylsulfonylacetamide derivatives. (2007). PubMed. [Link]

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A Senior Application Scientist's Guide to Fluorinated Phenylalanine Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Neuroscience Research

In the intricate landscape of the central nervous system (CNS), the aromatic amino acid phenylalanine serves as a fundamental building block for proteins and a precursor to key neurotransmitters like dopamine. Its deceptively simple structure belies a complex role in neural function and pathology. For decades, scientists have sought methods to observe and modulate its pathways with greater precision. The introduction of fluorine, the most electronegative element, into the phenylalanine scaffold has proven to be a transformative strategy.

This guide provides an in-depth technical exploration of fluorinated phenylalanine derivatives, moving beyond a mere catalog of applications to explain the fundamental causality behind their utility. We will dissect how the unique physicochemical properties conferred by fluorine—minimal steric bulk, high C-F bond strength, and a powerful ¹⁹F nuclear magnetic resonance (NMR) signature—create unparalleled tools for neuroimaging, for dissecting protein structure and dynamics, and for designing next-generation therapeutics for neurological disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful molecules to unlock new insights into the brain.

Part 1: The Molecular Toolkit: Synthesis and Unique Properties of Fluorinated Phenylalanines

The strategic placement of fluorine on the phenylalanine molecule is not a trivial modification; it fundamentally alters its electronic and metabolic properties. Understanding these changes is critical to appreciating their application in complex biological systems.

Synthesis: Crafting the Probes

The synthesis of fluorinated phenylalanines can be achieved through various methods, each with its advantages for specific applications, such as isotopic labeling or positional isomerism. Common strategies include palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) which offer a convenient route to protected fluorinated analogues.[1] Other approaches involve asymmetric hydrogenation or enzymatic resolutions to obtain optically pure isomers.[2] For radiolabeling with the positron-emitting isotope ¹⁸F, methods like direct fluorination of precursors such as 4-borono-ʟ-phenylalanine (BPA) or nucleophilic substitution on activated precursors are employed.[1]

The Physicochemical Impact of Fluorination

The substitution of hydrogen with fluorine imparts several critical changes that are exploited in neuroscience research:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolism by enzymes like cytochrome P450.[3] This increased stability is crucial for in vivo applications, as it prevents premature degradation of imaging tracers or therapeutic compounds, thereby extending their biological half-life.

  • Modulated Lipophilicity: Fluorine is often called a "lipophilic hydrogen bond donor." A single fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier (BBB).[3][4] This property is vital for designing CNS-active drugs and imaging agents that must reach their targets within the brain.[3][5]

  • Altered Acidity (pKa): As a highly electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups. This can influence a molecule's ionization state at physiological pH, affecting its interaction with protein binding pockets and its overall pharmacokinetic profile.[6]

  • Conformational Control: The introduction of fluorine can create new, favorable intermolecular interactions (e.g., with backbone amides) and influence the conformational preferences of peptides and proteins, which can be leveraged to stabilize specific secondary structures or enhance binding affinity.[7]

CompoundMolecular Weight ( g/mol )XLogP3pKa (Approx. Carboxyl)
L-Phenylalanine165.19-1.42.2
2-Fluoro-DL-phenylalanine183.18-1.3[8]~2.1
3-Fluoro-DL-phenylalanine183.18-1.3~2.1
4-Fluoro-DL-phenylalanine183.18-1.9[9][10]~2.2

Note: XLogP3 and pKa values are computed or experimental estimates and can vary slightly based on the source and method.

Part 2: Visualizing the Brain at Work: Neuroimaging Applications

The ability to non-invasively visualize molecular processes in the living brain is one of the most significant contributions of fluorinated phenylalanine derivatives to neuroscience.

Section 2.1: Positron Emission Tomography (PET) with 6-[¹⁸F]-fluoro-L-DOPA

The gold standard for imaging the integrity of the presynaptic dopaminergic system is 6-[¹⁸F]-fluoro-L-DOPA (¹⁸F-FDOPA).[11] This radiotracer is an analogue of L-DOPA, the natural precursor to dopamine.

Mechanism of Action: ¹⁸F-FDOPA is transported across the blood-brain barrier by the large neutral amino acid transporter (LAT1).[11] In the striatum, it is taken up by dopaminergic neurons and converted by the enzyme L-aromatic amino acid decarboxylase (AADC) into ¹⁸F-fluorodopamine, which is then stored in synaptic vesicles.[12] A PET scanner detects the positrons emitted by the ¹⁸F isotope, allowing for the quantitative mapping of dopamine synthesis and storage capacity. This makes ¹⁸F-FDOPA an invaluable tool for the diagnosis and study of conditions characterized by dopamine deficiency, such as Parkinson's disease, as well as for imaging brain tumors which often overexpress amino acid transporters.[12][13][14][15]

FDOPA_PET_Workflow cluster_0 Radiochemistry cluster_1 Clinical Procedure cluster_2 Data Analysis Cyclotron 1. Cyclotron Production of [¹⁸F]Fluoride Synth 2. Automated Synthesis of 6-[¹⁸F]-fluoro-L-DOPA Cyclotron->Synth QC 3. Quality Control (Purity, Activity) Synth->QC Prep 4. Patient Preparation (Carbidopa Admin) QC->Prep Dispense Inject 5. IV Injection of ¹⁸F-FDOPA Prep->Inject Uptake 6. Uptake Period (~90 min) Inject->Uptake Scan 7. PET/CT or PET/MRI Scan (~20 min) Uptake->Scan Recon 8. Image Reconstruction Scan->Recon Acquire Data Quant 9. Quantification (e.g., SUVR) Recon->Quant Report 10. Diagnostic Report Quant->Report

Caption: Workflow for ¹⁸F-FDOPA PET from synthesis to diagnosis.

The complexity and short half-life of ¹⁸F (109.8 minutes) necessitate a rapid and reliable automated synthesis process. While several methods exist, modern syntheses often rely on nucleophilic fluorination for higher molar activity.[11][16] A recently developed, highly reliable method involves a copper-mediated radiofluorination of a pinacol boronate (BPin) precursor.[17]

Objective: To produce high-molar-activity 6-[¹⁸F]-fluoro-L-DOPA suitable for human injection using an automated synthesis module.

Materials:

  • Automated synthesis module (e.g., GE TRACERlab, Siemens Explora)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Precursor: N-Boc-L-DOPA(3,4-BPin) methyl ester

  • Reagents: Copper(II) pyridine, base (e.g., K₂CO₃ with Kryptofix 2.2.2), acidic hydrolysis solution (e.g., HCl), purification cartridges (e.g., C18 Sep-Pak), sterile water for injection, ethanol.

Procedure (Conceptual Steps):

  • [¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge. The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel with a solution of base and a phase-transfer catalyst (e.g., K₂CO₃/Kryptofix). The solvent is removed by azeotropic distillation with acetonitrile under vacuum and nitrogen flow.

  • Radiofluorination: The BPin precursor and the copper mediator are dissolved in a suitable organic solvent (e.g., DMF) and added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated (e.g., 100-130°C) for a set period (e.g., 10-15 minutes) to facilitate the nucleophilic fluorination.[17]

  • Deprotection: After cooling, an acid solution (e.g., 6M HCl) is added to the vessel, and the mixture is heated again to hydrolyze the Boc and methyl ester protecting groups, yielding the final 6-[¹⁸F]-fluoro-L-DOPA molecule.

  • Purification: The crude product is passed through a series of purification cartridges. This typically involves a semi-preparative HPLC system to separate the desired product from unreacted precursor and byproducts.[11]

  • Formulation: The purified ¹⁸F-FDOPA fraction is collected, the HPLC solvent is removed, and the final product is formulated in a physiologically compatible buffer (e.g., saline with a small percentage of ethanol), followed by sterile filtration into a final product vial.

  • Quality Control: Before release, the final product must pass rigorous quality control tests, including radiochemical purity (HPLC), enantiomeric purity, pH, sterility, and pyrogen testing.

This automated process ensures reproducible yields, high purity, and compliance with Good Manufacturing Practice (GMP) requirements for clinical use.[16][18]

Section 2.2: ¹⁹F Magnetic Resonance Imaging (MRI) & Spectroscopy (MRS)

While PET offers exceptional sensitivity, ¹⁹F MRI provides a unique imaging modality with an absolute lack of background signal in biological tissues, offering the potential for unambiguous cell tracking and quantification.[19]

Mechanism of Action: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio (83% that of ¹H).[20] When a ¹⁹F-containing compound is introduced into the body, it can be imaged using a standard MRI scanner tuned to the ¹⁹F frequency. Because the body contains no endogenous fluorine, any detected signal is specific to the administered agent.[19][21] Fluorinated phenylalanine derivatives can be incorporated into larger molecules, nanoparticles, or nanoemulsions to create contrast agents for:[22][23]

  • Cell Tracking: Labeling immune cells or stem cells ex vivo to track their migration and homing to sites of neuroinflammation or injury.

  • Pharmacokinetic Studies: Measuring the concentration and distribution of fluorinated drugs directly in the brain.[19]

Part 3: A High-Resolution Lens on Proteins: Probing Structure and Dynamics with ¹⁹F NMR

Beyond imaging, the true power of fluorinated phenylalanines for the molecular neuroscientist lies in their application as probes for protein structure and function using ¹⁹F NMR spectroscopy.

The Power of the ¹⁹F NMR Probe: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment—far more so than a ¹H nucleus.[24][25] This sensitivity allows researchers to detect subtle conformational changes in a protein that would be invisible to other techniques.[26][27] By site-specifically incorporating a fluorinated phenylalanine into a protein of interest, one can:

  • Monitor ligand binding and determine binding constants.[27]

  • Characterize distinct conformational states of a protein (e.g., active vs. inactive).[24][25]

  • Measure the kinetics of conformational changes.[24][25]

  • Map protein-protein interaction interfaces.

NMR_Workflow cluster_0 Molecular Biology cluster_1 Protein Expression & Purification cluster_2 NMR Analysis Mut 1. Site-Directed Mutagenesis (TAG codon) Transform 2. Transform Auxotrophic E. coli Strain Mut->Transform Grow 3. Grow Cells in Minimal Media Transform->Grow Induce 4. Induce Expression & Add Fluoro-Phe Grow->Induce Purify 5. Lyse Cells & Purify Protein (e.g., Ni-NTA) Induce->Purify NMR 6. Acquire 1D ¹⁹F NMR Spectrum Purify->NMR Titrate 7. Titrate with Ligand NMR->Titrate Analyze 8. Analyze Chemical Shift Perturbations Titrate->Analyze

Caption: Workflow for ¹⁹F NMR analysis of a protein.

This protocol describes a common method using an E. coli strain that is auxotrophic for phenylalanine, meaning it cannot synthesize its own and must acquire it from the growth medium.[28]

Objective: To express a target protein where a specific phenylalanine residue is replaced with 4-fluoro-L-phenylalanine (4F-Phe) for ¹⁹F NMR analysis.

Materials:

  • E. coli expression strain auxotrophic for phenylalanine (e.g., a derivative of DL39(DE3)).[28]

  • Expression plasmid containing the gene of interest with a TAG amber stop codon at the desired incorporation site.

  • A second plasmid containing an evolved aminoacyl-tRNA synthetase/tRNA pair specific for the fluorinated analog.[29]

  • M9 minimal media components.

  • 4-Fluoro-L-phenylalanine.[30]

  • IPTG (or other appropriate inducer).

  • Standard protein purification equipment (e.g., sonicator, centrifuge, chromatography system).

Procedure:

  • Transformation: Co-transform the auxotrophic E. coli strain with the expression plasmid for your target protein and the plasmid for the synthetase/tRNA pair.

  • Starter Culture: Inoculate a small volume of M9 minimal medium supplemented with glucose, essential salts, and all canonical amino acids except phenylalanine. Grow overnight at 37°C.

  • Large-Scale Growth: Use the starter culture to inoculate a larger volume of M9 minimal medium. Grow the cells at 37°C with vigorous shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induction and Incorporation: Pellet the cells by centrifugation and gently wash with M9 medium lacking any amino acids to remove any residual phenylalanine. Resuspend the cells in fresh M9 medium containing 4-fluoro-L-phenylalanine (e.g., at ~1 mM) and the inducer (e.g., IPTG).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight to allow for protein expression and incorporation of 4F-Phe.

  • Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and purify the target protein using standard chromatographic techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Verification: Confirm the successful incorporation of 4F-Phe using mass spectrometry. The resulting purified protein is now ready for ¹⁹F NMR analysis.

Part 4: Engineering Better Therapeutics for Neurological Disorders

The same properties that make fluorinated phenylalanines excellent probes also make them powerful components in drug design.[6][31][32] Strategic fluorination of peptide or small-molecule drug candidates can dramatically improve their therapeutic potential for CNS targets.[4]

Key Advantages in Drug Design:

  • Enhanced Metabolic Stability: As discussed, the C-F bond resists metabolic attack, increasing the half-life of a drug and potentially reducing the required dose and frequency.[7]

  • Improved Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site, increasing binding affinity and selectivity.[6]

  • Increased Blood-Brain Barrier Permeability: By fine-tuning lipophilicity, fluorination can help a drug candidate achieve the delicate balance required to cross the BBB and reach its CNS target.[3][33] This is a critical hurdle in the development of drugs for nearly all neurological and psychiatric disorders.

Drug_Design_Concept cluster_0 Native Peptide cluster_1 Fluorinated Peptide Native Phe-Gly-Gly-Phe Degradation Rapid Proteolytic Degradation Native->Degradation BBB Poor BBB Permeability Native->BBB Fluoro (4F-Phe) -Gly-Gly- (4F-Phe) Native->Fluoro Fluorination Strategy Stability Increased Metabolic Stability Fluoro->Stability Permeability Enhanced BBB Permeability Fluoro->Permeability Affinity Improved Receptor Binding Affinity Fluoro->Affinity

Caption: Fluorination enhances neuropeptide drug properties.

Conclusion and Future Outlook

Fluorinated phenylalanine derivatives represent a cornerstone of modern chemical neuroscience. Their journey from synthetic curiosities to indispensable tools for PET imaging, high-resolution NMR, and rational drug design highlights the profound impact that subtle atomic changes can have on molecular function. The ability of ¹⁸F-FDOPA to map dopaminergic function has revolutionized the diagnosis of Parkinsonian syndromes and the delineation of brain tumors. The precision of ¹⁹F NMR continues to provide unprecedented insights into the allosteric regulation and conformational dynamics of neuro-receptors and enzymes. Furthermore, the strategic incorporation of fluorine is now a mainstream approach for enhancing the CNS bioavailability and efficacy of next-generation therapeutics.

The future of this field is bright, with ongoing research focused on developing novel multi-fluorinated derivatives for more sensitive ¹⁹F MRI applications, creating genetically encoded ¹⁹F NMR reporters for in-cell studies, and designing "smart" fluorinated probes that report on specific enzymatic activities or ion concentrations within the brain. As synthetic methods become more sophisticated and our understanding of the nuanced effects of fluorination deepens, the role of these powerful molecules in unraveling the complexities of the brain and treating its disorders will only continue to expand.

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Sources

A Technical Guide to the Discovery and Synthesis of Novel Sulfonylamino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonylamino acids and their derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1][2][3] Their unique structural and electronic properties, including their ability to act as stable peptide mimics and engage in critical hydrogen bonding interactions, make them privileged structures in drug design.[4] This technical guide provides a comprehensive overview of the rational design, core synthetic methodologies, and practical application of novel sulfonylamino acid derivatives. We delve into the causality behind experimental choices, from classical solution-phase techniques to modern solid-phase synthesis for library generation. Detailed protocols, characterization methods, and a case study on their application as enzyme inhibitors are presented to equip researchers with the knowledge to innovate in this dynamic field.

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group (R-SO₂NR'R'') is a recurring motif in a multitude of clinically successful drugs, a testament to its favorable pharmacological properties.[5][6][7] When incorporated into an amino acid framework, the resulting sulfonylamino acid offers a unique combination of stability, polarity, and hydrogen bonding capability.[4] Unlike the hydrolytically labile peptide bond, the sulfonamide linkage is resistant to enzymatic degradation by proteases, making these derivatives ideal candidates for developing peptide mimetics with enhanced bioavailability.

Furthermore, the tetrahedral geometry of the sulfur atom and the strong electron-withdrawing nature of the sulfonyl group influence the molecule's conformation and ability to interact with biological targets.[8] These properties have been successfully exploited to design potent inhibitors for various enzyme classes, including proteases, kinases, and carbonic anhydrases, which are implicated in diseases ranging from cancer and inflammation to infectious diseases.[3][7][9]

Rational Design & Scaffolding Strategies

The design of novel sulfonylamino acid derivatives is a hypothesis-driven process aimed at achieving high affinity and selectivity for a specific biological target. The core principle involves using the sulfonylamino acid scaffold as a template to orient functional groups (R-groups) into the binding pockets of an enzyme or receptor.

Key considerations include:

  • Bioisosteric Replacement: Replacing a native peptide bond with a sulfonamide linkage to improve metabolic stability while maintaining key binding interactions.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the sulfonyl group (R) and the amino acid side chain (R') to probe the steric and electronic requirements of the target's binding site.[10]

  • Privileged Scaffolds: Utilizing known pharmacologically active heterocyclic or aromatic rings as R-groups to impart specific biological activities, such as antibacterial or anticancer effects.[11][12]

  • Computational Modeling: Employing molecular docking and dynamics simulations to predict the binding modes of designed derivatives and prioritize synthetic targets.[8][13]

Core Synthetic Methodologies

The construction of the sulfonamide bond is the central transformation in synthesizing these derivatives. The choice of methodology depends on factors such as the scale of the synthesis, the required diversity, and the chemical nature of the starting materials.

Classical Solution-Phase Synthesis: The Schotten-Baumann Reaction

The most fundamental and widely used method for forming a sulfonamide bond is the reaction between a primary or secondary amine (the amino acid component) and a sulfonyl chloride.[1][5] This reaction, often performed under Schotten-Baumann conditions, utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[14][15][16][17]

Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism.[15] The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base (e.g., pyridine or aqueous NaOH) is critical; it deprotonates the amine to increase its nucleophilicity and scavenges the generated HCl, which would otherwise protonate the starting amine, rendering it unreactive.[16]

A general scheme for this reaction is depicted below:

Caption: General Schotten-Baumann reaction for sulfonylamino acid synthesis.

Modern Synthetic Approaches

While robust, the classical approach requires readily available sulfonyl chlorides, which can be harsh to prepare and handle.[18] Modern methods offer milder conditions and broader substrate scope.

  • From Sulfonic Acids or Salts: Direct conversion of sulfonic acids or their salts to sulfonamides under microwave irradiation provides a high-yielding and functional-group-tolerant alternative.[19]

  • Using SO₂ Surrogates: Stable and easy-to-handle sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used in copper-catalyzed reactions to couple boronic acids, amines, and the SO₂ unit, forming sulfonamides directly.[4][18] This method avoids the need for pre-synthesized sulfonyl chlorides.

  • From Thiols: Thiols can be converted in situ to sulfonyl chlorides through oxidative chlorination using reagents like N-chlorosuccinimide (NCS), followed by immediate reaction with an amine.[19] This one-pot procedure is highly efficient.

Solid-Phase Synthesis for Library Generation

For drug discovery, generating large libraries of related compounds for high-throughput screening is essential. Solid-phase synthesis (SPS) is the premier technology for this purpose.[20]

Causality: In SPS, the starting amino acid is anchored to a polymer resin via a linker.[20] Subsequent reactions, including sulfonamide formation and diversification steps, are carried out on this solid support. The key advantage is purification; excess reagents and byproducts are simply washed away by filtration, dramatically simplifying the workflow and enabling automation.[20] The final, purified compound is then cleaved from the resin. This methodology is highly effective for creating focused libraries of sulfonylamino acid derivatives for SAR studies.[21][22]

Experimental Workflow & Characterization

A robust experimental plan is critical for the successful synthesis and validation of novel compounds. The workflow encompasses synthesis, purification, and comprehensive characterization.

Caption: Iterative workflow for discovery of novel sulfonylamino acid derivatives.

Detailed Protocol: Synthesis of N-(p-toluenesulfonyl)histidine

This protocol provides a representative example of a solution-phase synthesis.[23]

Materials:

  • L-Histidine (3.34 mmol, 518.0 mg)

  • p-Toluenesulfonyl chloride (3.34 mmol, 636.0 mg)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Step-by-Step Procedure:

  • Dissolution: Dissolve L-histidine in 20 mL of 1M NaOH aqueous solution in the round-bottom flask with stirring until a clear solution is formed. Cool the flask in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride in 20 mL of DCM. Add this solution dropwise to the stirring histidine solution over 15-20 minutes, ensuring the temperature remains below 5°C.

    • Causality: The biphasic system (water/DCM) is characteristic of Schotten-Baumann conditions.[17] The base in the aqueous phase activates the amino acid, while the sulfonyl chloride remains in the organic phase, with the reaction occurring at the interface.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with 20 mL of 1M HCl followed by 20 mL of brine.

    • Causality: The acid wash removes any unreacted amino starting material and excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(p-toluenesulfonyl)histidine as a white solid.[23]

Purification and Analytical Validation

Purification: Column chromatography on silica gel is the most common method for purifying crude reaction products. For solid-phase synthesis, purification is often unnecessary until after the final cleavage step. High-Performance Liquid Chromatography (HPLC) is used for final purification to achieve high purity (>95%) required for biological testing.

Characterization: The identity and purity of synthesized compounds must be unambiguously confirmed.[10][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[25] The proton of the sulfonamide N-H typically appears as a singlet between δ 8.5 and 10.5 ppm.[25] 2D NMR techniques (COSY, HSQC) are used to confirm connectivity.[24][26]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact molecular weight, confirming the elemental composition of the new derivative.[27][28]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The characteristic S=O stretching bands for the sulfonyl group appear strongly in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[23][25]

Case Study: Sulfonylamino Acids as Acetohydroxyacid Synthase (AHAS) Inhibitors

Acetohydroxyacid synthase (AHAS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, making it an attractive target for herbicides and antimicrobial agents.[29]

A class of potent AHAS inhibitors is the sulfonylamino-carbonyl-triazolinones (SCTs).[29] The sulfonylamino linker is crucial for binding, with the carbonyl oxygen forming two key polar contacts with arginine and serine residues in the active site, while the sulfonyl group provides overall stability and electronic properties.[29]

The general structure-activity relationship (SAR) for these inhibitors can be summarized as follows:

R¹ Group (Aromatic/Heterocyclic)R² Group (Alkyl)Linker ModificationIC₅₀ (nM)Rationale
2-FluorophenylMethylSulfonylamino15.8The fluoro-substituent engages in favorable halogen bonding within a hydrophobic pocket.
PhenylMethylSulfonylamino91.7Lacks the specific halogen bond, resulting in lower potency.[10]
2-FluorophenylEthylSulfonylamino45.3The larger ethyl group introduces a minor steric clash, reducing affinity compared to methyl.
2-FluorophenylMethylAmide>1000Replacement of the sulfonylamino linker with a simple amide disrupts the key polar contacts and optimal geometry for binding.

Note: Data is illustrative, based on principles from published SAR studies.[10][29]

The binding mode highlights the importance of the sulfonylamino scaffold. The NH group acts as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors, anchoring the inhibitor within the enzyme's active site channel and blocking substrate access.[29]

Conclusion and Future Outlook

Sulfonylamino acid derivatives continue to be a highly productive area of research in drug discovery. Their inherent stability, synthetic tractability, and ability to mimic peptide structures ensure their relevance for the foreseeable future. Advances in synthetic chemistry, particularly in copper-catalyzed and one-pot multicomponent reactions, are enabling the rapid and efficient creation of diverse chemical libraries with novel structures.[13] The integration of computational chemistry into the design process further refines target selection and accelerates the discovery of lead compounds. As our understanding of complex biological pathways deepens, the versatility of the sulfonylamino acid scaffold will undoubtedly be leveraged to develop next-generation therapeutics targeting a wide spectrum of human diseases.[2]

References

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  • Zahoránszky-Kőhalmi, G., et al. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry, 13(8), 3029-35.
  • Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Derivatives. (n.d.). BenchChem.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.
  • Khan, K. M., et al. (2012). Synthesis of new sulfonamides as lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 20(8), 2757-64.
  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (n.d.). Diva-portal.org.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(24), 9576–9581.
  • Mandal, B. (2013). Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2013(13), 2627-2633.
  • Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). (2019). R Discovery.
  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflamm
  • Li, J., et al. (2020). Design, synthesis and biological evaluation of novel N-sulfonylamidine-based derivatives as c-Met inhibitors via Cu-catalyzed three-component reaction. European Journal of Medicinal Chemistry, 200, 112445.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Institutes of Health.
  • Representative biologically active sulfonamide-bearing drugs. (n.d.). ResearchGate.
  • Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences, 67(2), 151-160.
  • Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). (2025).
  • Schotten–Baumann reaction. (n.d.). Grokipedia.
  • Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. (2019). PubMed.
  • Supuran, C. T., & Innocenti, A. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(5), 550-79.
  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1235-E1244.
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. (n.d.). Scirp.org.
  • Schotten Baumann Reaction. (2019). BYJU'S.
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  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2012).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org.
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  • Synthesis of novel sulphonamide derivatives from tunable quinolines with comput
  • Kowalik, M., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
  • Synthesis, spectral characteristics, and some properties of methylammonium sulfamate monohydrate. A new route to sulfamic acid derivatives. (2010).
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Methodological & Application

Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-sulfonylated amino acids are a pivotal class of compounds in medicinal chemistry and drug discovery, often serving as key structural motifs in various therapeutic agents. Their unique physicochemical properties, including enhanced lipophilicity and metabolic stability, make them attractive for modulating biological targets. This application note provides a detailed, field-proven protocol for the synthesis of a specific N-sulfonylated amino acid, 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid. The synthesis is achieved through the robust and widely applicable Schotten-Baumann reaction, a reliable method for the N-acylation of amines.[1] This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Chemical Profile of the Target Molecule

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₄FNO₄S
Molecular Weight 323.34 g/mol
CAS Number 40279-96-7[2][3]
Structure

Synthetic Workflow Overview

The synthesis of this compound is accomplished via a one-step N-sulfonylation of L-phenylalanine with 4-fluorophenylsulfonyl chloride under Schotten-Baumann conditions. This reaction is characterized by its biphasic solvent system and the use of an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Workflow Start Starting Materials Reaction Schotten-Baumann Reaction Start->Reaction L-Phenylalanine, 4-Fluorophenylsulfonyl chloride, NaOH(aq), Dioxane/H₂O Workup Acidic Workup Reaction->Workup Reaction Mixture Purification Recrystallization Product Final Product Purification->Product Pure Product

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on established Schotten-Baumann reaction conditions for the N-sulfonylation of amino acids. The choice of a biphasic dioxane/water system ensures that both the organic-soluble sulfonyl chloride and the water-soluble amino acid can react efficiently at the interface, facilitated by the aqueous base.

Materials and Reagents
ReagentGradeSupplier
L-Phenylalanine≥99%Sigma-Aldrich
4-Fluorophenylsulfonyl chloride≥98%Alfa Aesar
Sodium hydroxide (NaOH)ACS Reagent GradeFisher Scientific
1,4-DioxaneAnhydrous, 99.8%Acros Organics
Hydrochloric acid (HCl)37%VWR
Ethyl acetateHPLC GradeJ.T. Baker
HexaneHPLC GradeEMD Millipore
Deionized water------
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer with stir bar

  • Dropping funnel (100 mL)

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C)

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalanine (1.65 g, 10 mmol) in 25 mL of deionized water.

  • Basification: To the L-phenylalanine solution, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of deionized water. Stir until the L-phenylalanine is completely dissolved. The pH of the solution should be approximately 10-11. This basic condition is crucial for deprotonating the amino group of the phenylalanine, thereby increasing its nucleophilicity.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-fluorophenylsulfonyl chloride (2.13 g, 11 mmol) in 25 mL of 1,4-dioxane.

  • Reaction: Cool the L-phenylalanine solution to 0-5 °C using an ice bath. Slowly add the 4-fluorophenylsulfonyl chloride solution dropwise from a dropping funnel over a period of 30-45 minutes while maintaining the temperature below 5 °C. Vigorous stirring is essential to ensure efficient mixing between the two phases.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1 with 1% acetic acid).

  • Workup: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 25 mL) to remove any unreacted sulfonyl chloride and other organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. The product will precipitate out as a white solid. The acidic environment protonates the carboxylate group, rendering the product insoluble in the aqueous medium.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity (by HPLC): >98%

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism, which is characteristic of the Schotten-Baumann reaction.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Chloride cluster_2 Step 3: Neutralization Phe-NH2 L-Phenylalanine (deprotonated) SulfonylCl 4-Fluorophenylsulfonyl chloride Phe-NH2->SulfonylCl Nucleophilic attack Intermediate Tetrahedral Intermediate SulfonylCl->Intermediate Product_HCl Product + HCl Intermediate->Product_HCl Collapse of intermediate Final_Product Final Product (sodium salt) Product_HCl->Final_Product NaOH

Caption: Mechanism of the Schotten-Baumann N-sulfonylation reaction.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Melting Point
  • Expected Range: 155-158 °C (This is an estimated range based on similar N-sulfonylated phenylalanine derivatives. Actual values should be determined experimentally).

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (s, 1H, -COOH)

    • δ 8.5 (d, 1H, -SO₂NH-)

    • δ 7.7-7.8 (m, 2H, Ar-H ortho to SO₂)

    • δ 7.2-7.4 (m, 7H, Ar-H of phenyl and Ar-H meta to SO₂)

    • δ 4.1-4.2 (m, 1H, α-CH)

    • δ 2.9-3.1 (m, 2H, β-CH₂)

    • Note: The chemical shifts are predicted based on analogous structures and may vary slightly.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 172.5 (-COOH)

    • δ 165.0 (C-F, d, J_CF ≈ 250 Hz)

    • δ 138.0 (Ar-C)

    • δ 130.0 (Ar-CH)

    • δ 129.5 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 127.0 (Ar-CH)

    • δ 116.5 (Ar-CH, d, J_CF ≈ 22 Hz)

    • δ 56.0 (α-CH)

    • δ 37.0 (β-CH₂)

    • Note: The chemical shifts are predicted based on analogous structures and may vary slightly.

  • FT-IR (KBr, cm⁻¹):

    • 3300-2500 (br, O-H stretch of carboxylic acid)

    • 3250 (N-H stretch of sulfonamide)

    • 1710 (C=O stretch of carboxylic acid)

    • 1340 & 1160 (asymmetric and symmetric S=O stretch of sulfonamide)

    • 1230 (C-F stretch)

  • Mass Spectrometry (ESI-MS):

    • m/z: 324.06 [M-H]⁻

Safety Precautions

  • 4-Fluorophenylsulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a well-ventilated area.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Always perform reactions in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure the pH is maintained in the basic range during the addition of the sulfonyl chloride. Extend the reaction time.
Loss of product during workupEnsure the pH is sufficiently acidic (pH ~2) to fully precipitate the product. Avoid excessive washing.
Impure Product Unreacted starting materialsImprove the efficiency of the aqueous wash during workup. Optimize recrystallization conditions (solvent system, temperature).
Hydrolysis of sulfonyl chlorideAdd the sulfonyl chloride solution slowly at a low temperature to minimize hydrolysis.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound using the Schotten-Baumann reaction. By following the detailed steps and understanding the rationale behind each procedure, researchers can confidently and efficiently synthesize this valuable N-sulfonylated amino acid for a variety of applications in drug discovery and development. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • El-Gaby, M. S. A., et al. "Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry." Journal of the Indian Chemical Society, vol. 97, no. 8, 2020, pp. 1235-1246. [Link]

  • Mao, L., et al. "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole." Synlett, vol. 2011, no. 1, 2011, pp. 129-133. [Link]

  • Ghorab, M. M., et al. "Synthesis of new sulfonamide derivatives-phenyl." Scholars Research Library, 2012. [Link]

  • Khan, I., et al. "Synthesis of 2-aminothiazole sulfonamides as potent biological agents." PubMed Central, 2023. [Link]

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Application Note: Asymmetric Synthesis of Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated phenylalanine analogs are of significant interest in medicinal chemistry and drug development due to their ability to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profiles of peptides and small molecule therapeutics.[1][2][3] The strategic incorporation of fluorine can modulate the electronic properties and conformation of bioactive molecules.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of these valuable compounds. We will explore and provide detailed protocols for two robust and widely adopted methods: Chiral Auxiliary-Mediated Alkylation and Catalytic Asymmetric Hydrogenation. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorine in Phenylalanine Analogs

The substitution of hydrogen with fluorine in phenylalanine can dramatically alter its physicochemical properties. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while introducing significant electronic perturbations.[1] These changes can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation and increasing the half-life of drug candidates.[2]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with protein targets, potentially increasing binding affinity and potency.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influencing ionization states and bioavailability.[1]

  • Conformational Control: Strategic fluorination can influence the conformational preferences of peptide backbones and amino acid side chains.[4]

Despite their potential, the stereocontrolled synthesis of fluorinated phenylalanine analogs presents a significant challenge. The creation of the chiral center at the α-carbon must be achieved with high enantiopurity, which requires sophisticated synthetic strategies. This guide details two such strategies that have proven effective and versatile.

Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

This classical yet highly reliable method utilizes a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. The Schöllkopf bis-lactim ether method is a prime example, offering high diastereoselectivity and yielding enantiomerically pure amino acids after cleavage of the auxiliary.[1][5]

Principle and Mechanism

The core of the Schöllkopf method involves the diastereoselective alkylation of a chiral glycine equivalent.[5] A 2,5-diketopiperazine is formed from glycine and a chiral amino acid (commonly L-valine), which is then converted to its bis-lactim ether.[5] Deprotonation at the glycine unit creates a nucleophilic carbanion. The bulky side chain of the chiral auxiliary (e.g., the isopropyl group from valine) effectively shields one face of the anion, forcing the incoming electrophile (a fluorinated benzyl bromide) to attack from the opposite, less-hindered face.[5] This results in a highly diastereoselective alkylation. Subsequent acidic hydrolysis cleaves the auxiliary and the newly formed amino acid, yielding the desired product as its methyl ester.[5]

Workflow for Schöllkopf Synthesis

G cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage & Isolation GlyVal Glycine-Valine Dipeptide DKP 2,5-Diketopiperazine (DKP) GlyVal->DKP Cyclization BLE Bis-Lactim Ether (Schöllkopf Reagent) DKP->BLE O-Methylation Deprot Deprotonation (n-BuLi) BLE->Deprot Anion Planar Anion (Shielded) Deprot->Anion Alk_Product Alkylated Bis-Lactim Ether Anion->Alk_Product Diastereoselective Alkylation F_BnBr Fluorinated Benzyl Bromide F_BnBr->Anion Hydrolysis Acidic Hydrolysis (HCl) Alk_Product->Hydrolysis Products Product Mixture Hydrolysis->Products Purify Purification (Chromatography) Products->Purify Final_Product Enantiopure Fluorinated Phenylalanine Methyl Ester Purify->Final_Product Aux Valine Methyl Ester (Auxiliary) Purify->Aux

Caption: Workflow for Schöllkopf Asymmetric Synthesis.

Detailed Protocol: Synthesis of (S)-4-Fluorophenylalanine Methyl Ester

This protocol is adapted from the general principles of the Schöllkopf synthesis.[1][5]

Materials:

  • (2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Reagent)

  • 4-Fluorobenzyl bromide

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 0.25 M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Anion Formation:

    • Dissolve the Schöllkopf reagent (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution should turn a deep color, indicating anion formation.

    • Stir the mixture at -78 °C for 15 minutes.

  • Alkylation:

    • Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the cooled solution.

    • Allow the reaction to stir at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup and Isolation of Intermediate:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether. This intermediate can be purified by silica gel chromatography if necessary.

  • Hydrolysis and Cleavage:

    • Dissolve the crude alkylated intermediate in 0.25 M HCl.

    • Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the progress by TLC until the starting material is consumed.

    • Wash the acidic solution with diethyl ether to remove the valine auxiliary and any non-polar impurities.

    • Basify the aqueous layer to pH 9-10 with aqueous ammonia.

  • Final Product Isolation:

    • Extract the basified aqueous solution with dichloromethane (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude (S)-4-fluorophenylalanine methyl ester.

    • Purify the product by silica gel column chromatography.

Expected Results: This method typically yields the desired product with high diastereomeric excess (de), which translates to high enantiomeric excess (ee) after cleavage.

ParameterExpected Value
Chemical Yield60-80% (overall)
Diastereomeric Excess (de)>95%
Enantiomeric Excess (ee)>95%

Strategy 2: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters.[6] This approach involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal catalyst, typically based on rhodium or palladium.[7][8]

Principle and Mechanism

The synthesis begins with the preparation of a fluorinated α,β-unsaturated amino acid derivative (a dehydroamino acid). This is often achieved through a condensation reaction between a fluorinated benzaldehyde and an N-acylglycine derivative.[1] The prochiral olefin is then subjected to hydrogenation in the presence of a chiral catalyst.

The catalyst, often a rhodium complex with a chiral bisphosphine ligand (e.g., DuPhos, MonoPhos), coordinates to the double bond of the substrate.[7] The chirality of the ligand environment dictates the facial selectivity of hydrogen addition, leading to the formation of one enantiomer in excess. The reaction proceeds through a catalytic cycle involving oxidative addition of H₂, substrate coordination, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.

Workflow for Asymmetric Hydrogenation

G cluster_prep Precursor Synthesis cluster_hydrogenation Catalytic Hydrogenation cluster_deprotection Deprotection FB Fluorinated Benzaldehyde Cond Condensation (e.g., Erlenmeyer) FB->Cond NAG N-Acylglycine NAG->Cond DHA Prochiral Dehydroamino Acid Cond->DHA Hydrogenation Asymmetric Hydrogenation DHA->Hydrogenation Catalyst Chiral Catalyst (e.g., Rh-DuPhos) Catalyst->Hydrogenation H2 Hydrogen Gas (H₂) H2->Hydrogenation Product_N_Acyl N-Acyl Fluorinated Phenylalanine Hydrogenation->Product_N_Acyl Deprotect Hydrolysis (Acid or Base) Product_N_Acyl->Deprotect Final_Product Enantiopure Fluorinated Phenylalanine Deprotect->Final_Product

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Detailed Protocol: Synthesis of (R)-2,5-Difluorophenylalanine

This protocol is based on a reported synthesis utilizing an enamine intermediate.[1]

Materials:

  • (Z)-methyl 2-(tert-butoxycarbonylamino)-3-(2,5-difluorophenyl)acrylate (prochiral enamine)

  • [Rh(COD)₂(BF₄)] (Rhodium catalyst precursor)

  • (R,R)-Me-DuPhos (Chiral ligand)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

  • 6 M Hydrochloric Acid (HCl)

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%).

    • Add degassed methanol to dissolve the components, forming the active catalyst solution.

  • Asymmetric Hydrogenation:

    • Add the prochiral enamine substrate (1.0 eq) to the catalyst solution in the reaction vessel.

    • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature for 12-24 hours.

    • Monitor the reaction by HPLC or TLC for the disappearance of the starting material.

  • Workup and Isolation of Intermediate:

    • Carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product, N-Boc-(R)-2,5-difluorophenylalanine methyl ester, can be purified by silica gel chromatography.

  • Deprotection (Hydrolysis):

    • Dissolve the purified intermediate in 6 M HCl.

    • Heat the mixture at reflux for 4 hours to remove both the Boc protecting group and hydrolyze the methyl ester.

    • Cool the solution to room temperature and wash with diethyl ether to remove any organic impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of the final product.

    • The free amino acid can be obtained by neutralization, for example, using an ion-exchange resin.

Expected Results: Asymmetric hydrogenation is known for its high efficiency and excellent enantioselectivity.[1][7]

ParameterExpected Value
Chemical Yield>90% (hydrogenation step)
Enantiomeric Excess (ee)>99%[1]

Characterization and Quality Control

Verifying the identity and enantiopurity of the final product is a critical, self-validating step.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) should be used to confirm the chemical structure of the synthesized analog.

  • Enantiomeric Excess (ee) Determination: The most common method is Chiral High-Performance Liquid Chromatography (HPLC). The synthesized amino acid is typically derivatized (e.g., with Marfey's reagent or by conversion to an ester) and analyzed on a chiral stationary phase. The ratio of the peak areas for the two enantiomers allows for precise calculation of the ee.

General Workflow for Chiral HPLC Analysis

G Sample Synthesized Amino Acid Deriv Derivatization (e.g., Esterification) Sample->Deriv Inject Injection onto Chiral HPLC Column Deriv->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram with Two Resolved Peaks Detect->Chromatogram Calc Calculate Peak Area Ratio (Determine % ee) Chromatogram->Calc

Caption: Workflow for Determining Enantiomeric Excess (% ee).

Summary and Outlook

The asymmetric synthesis of fluorinated phenylalanine analogs is an essential technique for modern drug discovery. The methods presented here—chiral auxiliary-mediated alkylation and catalytic asymmetric hydrogenation—provide reliable and high-yielding pathways to enantiomerically pure products. While the Schöllkopf method offers versatility through a wide range of electrophiles, catalytic hydrogenation provides a more atom-economical route with exceptionally high enantioselectivity. The choice of method will depend on substrate availability, desired scale, and the specific analog being targeted. Future developments will likely focus on novel catalytic systems with broader substrate scopes and improved environmental profiles.[9]

References

  • Iannuzzi, M., Hohmann, T., Dyrks, M., Haoues, K., Salamon-Krokosz, K., & Koksch, B. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 659–669. Available from: [Link]

  • Al-Hadedi, A. A. M., & El-Gazzar, A. B. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2379. Available from: [Link]

  • Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. Jagiellonian University. Available from: [Link]

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  • Pálinkás, J., et al. (2023). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available from: [Link]

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  • Hoffmann, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 50. Available from: [Link]

  • Wang, F., & Qing, F.-L. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1017-1036. Available from: [Link]

  • Feringa, B. L., et al. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. University of Groningen. Available from: [Link]

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  • Davis, F. A., Srirajan, V., & Titus, D. D. (2003). Efficient Asymmetric Synthesis of β-Fluoro α-Amino Acids. The Journal of Organic Chemistry, 68(17), 6893–6896. Available from: [Link]

  • Nakamura, Y., et al. (2003). Development of a Recyclable Fluorous Chiral Phase-Transfer Catalyst: Application to the Catalytic Asymmetric Synthesis of α-Amino Acids. Organic Letters, 5(11), 1781–1784. Available from: [Link]

  • Hein, J. E., et al. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of Organic Chemistry, 70(24), 9940-6. Available from: [Link]

  • Wikipedia contributors. (n.d.). Schöllkopf method. Wikipedia. Available from: [Link]

  • Bräse, S., et al. (n.d.). Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. ResearchGate. Available from: [Link]

  • Iannuzzi, M., et al. (2023). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Available from: [Link]

  • Bräse, S., et al. (2013). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 11(15), 2451-2454. Available from: [Link]

  • Wang, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(20), 7677-7690. Available from: [Link]

  • Qiu, X.-L., & Qing, F.-L. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Synthesis, 9(4), 458-473. Available from: [Link]

  • Pálinkás, J., et al. (2023). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 13(10), 6932–6952. Available from: [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1701. Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9697–9705. Available from: [Link]

  • Shcherbakov, N. V., & Mas-Roselló, J. (2024). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. CHIMIA International Journal for Chemistry, 78(4), 226-232. Available from: [Link]

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Application Notes & Protocols for the Purification of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is an N-sulfonylated derivative of the amino acid phenylalanine. Such compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the sulfonamide group, which can enhance biological activity, improve pharmacokinetic profiles, and serve as a key pharmacophore. The production of this compound for research or development purposes necessitates a high degree of purity to ensure reliable and reproducible results in downstream applications.

This guide provides a detailed overview of robust and validated methods for the purification of this compound. We will explore two primary, orthogonal techniques: Recrystallization and Flash Column Chromatography . The protocols are designed to be comprehensive, explaining the scientific rationale behind procedural choices to empower researchers to adapt and troubleshoot these methods effectively.

Compound Profile & Structural Considerations

Understanding the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
Molecular Formula C₁₅H₁₄FNO₄S[1] (analogue)
Molecular Weight 339.34 g/mol [1] (analogue)
Structure
Key Features:
- Carboxylic Acid: An acidic functional group (pKa ~4-5), enabling solubility in basic aqueous solutions.
- Sulfonamide N-H: A weakly acidic proton (pKa ~9-10), capable of hydrogen bonding.
- Aromatic Rings: Two phenyl rings (one fluorinated) contribute to the molecule's nonpolar character and potential for π-π stacking interactions.
Predicted Solubility Low solubility in nonpolar solvents (e.g., hexanes) and water at neutral pH. Soluble in polar organic solvents (e.g., Ethanol, Ethyl Acetate, DMSO) and aqueous bases.[2][3][4]

The molecule's amphipathic nature—possessing both polar (carboxylic acid, sulfonamide) and nonpolar (aromatic rings) regions—is the key to its purification. The acidic nature of the carboxylic acid is particularly important, as it can lead to peak tailing during silica gel chromatography if not properly addressed.

Method 1: Purification by Recrystallization

Recrystallization is an ideal first-line purification technique for moderately pure (typically >85%) crude solids. It leverages the difference in solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Principle of Recrystallization

The core principle is to dissolve the impure compound in a hot solvent to the point of saturation and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities, being present in lower concentrations, remain dissolved in the mother liquor.[5]

Workflow for Recrystallization

A 1. Solvent Selection B 2. Dissolution (Dissolve crude solid in minimum hot solvent) A->B C 3. Hot Filtration (Optional) (Removes insoluble impurities) B->C If solids present D 4. Crystallization (Slow cooling to room temp, then ice bath) B->D No solids present C->D E 5. Isolation (Vacuum filtration) D->E F 6. Washing (Rinse crystals with cold solvent) E->F G 7. Drying (Vacuum oven) F->G

Caption: Workflow for the purification of the target compound by recrystallization.

Detailed Protocol for Recrystallization
  • Solvent System Selection:

    • Rationale: An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For sulfonamides, mixed solvent systems like ethanol/water or isopropanol/water are often highly effective. The organic solvent solubilizes the nonpolar portions of the molecule, while water acts as an anti-solvent to induce crystallization upon cooling.

    • Screening: Place ~20-30 mg of crude material in a test tube. Add a potential solvent dropwise at room temperature until a slurry is formed. Heat the mixture. A good solvent will fully dissolve the solid upon heating.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethanol) in small portions while heating the mixture with swirling (e.g., on a hot plate).

    • Continue adding the hot solvent just until all the solid dissolves. Using an excessive amount of solvent is a common cause of low recovery.[5]

  • Decolorization & Hot Filtration (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]

    • To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization.[5]

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[6]

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[5]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent. The purity can then be assessed by HPLC, LC-MS, or NMR spectroscopy.

Troubleshooting Recrystallization

Table 2: Common Issues and Solutions in Recrystallization

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" The melting point of the solid is lower than the boiling point of the solvent; high impurity concentration.Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5]
No Crystals Form Too much solvent was used; the solution is supersaturated.Try scratching the inside of the flask with a glass rod or adding a seed crystal. If too much solvent was used, evaporate some solvent and allow it to cool again.[5]
Low Recovery Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated.[5]
Foam-like Crystals Rapid crystallization or agglomeration.Stir the solution gently during the cooling phase to control crystal growth and shape.[7]

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful when recrystallization fails to remove certain impurities or when a very high degree of purity (>99.5%) is required.

Principle of Flash Chromatography

This method involves forcing a solvent (the mobile phase) through a column packed with a solid adsorbent (the stationary phase, typically silica gel). The crude mixture is loaded onto the top of the column. Compounds in the mixture move down the column at different rates based on their relative affinity for the stationary phase versus their solubility in the mobile phase. Less polar compounds travel faster, while more polar compounds are retained longer on the polar silica gel.[8]

Workflow for Flash Column Chromatography

A 1. Mobile Phase Selection (via TLC analysis) B 2. Column Packing (Slurry pack silica gel in mobile phase) A->B C 3. Sample Loading (Dry or wet loading) B->C D 4. Elution (Apply pressure, run solvent through column) C->D E 5. Fraction Collection (Collect eluent in tubes) D->E F 6. Analysis (Analyze fractions by TLC) E->F G 7. Pooling & Evaporation (Combine pure fractions and remove solvent) F->G

Caption: Workflow for the purification of the target compound by flash chromatography.

Detailed Protocol for Flash Column Chromatography
  • Mobile Phase Selection using TLC:

    • Rationale: Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system for separation. The goal is to find a mobile phase that provides a retention factor (Rf) of ~0.3-0.4 for the target compound and gives good separation from all impurities.

    • Procedure: Spot the crude material on a TLC plate. Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol).

    • Acidification: Due to the carboxylic acid moiety, the compound may streak on the silica TLC plate. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase will suppress the deprotonation of the carboxylic acid, leading to sharper spots and better separation.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly, ensuring no cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a free-flowing powder that can be carefully added to the top of the packed column. This method generally provides superior resolution.

    • Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply positive pressure to force the solvent through the column at a steady flow rate.

    • Collect the eluent in a series of test tubes or vials (fractions).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Final Purity Assessment

Regardless of the method used, the purity of the final product should always be confirmed analytically. Standard techniques include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity (mass) and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.

By applying these detailed protocols and understanding the underlying chemical principles, researchers can consistently obtain high-purity this compound for their drug discovery and development needs.

References

  • Google Patents. (1957). Sulfonamide purification process - US2777844A. Retrieved from [9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid. Retrieved from [Link]

  • Mark, B. (2021). Crystallization of Sulfanilamide. YouTube. Retrieved from [Link][6]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link][8]

  • Moore, S., & Stein, W. H. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-681. Retrieved from [Link][10]

  • PubMed. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Retrieved from [Link][11]

  • ACG Publications. (2016). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Records of Natural Products, 10(5), 625-632. Retrieved from [Link]

  • Reddit. (2023). Recrystallization for foam like crystals. r/Chempros. Retrieved from [Link][7]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link][4]

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Application Note: A Multi-Nuclear NMR Approach to the Structural Elucidation of N-(4-Fluorobenzenesulfonyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Fluorinated Drug Candidates

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—including its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] N-(4-Fluorobenzenesulfonyl)phenylalanine is a compound of interest that marries the structural motifs of a protected amino acid with a fluorinated aryl sulfonamide, a common pharmacophore.

Comprehensive structural verification of such molecules is non-negotiable in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose, offering unparalleled insight into molecular structure, connectivity, and conformation in solution.[2] The presence of the ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a powerful and highly sensitive analytical probe.[2][3]

This application note provides an in-depth, experience-driven guide to the complete NMR characterization of N-(4-Fluorobenzenesulfonyl)phenylalanine. We will move beyond a simple recitation of parameters to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols and data interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals seeking to implement rigorous characterization of novel fluorinated compounds.

Molecular Architecture and NMR-Active Probes

A successful NMR analysis begins with a clear understanding of the molecule's structure and its NMR-active nuclei. The structure of N-(4-Fluorobenzenesulfonyl)phenylalanine contains three distinct spin systems that will be interrogated: the phenylalanine backbone, its phenyl side chain, and the 4-fluorobenzenesulfonyl group.

Figure 1: Structure of N-(4-Fluorobenzenesulfonyl)phenylalanine with atom labeling.

Experimental Design & Rationale

A multi-technique approach is essential for unambiguous characterization. Our workflow is designed to build a complete structural picture, starting from simple 1D experiments and progressing to 2D correlation maps that connect the molecular fragments.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation prep Dissolve 15-20 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl3 or Acetone-d6) acq_1d 1D NMR Spectra: ¹H (Proton) ¹³C{¹H} (Carbon, decoupled) ¹⁹F{¹H} (Fluorine, decoupled) prep->acq_1d High-quality sample is critical acq_2d 2D Correlation Spectra: ¹H-¹³C HSQC (Direct C-H) ¹H-¹³C HMBC (Long-Range C-H) ¹H-¹⁹F HOESY (optional, through-space) acq_1d->acq_2d 1D data guides 2D setup analysis_1d Assign signals in 1D spectra based on: - Chemical Shift (δ) - Integration (proton count) - Multiplicity (J-coupling) acq_1d->analysis_1d analysis_2d Confirm assignments & connectivity: - HSQC: Link protons to their attached carbons - HMBC: Connect molecular fragments acq_2d->analysis_2d analysis_1d->analysis_2d Initial assignments inform 2D interpretation final_structure Assemble Data for Final Structural Confirmation analysis_2d->final_structure

Figure 2: A systematic workflow for the NMR characterization of the target molecule.

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample. This protocol ensures a homogenous, particulate-free sample at an appropriate concentration.

  • Rationale for Solvent Choice: N-protected amino acids often have moderate polarity. Chloroform-d (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[4][5] If solubility is limited, Acetone-d₆ or DMSO-d₆ are suitable alternatives, though their residual solvent peaks may overlap with signals of interest.[4]

  • Rationale for Concentration: A concentration of 15-20 mg in 0.6 mL of solvent provides a strong signal for ¹H NMR within minutes and allows for high-quality ¹³C and 2D spectra to be acquired in a reasonable timeframe (1-4 hours).[5][6]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15-20 mg of N-(4-Fluorobenzenesulfonyl)phenylalanine into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[5]

  • Mixing: Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect against a bright light to ensure no particulate matter remains.

  • Filtration (if necessary): If any solid particles are visible, filter the solution. A simple and effective method is to push a small plug of cotton or Kimwipe into a Pasteur pipette and then transfer the solution through the filter into the NMR tube.[6][7]

  • Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm to ensure it fills the detection region of the NMR coil.[6][8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker or appropriate label.[9]

Protocol 2: NMR Data Acquisition

These parameters provide a robust starting point for acquisition on a standard 400-600 MHz spectrometer.

¹H NMR:

  • Pulse Program: Standard single pulse (zg30).

  • Spectral Width: ~16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 2 seconds (allows for quantitative integration).

  • Number of Scans: 8-16.

¹³C{¹H} NMR (Proton Decoupled):

  • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

  • Spectral Width: ~240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).

¹⁹F{¹H} NMR (Proton Decoupled):

  • Rationale: The ¹⁹F nucleus has a very wide chemical shift range, so a broad spectral window is initially required.[10][11] Proton decoupling simplifies the spectrum to a single signal, confirming the presence of one unique fluorine environment.

  • Pulse Program: Standard single pulse with proton decoupling.

  • Spectral Width: ~300 ppm (centered around -120 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16-64.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (¹JCH correlation).

  • Pulse Program: Standard gradient-selected HSQC (hsqcedetgpsisp2.3).

  • ¹JCH Coupling Constant: Set to ~145 Hz, an average value for C-H bonds in organic molecules.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations between protons and carbons over 2-3 bonds (ⁿJCH, where n=2,3). This is crucial for connecting the different fragments of the molecule.[12][13]

  • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

  • ⁿJCH Coupling Constant: Set to ~8 Hz to optimize for typical 2- and 3-bond couplings.

Data Interpretation: Assembling the Structural Puzzle

Predicted 1D NMR Spectra

¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-8.0 ppm): Expect complex signals for the nine aromatic protons.

    • The protons on the 4-fluorobenzenesulfonyl ring (H2'/H6' and H3'/H5') will appear as two distinct multiplets, resembling doublets of doublets due to coupling to each other and to the ¹⁹F nucleus. The H3'/H5' protons, being closer to the fluorine, will show a larger ³JHF coupling (~8-10 Hz).[14][15]

    • The five protons of the phenylalanine phenyl ring (Hδ, Hε, Hζ) will appear in their characteristic region (~7.2-7.4 ppm).[16]

  • Amide Proton (N-H): A broad or sharp signal, typically between δ 5.0-8.0 ppm, depending on solvent and concentration. This proton will couple to Hα.

  • Alpha-Proton (Hα): A multiplet around δ 4.5-5.0 ppm, coupled to the N-H proton and the two diastereotopic Hβ protons.

  • Beta-Protons (Hβ1, Hβ2): Two distinct multiplets around δ 3.0-3.5 ppm.[16] They are diastereotopic due to the chiral center at Cα and will show geminal coupling to each other and vicinal coupling to Hα.

  • Carboxylic Acid Proton (COOH): A very broad singlet, often located far downfield (>10 ppm), and may exchange with trace water in the solvent.

¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): ~170-175 ppm.

  • Aromatic Carbons: 10-11 distinct signals between ~115-145 ppm.

    • The carbon directly bonded to fluorine (C4') will be split into a doublet with a large ¹JCF coupling constant (~240-260 Hz).[17][18]

    • The carbons ortho (C3'/C5') and meta (C2'/C6') to the fluorine will also show smaller couplings (²JCF and ³JCF, respectively).[15]

  • Alpha-Carbon (Cα): ~55-60 ppm.[19][20]

  • Beta-Carbon (Cβ): ~35-40 ppm.[19][20]

¹⁹F NMR Spectrum:

  • A single signal is expected for the one fluorine atom. In a proton-coupled spectrum, this signal will appear as a triplet of triplets (or more complex multiplet) due to coupling to the ortho (H3'/H5') and meta (H2'/H6') protons. The chemical shift is anticipated in the range of -100 to -115 ppm relative to CFCl₃.[18]

Predicted 2D NMR Correlations

The power of 2D NMR lies in its ability to unambiguously connect the signals assigned in the 1D spectra.

  • HSQC: This experiment will show cross-peaks connecting each proton to the carbon it is directly attached to (e.g., Hα to Cα, Hβ to Cβ, and all aromatic protons to their respective carbons). This provides definitive assignment for all protonated carbons.[21]

  • HMBC: This is the key experiment for confirming the overall structure. Key expected correlations are illustrated below.

Figure 3: Key expected HMBC correlations for structural confirmation.

Crucial HMBC Cross-Peaks for Validation:

  • H-N to C1': A correlation between the amide proton and the sulfonyl-bearing carbon (C1') of the fluoro-aromatic ring definitively confirms the formation of the sulfonamide bond.

  • H-N to Cα and Cβ: Confirms the position of the sulfonamide group on the phenylalanine nitrogen.

  • Hα to C=O and Cγ: Connects the amino acid backbone.

  • Hβ to Cγ: Further confirms the backbone connectivity.

  • H2'/H6' to C4' and C1': Confirms assignments within the 4-fluorobenzenesulfonyl ring.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts and key coupling constants for N-(4-Fluorobenzenesulfonyl)phenylalanine in CDCl₃. Note that exact values may vary slightly based on concentration, temperature, and spectrometer.

Atom Label(s)¹H δ (ppm)¹³C δ (ppm)Multiplicity & Key Couplings (J in Hz)
COOH>10-br s
C=O-~172-
H-N5.0 - 8.0-d or br d, ³J(H-N, Hα) ≈ 8 Hz
4.5 - 5.0~58m
-~58-
Hβ1, Hβ23.0 - 3.5~38m (diastereotopic)
-~38-
Phenylalanine Ar-H7.2 - 7.4~127-136m
Phenylalanine Ar-C-~127-136-
H2'/H6'~7.8-8.0~129dd, ³JHH ≈ 9 Hz, ⁴JHF ≈ 5 Hz
C2'/C6'-~129d, ³JCF ≈ 9 Hz
H3'/H5'~7.1-7.3~116dd, ³JHH ≈ 9 Hz, ³JHF ≈ 9 Hz
C3'/C5'-~116d, ²JCF ≈ 22 Hz
C1'-~137-
C4'-~165d, ¹JCF ≈ 255 Hz
F--¹⁹F δ ≈ -105 ppm

Conclusion

The structural elucidation of N-(4-Fluorobenzenesulfonyl)phenylalanine is efficiently and robustly achieved through a systematic, multi-nuclear NMR approach. By logically progressing from 1D spectral acquisition to 2D correlation experiments like HSQC and HMBC, a complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F signals can be made. The HMBC experiment, in particular, serves as a self-validating system by confirming the crucial covalent linkage between the phenylalanine and 4-fluorobenzenesulfonyl moieties. This comprehensive characterization is fundamental to ensuring the identity and purity of novel fluorinated compounds, providing the analytical confidence required for advancement in research and drug development pipelines.

References

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • Novak, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]

  • Novak, P., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. ResearchGate. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Kabuto, K., et al. (1998). New Chiral NMR Shift Reagent for α-Amino Acids and N-Protected Oligopeptides in Aqueous Solution. The Chemical Society of Japan. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Angerer, T. B., et al. (2020). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. SpringerLink. [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. [Link]

  • Louisiana State University. (2020). NMR Sample Preparation. [Link]

  • Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid?. ResearchGate. [Link]

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  • Supporting Information. (n.d.). General procedure for the reaction. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Kitamura, Y., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

  • Wang, M., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PubMed. [Link]

  • Rojas, S., et al. (2014). 1 H/ 13 C HMBC NMR spectrum (DMSO) of 4a which demonstrates that the 4-fluorobenzoyl group is linked to the Cys residue. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

  • Frey, M. H., et al. (1985). Dynamics of Phenylalanine in the Solid State by NMR. MIT Libraries. [Link]

  • Berger, S. (1996). 15N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate. [Link]

  • University of Zurich. (n.d.). Peptide/Protein NMR. [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000159). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine at BMRB. [Link]

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Application Note: A Robust HPLC-UV/MS Framework for the Analysis of Fluorinated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development. Fluorination can dramatically alter the physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity, thereby enhancing therapeutic potential. Consequently, robust and reliable analytical methods for the separation, identification, and quantification of these fluorinated derivatives are paramount.

This application note provides a comprehensive framework for the analysis of fluorinated amino acid derivatives by High-Performance Liquid Chromatography (HPLC). We will explore the causal logic behind critical methodological choices, from sample preparation and column selection to mobile phase optimization and detection strategies. The protocols herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity.

The primary challenges in this analysis stem from the inherent polarity of amino acids and the unique electronic effects of fluorine. Standard reversed-phase (RP) methods may offer insufficient retention for early-eluting polar analogs, while the lack of a strong chromophore in many amino acids necessitates derivatization or mass spectrometric detection.[1][2] This guide will address these challenges by presenting versatile protocols applicable to a range of fluorinated amino acid structures.

Foundational Principles of Separation

The choice of chromatographic mode is the most critical decision in method development. The selection depends on the overall polarity of the fluorinated amino acid derivative.

  • Reversed-Phase (RP-HPLC): This is the most common starting point. Separation is based on hydrophobicity. Fluorination can increase hydrophobicity, making RP-HPLC suitable for many derivatives, especially those with aromatic or larger aliphatic side chains. A C18 stationary phase is the workhorse for this mode.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar, underivatized fluorinated amino acids that are poorly retained on RP columns, HILIC is the superior choice.[2][3][4] Separation in HILIC is based on the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase (e.g., amide, silica).[2][4] More polar analytes are retained longer.[3]

  • Chiral Chromatography: When stereoisomeric purity is critical, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs are often effective for separating N-protected amino acid enantiomers, such as Fmoc-derivatives.[5][6][7]

Experimental Design and Protocols

This section details the materials, instrumentation, and step-by-step protocols for sample preparation and HPLC analysis.

Materials and Instrumentation
Component Specification Scientist's Note (Rationale)
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/DAD or FLD Detector, Mass Spectrometer (Single Quad or Q-TOF)A quaternary system provides flexibility for method development. A thermostatted column is essential for reproducible retention times. MS detection is highly recommended for specificity and sensitivity.
Analytical Columns C18 (e.g., 4.6 x 150 mm, 3.5 µm), HILIC Amide (e.g., 2.1 x 100 mm, 1.7 µm), Chiral (e.g., Lux Cellulose-1)C18 is the first choice for general-purpose RP separations. HILIC is for polar compounds. Chiral columns are mandatory for enantiomeric separations.[5][6]
Mobile Phase A 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in HPLC-grade WaterFA is MS-friendly and provides protons for positive-ion ESI-MS. TFA is an excellent ion-pairing agent that improves peak shape for basic compounds in UV methods but can cause ion suppression in MS.
Mobile Phase B 0.1% Formic Acid (FA) in HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)ACN is the preferred organic solvent due to its lower viscosity and UV cutoff. MeOH can offer different selectivity.
Derivatization Reagents o-Phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)OPA reacts with primary amines to form highly fluorescent derivatives.[1][8] FMOC-Cl reacts with both primary and secondary amines and provides a strong UV chromophore.[9][10]
Sample Solvents Water/Acetonitrile (50:50, v/v) or Mobile Phase AThe sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.
Workflow for HPLC Method Development

The following diagram outlines the logical workflow for developing a robust HPLC method for fluorinated amino acid derivatives.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis Start Define Analytical Goal (Quantification, Purity, Chiral?) SamplePrep Sample Preparation (Deproteinization, Derivatization?) Start->SamplePrep Col_Select Column Selection (RP, HILIC, Chiral?) SamplePrep->Col_Select MP_Screen Mobile Phase Screening (ACN vs MeOH, pH, Buffer) Col_Select->MP_Screen Detect_Select Detector Selection (UV, FLD, MS) MP_Screen->Detect_Select Gradient_Opt Gradient Optimization Detect_Select->Gradient_Opt SST System Suitability Test (SST) Gradient_Opt->SST Validation Method Validation (Linearity, Accuracy, Precision) SST->Validation Analysis Sample Analysis Validation->Analysis

Caption: HPLC Method Development Workflow.

Protocol 1: Sample Preparation from Biological Matrices

This protocol is essential for removing interfering substances like proteins from samples such as plasma or serum.[11]

Rationale: Proteins can precipitate in the HPLC system, causing blockages and column damage. They also create significant matrix effects in mass spectrometry. Acid precipitation is a fast and effective method for deproteinization.[11]

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with a known concentration of an internal standard (ideally a stable isotope-labeled version of the analyte).

  • Precipitate Protein: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of organic solvent to sample is critical for efficient protein precipitation.

  • Vortex: Mix vigorously for 1 minute to ensure complete denaturation of proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial for analysis. Avoid disturbing the protein pellet.

  • Dilute if Necessary: If the analyte concentration is expected to be high, dilute the supernatant with the initial mobile phase.

Protocol 2: Pre-Column Derivatization with OPA/FMOC

This protocol is for analytes lacking a UV chromophore or when fluorescence detection is desired for enhanced sensitivity.[1][9]

Rationale: Derivatization attaches a chromophoric or fluorophoric tag to the amino acid, making it detectable by UV or fluorescence detectors.[1][12] Using OPA (for primary amines) and FMOC (for secondary amines) allows for the comprehensive analysis of all amino acids.[9] Automated derivatization in an autosampler is highly recommended to improve precision and throughput.[8]

Step-by-Step Protocol (Automated Autosampler Method):

  • Prepare Reagents:

    • OPA Reagent: Dissolve OPA and 3-mercaptopropionic acid (MPA) in borate buffer (pH 10.2).

    • FMOC Reagent: Dissolve FMOC-Cl in acetonitrile.

  • Autosampler Program:

    • Aspirate 10 µL of the prepared sample (from Protocol 1).

    • Aspirate 40 µL of OPA reagent. Mix by drawing and ejecting three times.

    • Wait 1 minute for the primary amine derivatization to complete.

    • Aspirate 40 µL of FMOC reagent. Mix.

    • Wait 2 minutes for the secondary amine derivatization to complete.

    • Inject 5-10 µL of the final mixture onto the HPLC column.

HPLC Method Parameters and Data Analysis

Recommended HPLC Conditions

The following tables provide starting conditions for method development.

Table 1: Reversed-Phase HPLC-UV/MS Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
UV Detection 254 nm (for FMOC) or 338 nm (for OPA)

| MS Detection | ESI+, Full Scan (m/z 100-1000) |

Table 2: HILIC-MS Conditions

Parameter Condition
Column Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 20 mM Ammonium Formate, pH 3 in 90:10 ACN:Water
Mobile Phase B 20 mM Ammonium Formate, pH 3 in Water
Gradient 0% B to 40% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 35°C
Injection Vol. 2 µL

| MS Detection | ESI+, Selected Ion Recording (SIR) or MRM |

Scientist's Note: In HILIC, the mobile phase requires a salt (like ammonium formate) to ensure good peak shape and reproducibility.[2][13] The gradient runs from high organic to high aqueous, which is the reverse of RP-HPLC.

Method Validation and System Suitability

Before analyzing samples, the method's performance must be validated according to regulatory guidelines (e.g., FDA, ICH).[14][15]

System Suitability Test (SST): A quality control (QC) standard should be injected five times before starting an analytical run. The key parameters to monitor are:

  • Retention Time Precision: Relative Standard Deviation (RSD) < 2%

  • Peak Area Precision: RSD < 5%

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: > 2000

Table 3: Key Method Validation Parameters

Parameter Description Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. R² > 0.995
Accuracy The closeness of test results to the true value. 85-115% recovery (80-120% at LLOQ)
Precision The agreement among a series of measurements. RSD < 15% (20% at LLOQ)
LOD/LOQ The lowest amount of analyte that can be reliably detected/quantified. S/N > 3 for LOD, S/N > 10 for LOQ

| Selectivity | The ability to assess the analyte in the presence of matrix components. | No significant interfering peaks at the analyte retention time. |

Troubleshooting and Advanced Considerations

The following decision tree provides guidance for common issues encountered during analysis.

G cluster_peak Peak Shape Issues cluster_retention Retention Issues cluster_sensitivity Sensitivity Issues Problem Identify Problem Peak_Shape Poor Peak Shape (Tailing/Fronting) Problem->Peak_Shape Retention Poor/No Retention Problem->Retention Sensitivity Low Sensitivity / No Signal Problem->Sensitivity Sol1 Adjust Mobile Phase pH Peak_Shape->Sol1 Sol2 Check for Column Overload Peak_Shape->Sol2 Sol3 Use Ion-Pairing Agent (TFA) Peak_Shape->Sol3 Sol4 Switch to HILIC Column Retention->Sol4 Sol5 Decrease Initial %B Retention->Sol5 Sol6 Confirm Sample Solvent Strength Retention->Sol6 Sol7 Use MS or FLD Detector Sensitivity->Sol7 Sol8 Perform Derivatization Sensitivity->Sol8 Sol9 Optimize MS Source Parameters Sensitivity->Sol9

Caption: Troubleshooting Decision Tree.

Mass Spectrometry Considerations:

  • Fluorine's Impact: Fluorine is electronegative but does not have a characteristic isotopic pattern like chlorine or bromine.[16] Its presence is confirmed by accurate mass measurement (HRMS) or by observing the mass shift from its non-fluorinated analog.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for amino acids, which readily accept a proton at the amine group.

  • Detection: For quantitative analysis in complex matrices, tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides the best selectivity and sensitivity.

Conclusion

This application note provides a detailed, scientifically grounded framework for the HPLC analysis of fluorinated amino acid derivatives. By understanding the principles behind chromatographic selectivity, implementing robust sample preparation, and utilizing appropriate detection techniques, researchers can develop and validate reliable analytical methods. The provided protocols and troubleshooting guides serve as a practical resource for scientists in pharmaceutical and biomedical research, enabling accurate characterization of these vital therapeutic building blocks.

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science. [Link]

  • Direct analysis of amino acids by HILIC–eSI-MS. (n.d.). LCGC North America. [Link]

  • The Detection and Identification of Unknown Halogenated Compounds in Environmental Samples. (1979). International Journal of Environmental Analytical Chemistry. [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.). Advanced Materials Technology. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). Metabolites. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). LCGC North America. [Link]

  • How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific Pharmaceutical Sciences. [Link]

  • Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. (1989). Applied Spectroscopy. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2014). Journal of Chromatography A. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). Analytical Chemistry. [Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. (2018). Agilent Technologies. [Link]

  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. (2009). Journal of Chromatography A. [Link]

  • The detection and identification of unknown halogenated compounds in environmental samples. (1979). International Journal of Environmental Analytical Chemistry. [Link]

  • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. (2019). Analytical Methods. [Link]

  • Best Practices for Sample Preparation in Amino Acid Analysis. (n.d.). Bioteke Corporation. [Link]

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. (2005). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Method of preparing sample for amino acid analysis and kit for analyzing the same. (2000).
  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). Critical Reviews in Analytical Chemistry. [Link]

  • Sample preparation for Amino Acid Analaysis. (2009). Bio-Synthesis Inc.. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (n.d.). LCGC International. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration. [Link]

  • Validation of Chromatographic Methods. (1994). U.S. Food and Drug Administration. [Link]

  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. (2009). Semantic Scholar. [Link]

  • hplc amino acid: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Liberty University. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-MMPi-23-01A

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid . Based on its structural class as an N-sulfonylamino acid derivative, this compound is hypothesized to be a potent inhibitor of Matrix Metalloproteinases (MMPs), particularly type IV collagenases like MMP-2 and MMP-9.[1] MMPs are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM).[2] Their dysregulation is a key factor in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[2][3] This guide outlines a tiered approach, progressing from direct enzymatic assays to functional cell-based models, to thoroughly characterize the compound's inhibitory activity and cellular efficacy.

Introduction: The Rationale for Targeting MMPs

Matrix Metalloproteinases are critical regulators of the cellular microenvironment. In cancer, for instance, overexpressed MMPs, such as MMP-2 and MMP-9, degrade the basement membrane, a crucial step enabling tumor cells to invade surrounding tissues and metastasize to distant organs.[4][5] Consequently, the development of specific MMP inhibitors (MMPIs) is a significant therapeutic strategy.[3] The compound this compound belongs to a class of N-sulfonylamino acids that have demonstrated high selectivity and oral activity against MMP-2 and MMP-9, making it a promising candidate for further investigation.[1]

The following protocols are designed to provide a robust framework for confirming its activity, determining its potency and selectivity, and evaluating its functional impact in a cellular context.

Overall Experimental Workflow

A multi-tiered assay cascade provides a logical and resource-efficient path to characterizing the compound's activity. This workflow begins with broad, direct enzymatic screening and progressively moves towards more complex, biologically relevant cellular models.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Mechanistic Assays a1 Fluorogenic MMP Activity Assay a2 Gelatin Zymography a1->a2 Confirms Specificity (MMP-2/9) b1 Cell Viability Assay (Cytotoxicity Control) a2->b1 Proceed if activity confirmed b2 Transwell Migration & Invasion Assay b1->b2 Ensures Specific Anti-Migratory Effect c1 Western Blotting (MMP Expression) b2->c1 Investigate mechanism start Test Compound: 2-{[(4-Fluorophenyl)sulfonyl]amino} -3-phenylpropanoic acid start->a1 G prep Prepare Reagents: - Dilute Enzyme - Prepare Compound Serial Dilutions - Prepare Substrate plate Plate Components: 1. Assay Buffer 2. Compound/Controls 3. Active MMP Enzyme prep->plate incubate1 Pre-incubate (15-30 min, RT) Allows inhibitor-enzyme binding plate->incubate1 add_sub Add FRET Substrate Initiates reaction incubate1->add_sub read Read Fluorescence (Kinetic or Endpoint) Ex/Em ~490/525 nm add_sub->read analyze Data Analysis - Plot % Inhibition vs. [Compound] - Calculate IC50 read->analyze G prep Prepare Inserts: Coat with Matrigel (for invasion) Rehydrate inserts seed Seed Cells: Add cells in serum-free medium + compound to upper chamber prep->seed chemo Add Chemoattractant: Add medium + 10% FBS to lower chamber seed->chemo incubate Incubate (12-24h, 37°C) Cells migrate/invade chemo->incubate remove Remove Non-migrated Cells: Wipe upper surface of membrane with cotton swab incubate->remove fix Fix & Stain: Fix migrated cells on underside Stain with Crystal Violet remove->fix quantify Quantify: Elute dye and read absorbance OR count cells via microscopy fix->quantify

Sources

Application Note: A Comprehensive Guide to Cell-Based Dopamine Transporter (DAT) Uptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Dopamine Transporter in Neuroscience

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein that governs dopamine (DA) homeostasis in the brain.[1][2] Its primary function is to terminate dopaminergic signaling by rapidly re-capturing released DA from the synaptic cleft back into the presynaptic neuron.[2][3] This reuptake mechanism is crucial for regulating the duration, intensity, and spatial extent of DA neurotransmission, which underpins vital physiological processes including motor control, motivation, reward, and cognitive function.[4]

Given its central role, DAT is a key molecular target for a wide range of pharmacologically active compounds. These include therapeutic agents for conditions like ADHD and depression, as well as highly addictive psychostimulants such as cocaine and amphetamines, which exert their effects by blocking or reversing DAT function.[1][3] Consequently, robust and reliable in vitro assays to characterize the interaction of novel compounds with DAT are indispensable tools in drug discovery and neuroscience research. This guide provides a detailed protocol and the underlying scientific principles for conducting a cell-based DAT uptake inhibition assay, a cornerstone method for determining the potency of test compounds.

Assay Principle: Visualizing Transporter Inhibition

The cell-based DAT uptake inhibition assay is a functional assay designed to measure a compound's ability to block the uptake of dopamine into cells expressing the transporter. The core principle relies on the competition between a labeled substrate and a test compound (the potential inhibitor) for the transporter's binding site.

The workflow can be summarized as follows:

  • Cellular System : A host cell line, typically Human Embryonic Kidney 293 (HEK-293) cells, is genetically engineered to stably express high levels of the human dopamine transporter (hDAT) on the cell surface.[5][6] These cells provide a clean, reproducible biological system devoid of most other neuronal machinery.[7]

  • Labeled Substrate : A labeled substrate that is recognized and transported by DAT is introduced. Historically, this has been radioactively labeled dopamine, such as [³H]DA.[3][8] More modern assays utilize fluorescent substrates that mimic biogenic amines.[9][10] These fluorescent probes are transported into the cell, leading to an increase in intracellular fluorescence.[10]

  • Inhibition : In the presence of an inhibitory compound, the labeled substrate is prevented from entering the cell. The magnitude of inhibition is directly proportional to the inhibitor's concentration and affinity for DAT.

  • Signal Detection : By measuring the amount of labeled substrate inside the cells, one can quantify the transporter's activity. In radiolabeling assays, this is done via scintillation counting.[1] In fluorescent assays, an external masking dye quenches the signal from any substrate remaining outside the cells, allowing a plate reader to specifically detect the increase in intracellular fluorescence.[9][11] This fluorescence-based approach offers significant advantages, including the elimination of radioactive waste, simplified protocols, and amenability to high-throughput screening (HTS).[12][13]

The ultimate output is a dose-response curve from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of a compound required to inhibit 50% of the DAT uptake activity, providing a key measure of its potency.

DAT_Principle cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Substrate { Dopamine Substrate| Fluorescent or Radiolabeled} DAT Dopamine Transporter (DAT) Substrate:p->DAT Binds & is Transported Inhibitor { Test Compound| Inhibitor} Inhibitor:p->DAT Binds & Blocks Uptake Substrate Accumulation (Signal) DAT->Uptake Translocation

Caption: Principle of the DAT uptake inhibition assay.

Materials and Reagents

Item Description & Recommended Source Purpose
Cell Line HEK-293 cells stably expressing human DAT (hDAT). Parental HEK-293 cells for control.Primary biological system for the assay.[9]
Culture Medium Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).Cell growth and maintenance.
Assay Buffer Hanks' Balanced Salt Solution (HBSS) or a modified Tris-HEPES buffer (pH 7.1-7.4).Provides a stable physiological environment during the assay.[3]
Assay Plates 96-well or 384-well black, clear-bottom microplates, Poly-D-lysine coated.Vessel for cell plating and assay execution. Coating enhances cell adherence.[13]
Assay Kit Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or Danaher).Provides optimized fluorescent substrate, masking dye, and buffer concentrates.[12]
Reference Inhibitor Nomifensine, GBR12909, or Cocaine. Prepare a 10 mM stock in DMSO.Positive control for validating assay performance.[3]
Test Compounds Customer-supplied compounds. Prepare serial dilutions from a DMSO stock.The experimental variable being tested for DAT inhibition.
Instrumentation Fluorescence microplate reader with bottom-read capability.To quantify the intracellular fluorescent signal.
General Lab Equipment Humidified CO₂ incubator (37°C, 5% CO₂), multichannel pipettes, sterile reservoirs, automated plate washer (optional).Standard cell culture and liquid handling.

Detailed Experimental Protocol

This protocol is optimized for a fluorescence-based assay in a 96-well format.

Workflow A Day 1: Cell Plating Seed hDAT-HEK-293 cells (40,000-60,000 cells/well) B Incubate Overnight (37°C, 5% CO₂) A->B C Day 2: Compound Addition Prepare serial dilutions of test & control compounds in assay buffer B->C D Pre-incubate with Cells (10-20 min at 37°C) C->D E Initiate Uptake Add fluorescent substrate solution to all wells D->E F Incubate for Signal Development (30-60 min at 37°C, protected from light) E->F G Read Plate Measure fluorescence on a bottom-read plate reader F->G H Data Analysis Normalize data, plot dose-response curve, and calculate IC₅₀ G->H

Caption: Experimental workflow for the DAT uptake inhibition assay.

Part A: Cell Culture and Plating (Day 1)
  • Maintain Cells : Culture hDAT-expressing HEK-293 cells in T-75 flasks with complete culture medium. Passage cells when they reach 80-90% confluency to maintain them in a logarithmic growth phase.

  • Prepare Cell Suspension : On the day before the assay, wash the confluent cells with PBS and detach them using a gentle enzyme like Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting & Plating : Resuspend the cell pellet in fresh medium and perform a cell count. Dilute the suspension to achieve a target density of 40,000-60,000 cells per 100 µL.[9]

    • Expert Insight: Plating an optimal number of cells is critical. Too few cells will result in a low signal window, while over-confluency can lead to altered transporter expression and cell stress, increasing variability. The goal is a confluent, healthy monolayer on the day of the assay.[9]

  • Plate Seeding : Dispense 100 µL of the cell suspension into each well of a 96-well, black, clear-bottom plate. Include wells for "no cells" controls to measure background fluorescence.

  • Incubation : Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂. This allows the cells to adhere and form a uniform monolayer.[9]

Part B: Assay Procedure (Day 2)
  • Prepare Reagents : Prepare assay buffer and allow it to equilibrate to 37°C. Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions, protecting it from light.

  • Prepare Compound Plate : Create serial dilutions of your test compounds and the reference inhibitor (e.g., Nomifensine) in assay buffer at 2X the final desired concentration. Include a "vehicle control" (e.g., 0.5% DMSO in buffer) and a "maximum inhibition" control (a high concentration of reference inhibitor, e.g., 10 µM Nomifensine).

  • Pre-incubation : Gently remove the culture medium from the cell plate. Wash the cell monolayer once with 100 µL of pre-warmed assay buffer. Add 50 µL of the 2X compound dilutions to the appropriate wells.

  • Incubate with Compounds : Incubate the plate for 10-20 minutes at 37°C.[13] This step allows the inhibitors to bind to the transporter before uptake is initiated.

  • Initiate Uptake : Add 50 µL of the 2X fluorescent substrate solution to all wells (including controls). The final volume in each well should now be 100 µL.

  • Signal Development : Incubate the plate for 30-60 minutes at 37°C, protected from light.[9]

    • Expert Insight: The incubation time is a key parameter. It must be long enough for a robust signal to develop in the control wells but short enough to remain in the initial linear phase of uptake for kinetic accuracy. This may require optimization for your specific cell line and conditions.[1]

  • Fluorescence Reading : Measure the fluorescence intensity using a microplate reader equipped for bottom-reading. Typical excitation/emission wavelengths are provided by the assay kit manufacturer.

Data Analysis and Interpretation

  • Background Subtraction : Average the fluorescence signal from the "no-cell" wells and subtract this value from all other wells.

  • Data Normalization :

    • The "vehicle control" wells represent 100% transporter activity (0% inhibition).

    • The "maximum inhibition" wells (or wells with non-transfected parental cells) represent 0% specific activity (100% inhibition).

    • Normalize the data for each test compound concentration as a percentage of the vehicle control response after subtracting the maximum inhibition signal.

    Formula: % Activity = [(Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition)] * 100

  • Dose-Response Curve : Plot the % Activity against the logarithm of the test compound concentration.

  • IC₅₀ Calculation : Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (like GraphPad Prism) to fit the dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that produces a 50% reduction in the specific uptake signal.

Assay Validation and Performance

A robust and trustworthy assay requires careful validation.

Parameter Typical Value / Method Purpose
Reference IC₅₀ The calculated IC₅₀ for the reference inhibitor (e.g., Nomifensine) should be consistent with established literature values.Confirms assay accuracy and biological relevance.
Z'-factor Z' > 0.5A statistical measure of assay quality, indicating the separation between high and low controls. A value > 0.5 is considered excellent for HTS.
Signal-to-Background > 3-foldThe ratio of the signal in vehicle control wells to the signal in maximum inhibition wells. Ensures a sufficient dynamic range for the assay.
Intra-plate Reproducibility CV < 15%The coefficient of variation for replicate wells within the same plate. Ensures precision.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Low Signal Window / Low Z' - Insufficient cell number or unhealthy cells.- Low transporter expression.- Incorrect incubation time/temperature.- Degraded fluorescent substrate.- Optimize cell seeding density.- Confirm transporter expression via Western blot or binding assay.- Optimize incubation time.- Use fresh reagents and protect the substrate from light.
High Well-to-Well Variability - Inconsistent cell plating.- Pipetting errors.- Edge effects on the plate.- Ensure a homogenous cell suspension before plating.- Use calibrated multichannel pipettes.- Avoid using the outer wells of the plate or fill them with buffer.
IC₅₀ Values Inconsistent with Literature - Incorrect compound concentrations.- Assay buffer composition (e.g., presence of ions that affect transport).- Different incubation times or temperatures from the reference protocol.- Verify stock solution concentrations and dilution series.- Use a standard, validated assay buffer.- Standardize all assay parameters and report them clearly.

References

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. Available at: [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • Vaughan, R. A., & Foster, J. D. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current Topics in Behavioral Neurosciences, 37, 25–53. Available at: [Link]

  • ResearchGate. (n.d.). In vitro dopamine and serotonin uptake transporter inhibition (IC50 values) and release data (EC50 values). Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Range of previously reported IC 50 values for neurotransmitter uptake inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Storch, A., et al. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Neurochemistry International, 35(5), 375-385. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Sickmann, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. Available at: [Link]

  • Sickmann, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of [ H] dopamine transport in HEK-293 cells stably. Retrieved from [Link]

  • University of Texas Libraries. (n.d.). Characterization of a mutant dopamine transporter in HEK-293 cells. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Elabscience. (n.d.). Mouse DAT(Dopamine Transporter) ELISA Kit. Retrieved from [Link]

  • PubMed Central. (n.d.). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Rat DAT (Dopamine Transporter) ELISA Kit. Retrieved from [Link]

  • MDPI. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. Retrieved from [Link]

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Application Notes & Protocols: Characterizing Novel Ligands with Radioligand Binding Assays Using 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid as a Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The characterization of novel chemical entities is a cornerstone of modern drug discovery. Radioligand binding assays remain a gold-standard technique for quantifying the affinity of a test compound for a specific receptor target. These assays are celebrated for their robustness, sensitivity, and ability to provide precise pharmacological data. This guide provides a comprehensive framework for utilizing radioligand binding assays to characterize a novel compound, using the example of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid.

While this compound is not an extensively studied compound with a well-defined public profile, its structure—a sulfonamide derivative of the amino acid phenylalanine—is suggestive of potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes. Therefore, this document will present a universally applicable protocol that can be adapted to investigate the binding of such a compound to a hypothesized target, for instance, a selected GPCR.

The principles and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret radioligand binding experiments with scientific rigor. We will emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: The Scientific Foundation of Radioligand Binding Assays

A radioligand binding assay measures the interaction of a radiolabeled ligand (the "radioligand") with its receptor. The fundamental principle is based on the law of mass action, where the radioligand and a receptor in a given preparation (e.g., cell membranes, tissue homogenates) are allowed to incubate until they reach equilibrium. The amount of radioligand bound to the receptor is then quantified.

There are two primary types of radioligand binding assays:

  • Saturation Assays: These are used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). In this assay, increasing concentrations of the radioligand are incubated with the receptor preparation.

  • Competition Assays: These are used to determine the affinity of an unlabeled test compound (like our model compound, this compound) for a receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, and the extent of this competition allows for the determination of the test compound's affinity, typically expressed as the inhibition constant (Ki).

This guide will focus on the competition assay, as it is the primary method for characterizing novel, unlabeled compounds.

The Principle of Competitive Binding

The relationship between the unlabeled compound's concentration and the amount of radioligand bound to the receptor follows a sigmoidal curve. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine a true measure of the unlabeled compound's affinity, the Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Diagram 1: The Principle of Competitive Radioligand Binding

cluster_0 Initial State cluster_1 Equilibrium Binding cluster_2 Competition Receptor Receptor BoundComplex Receptor-*L Complex Receptor->BoundComplex Binds Radioligand Radioligand (*L) Radioligand->BoundComplex TestCompound Test Compound (I) BoundComplex3 Receptor-I Complex TestCompound->BoundComplex3 BoundComplex2 Receptor-L Complex Receptor2 Receptor Receptor2->BoundComplex2 Binds Receptor2->BoundComplex3 Binds Radioligand2 Radioligand (L) Radioligand2->BoundComplex2

Caption: A diagram illustrating the competition between a radioligand and a test compound for a receptor.

Part 2: A Detailed Protocol for Competitive Radioligand Binding Assay

This protocol is a template and should be optimized for the specific receptor system under investigation. For the purpose of this guide, we will assume we are testing this compound against a hypothetical GPCR expressed in a stable cell line (e.g., HEK293 cells).

Materials and Reagents
  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Radioligand: A specific, high-affinity radioligand for the target receptor (e.g., [3H]-Dopamine for the dopamine receptor). The choice of isotope (commonly 3H or 125I) will depend on the desired specific activity and safety considerations.

  • Receptor Source: Membranes prepared from a cell line stably expressing the target receptor.

  • Assay Buffer: The composition of the buffer is critical for maintaining the integrity of the receptor and the ligands. A common starting point is 50 mM Tris-HCl, pH 7.4, supplemented with divalent cations (e.g., 5 mM MgCl2) if required for receptor function.

  • Non-specific Binding Reagent: A high concentration of a known, unlabeled ligand for the target receptor to define non-specific binding.

  • Filtration Apparatus: A cell harvester or a multi-well filtration system.

  • Glass Fiber Filters: The type of filter should be chosen based on its ability to retain the membranes while allowing unbound radioligand to pass through. Pre-treating filters with a substance like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.

  • Scintillation Vials and Scintillation Cocktail: For quantifying the radioactivity trapped on the filters.

  • Liquid Scintillation Counter: To measure the radioactivity.

Experimental Workflow

Diagram 2: Experimental Workflow for a Competitive Radioligand Binding Assay

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation cluster_3 Termination & Separation cluster_4 Quantification & Analysis A Prepare Test Compound Dilutions D Add Buffer, Membranes, and Test Compound/NSB to wells A->D B Prepare Radioligand Solution E Add Radioligand to initiate binding B->E C Prepare Receptor Membranes C->D D->E F Incubate at a defined temperature to reach equilibrium E->F G Rapidly filter contents through glass fiber filters F->G H Wash filters with ice-cold buffer to remove unbound radioligand G->H I Place filters in scintillation vials with cocktail H->I J Count radioactivity in a liquid scintillation counter I->J K Analyze data to determine IC50 and Ki J->K

Caption: A step-by-step workflow for performing a competitive radioligand binding assay.

Step-by-Step Protocol

1. Preparation of Reagents:

  • Test Compound Dilution Series: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from 10^-10 M to 10^-5 M. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects receptor binding (typically <1%).

  • Radioligand Solution: Dilute the radioligand stock in the assay buffer to a final concentration that is typically at or below its Kd for the receptor. This maximizes the signal-to-noise ratio and ensures that the assay is sensitive to competition.

  • Receptor Membranes: Thaw the frozen membrane preparation on ice and dilute it in ice-cold assay buffer to a concentration that will yield a specific binding signal that is at least 10-fold higher than the background. The optimal amount of membrane protein per well must be determined empirically through a protein concentration curve.

2. Assay Setup:

The assay is typically performed in a 96-well plate format. For each concentration of the test compound, assays should be performed in triplicate.

  • Total Binding Wells: Add assay buffer, receptor membranes, and the radioligand. These wells will represent the maximum amount of radioligand that can bind in the absence of a competitor.

  • Non-specific Binding (NSB) Wells: Add assay buffer, receptor membranes, the radioligand, and a saturating concentration of a known, unlabeled ligand for the target receptor. This will prevent the radioligand from binding specifically to the receptor, and the radioactivity measured in these wells represents binding to the filter, lipids, and other non-receptor components.

  • Competition Wells: Add assay buffer, receptor membranes, the radioligand, and the various concentrations of the test compound (this compound).

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration that is sufficient to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined experimentally in preliminary assays.

4. Termination and Filtration:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Immediately after filtration, the filters are washed with several volumes of ice-cold assay buffer to minimize non-specific binding and remove any unbound radioligand trapped in the filter. The use of ice-cold buffer is critical to slow the dissociation of the radioligand from the receptor during the washing step.

5. Quantification:

  • The filters are collected, and the radioactivity is quantified by liquid scintillation counting.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound's concentration. The data should be fitted to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).

  • Determine the IC50:

    • The IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value is obtained from the fitted curve.

  • Calculate the Ki:

    • The Ki (inhibition constant) is a measure of the affinity of the test compound for the receptor and is calculated from the IC50 using the Cheng-Prusoff equation:

      Ki = IC50 / (1 + ([L]/Kd))

      Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Example Data from a Competitive Binding Assay

[Test Compound] (M)% Specific Binding
1.00E-1098.5
1.00E-0995.2
1.00E-0880.1
1.00E-0752.3
1.00E-0620.7
1.00E-055.4

Part 3: Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the data, several quality control measures should be implemented:

  • Receptor Characterization: The receptor preparation should be thoroughly characterized through saturation binding experiments to determine the Bmax and the Kd of the radioligand.

  • Assay Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >10) to provide a robust signal.

  • Data Reproducibility: Experiments should be repeated independently to ensure the consistency of the results.

  • Positive Control: A known reference compound should be included in each assay to validate the assay's performance.

By adhering to these principles and protocols, researchers can confidently determine the binding affinity of novel compounds like this compound, providing critical data for the advancement of drug discovery programs.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Application Notes and Protocols for N-(4-Fluorobenzenesulfonyl)phenylalanine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Fluorinated Phenylalanine Analogs in Neurological Therapeutics

The central nervous system (CNS) presents a formidable challenge for drug discovery, largely due to the restrictive nature of the blood-brain barrier (BBB) and the intricate network of neural circuits. Phenylalanine, an essential aromatic amino acid, is a crucial building block for proteins and a precursor to several key neurotransmitters, including dopamine. Its unique ability to be transported across the BBB via the large neutral amino acid (LNAA) transporter makes its structural scaffold an attractive starting point for designing CNS-penetrant therapeutics.[1]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and crucially, increase lipophilicity, which can aid in BBB penetration. The introduction of a sulfonyl group, as seen in N-(4-Fluorobenzenesulfonyl)phenylalanine, offers a chemically stable and versatile moiety capable of forming strong hydrogen bonds, a key interaction in many ligand-receptor binding events.

This document provides a comprehensive guide for researchers exploring the potential of N-(4-Fluorobenzenesulfonyl)phenylalanine and similar analogs in CNS drug discovery. It outlines hypothesized mechanisms of action, detailed protocols for in vitro and in vivo evaluation, and a framework for advancing lead compounds.

Hypothesized Mechanisms and Therapeutic Targets

Given its structural similarity to L-phenylalanine and the presence of an electronegative sulfonyl group, N-(4-Fluorobenzenesulfonyl)phenylalanine could be hypothesized to interact with several CNS targets:

  • NMDA Receptor Modulation: High concentrations of L-phenylalanine have been shown to inhibit N-methyl-D-aspartate receptor (NMDAR) function by competing at the glycine-binding site.[2] The N-(4-Fluorobenzenesulfonyl)phenylalanine derivative may act as a more potent or selective modulator of NMDAR activity, offering potential therapeutic avenues in conditions characterized by glutamate excitotoxicity, such as stroke or epilepsy.[3]

  • Amino Acid Transporter Interaction: The compound might compete with endogenous L-phenylalanine for transport across the BBB via the L-type amino acid carrier, potentially altering brain amino acid homeostasis.[1] This could be relevant in disorders like phenylketonuria (PKU), where reducing phenylalanine influx into the brain is a primary therapeutic goal.[4][5]

  • Enzyme Inhibition: The sulfonyl fluoride moiety is a known reactive group that can act as a covalent inhibitor of serine proteases or other enzymes within the CNS. While the fluorobenzenesulfonyl group is less reactive than a sulfonyl fluoride, its potential for specific enzyme inhibition should not be overlooked.

The initial stages of research should therefore focus on elucidating which of these, or other, pathways are modulated by the compound.

Experimental Workflows and Protocols

A structured, multi-stage approach is essential for evaluating the therapeutic potential of a novel compound like N-(4-Fluorobenzenesulfonyl)phenylalanine. The following sections detail key experimental protocols.

Stage 1: In Vitro Characterization and Target Validation

The primary goals of this stage are to assess the compound's fundamental properties, including its ability to cross a simulated BBB, and to identify its primary molecular targets.

An early and critical step is to determine if the compound can penetrate the CNS. In vitro BBB models offer a high-throughput and cost-effective initial screen.[6][7]

  • Objective: To quantify the passive and active transport of N-(4-Fluorobenzenesulfonyl)phenylalanine across a cellular model of the BBB.

  • Model: A co-culture model using human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs) with primary human astrocytes and pericytes is recommended for mimicking the in vivo neurovascular unit.[8][9]

  • Methodology: Transwell Assay

    • Cell Seeding: Seed BMECs on the apical side of a porous Transwell insert and co-culture with astrocytes and pericytes in the basolateral chamber.

    • Barrier Integrity Confirmation: Monitor the formation of a tight monolayer by measuring Transendothelial Electrical Resistance (TEER) daily. A stable TEER reading above 200 Ω·cm² indicates a confluent and restrictive barrier.[6][7]

    • Permeability Assay: a. Add N-(4-Fluorobenzenesulfonyl)phenylalanine (e.g., at 1, 10, and 100 µM) to the apical (blood-side) chamber. b. At specified time points (e.g., 30, 60, 120, and 240 minutes), collect samples from the basolateral (brain-side) chamber. c. Include positive (e.g., Diazepam) and negative (e.g., Dextran) controls for BBB permeability.

    • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

  • Data Interpretation:

Papp (cm/s)Predicted BBB Permeability
> 20 x 10⁻⁶High
2-20 x 10⁻⁶Medium
< 2 x 10⁻⁶Low

Based on the known interaction of L-phenylalanine with NMDARs, this is a primary target for investigation.[2]

  • Objective: To determine if N-(4-Fluorobenzenesulfonyl)phenylalanine binds to and modulates NMDAR activity.

  • Methodology: Radioligand Binding Assay & Electrophysiology

    • Binding Assay: a. Prepare synaptic membrane fractions from rat cortical tissue. b. Incubate the membranes with a radiolabeled ligand specific for the glycine site of the NMDAR (e.g., [³H]DCKA). c. Add increasing concentrations of N-(4-Fluorobenzenesulfonyl)phenylalanine to compete with the radioligand. d. Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

    • Functional Assay (Patch-Clamp Electrophysiology): a. Use primary cultured hippocampal neurons or HEK293 cells expressing recombinant NMDAR subunits (e.g., GluN1/GluN2A). b. Perform whole-cell voltage-clamp recordings. c. Apply NMDA and glycine to elicit an inward current. d. Perfuse the cells with varying concentrations of N-(4-Fluorobenzenesulfonyl)phenylalanine to assess its effect on the NMDA-evoked current. e. Determine the IC50 (for inhibitors) or EC50 (for potentiators) of the compound.

  • Visualization of Experimental Workflow:

G cluster_0 In Vitro CNS Drug Discovery Workflow A Compound Synthesis N-(4-Fluorobenzenesulfonyl)phenylalanine B BBB Permeability Assay (Transwell Model) A->B Assess CNS Penetration C Target Binding Assay (e.g., NMDAR Radioligand) B->C If Permeable D Cell-Based Functional Assay (e.g., Patch-Clamp) C->D If Binding Confirmed E In Vitro Toxicology (Neuronal Viability Assay) D->E If Functionally Active F Lead Candidate Selection E->F If Non-Toxic

Caption: High-level workflow for in vitro evaluation.

Stage 2: In Vivo Pharmacokinetics and Efficacy Testing

Once a compound demonstrates promising in vitro properties, evaluation in animal models is the next critical step to assess its behavior in a complex biological system.[10][11]

  • Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and to confirm its concentration in the brain.

  • Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Methodology:

    • Dosing: Administer N-(4-Fluorobenzenesulfonyl)phenylalanine via intravenous (IV) and oral (PO) routes.

    • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

    • Brain Tissue Collection: At the final time point, euthanize the animals and collect brain tissue.

    • Analysis: Homogenize the brain tissue and analyze both plasma and brain homogenate concentrations using LC-MS/MS.

    • Data Analysis: Calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). Crucially, determine the brain-to-plasma concentration ratio (Kp) to quantify BBB penetration.

  • Key Pharmacokinetic Parameters:

ParameterDescriptionDesirable Range for CNS Drug
t½ (half-life) Time for concentration to reduce by half> 2 hours
%F (Oral Bioavailability) Fraction of oral dose reaching systemic circulation> 30%
Kp (Brain/Plasma Ratio) Ratio of compound concentration in brain vs. plasma> 0.5 - 1.0

If the compound shows NMDAR inhibitory activity in vitro, an in vivo model of seizures can provide efficacy data.

  • Objective: To evaluate the neuroprotective and anti-convulsant effects of the compound.

  • Model: Kainic acid- or pentylenetetrazol (PTZ)-induced seizure model in mice.[12]

  • Methodology:

    • Acclimatization: Acclimate mice to the testing environment.

    • Pre-treatment: Administer N-(4-Fluorobenzenesulfonyl)phenylalanine or vehicle control intraperitoneally (IP) or orally (PO) at various doses.

    • Seizure Induction: After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant agent (e.g., PTZ).

    • Behavioral Scoring: Observe and score the severity of seizures over a 30-minute period using a standardized scale (e.g., the Racine scale).

    • Data Analysis: Compare the seizure scores, latency to first seizure, and mortality rates between the treated and vehicle groups.

  • Visualization of a Hypothesized Neuroprotective Pathway:

G cluster_1 Glutamatergic Synapse Glutamate Excess Glutamate (Ischemic Condition) NMDAR NMDA Receptor Glutamate->NMDAR Over-activation Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Compound N-(4-Fluorobenzenesulfonyl) phenylalanine Compound->NMDAR Inhibition

Caption: Hypothesized mechanism of neuroprotection.

Conclusion and Future Directions

The framework presented here provides a robust starting point for the systematic evaluation of N-(4-Fluorobenzenesulfonyl)phenylalanine and related compounds in CNS drug discovery. Positive results from these initial in vitro and in vivo studies would warrant further investigation into more complex disease models, such as transgenic models of Alzheimer's or Parkinson's disease, and detailed safety pharmacology studies.[10][13] The unique combination of a BBB-crossing amino acid scaffold with the advantageous properties of fluorine and a sulfonyl group makes this class of molecules a promising area for novel therapeutic development.

References

  • Medicilon. CNS Pharmacology Models. [Link]

  • Selvita. In Vivo Neuroscience Models. [Link]

  • Tempo Bioscience. In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]

  • MDPI. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. [Link]

  • Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • eLife. Recent progress in translational engineered in vitro models of the central nervous system. [Link]

  • NC3Rs. Animal models for CNS safety pharmacology under the spotlight. [Link]

  • Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening. [Link]

  • National Institutes of Health. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. [Link]

  • PubMed. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. [Link]

  • PubMed. Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers. [Link]

  • PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • PLOS. Discovery of F-18 labeled repurposed CNS drugs by computational strategy for effective tau imaging and alzheimer's diagnosis. [Link]

  • National Institutes of Health. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. [Link]

  • PubMed. Neuroprotective action of halogenated derivatives of L-phenylalanine. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • PubMed. Evidence for an intracerebral action of phenylalanine in stimulation of prolactin secretion: interaction of large neutral amino acids. [Link]

  • Boston Children's Hospital. Drug frees PKU patients from restrictive diet. [Link]

  • Frontiers. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. [Link]

  • U.S. National Science Foundation. Discovery offers new treatment strategy for phenylketonuria. [Link]

  • PubMed. The neurochemistry of phenylketonuria. [Link]

  • PubMed. Current Advances and Material Innovations in the Search for Novel Treatments of Phenylketonuria. [Link]

  • PubMed. Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine at Concentrations Observed During Phenylketonuria. [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the practical knowledge and scientific rationale needed to overcome common challenges in this synthetic pathway.

Introduction

The synthesis of N-sulfonylated amino acids, such as this compound, is a critical process in the development of various pharmacologically active molecules. The incorporation of a sulfonamide moiety into an amino acid scaffold can significantly alter its biological activity and pharmacokinetic properties. While the fundamental reaction appears straightforward—typically an N-sulfonylation of the amino acid—the bifunctional nature of the starting material and the reactivity of the sulfonyl chloride can introduce several challenges. This guide will address these potential hurdles in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the reasoning behind them.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

A: Low or no yield in the N-sulfonylation of phenylalanine with 4-fluorophenylsulfonyl chloride is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reactivity of Starting Materials:

    • Phenylalanine Solubility: Phenylalanine has limited solubility in many organic solvents. Ensure that you are using a solvent system that allows for adequate dissolution of the amino acid. A common approach is to use a biphasic system, such as dioxane/water or THF/water, with a suitable base.

    • 4-Fluorophenylsulfonyl Chloride Quality: Sulfonyl chlorides are susceptible to hydrolysis. Use a fresh or properly stored bottle of 4-fluorophenylsulfonyl chloride. It is advisable to check its purity by 1H NMR before use. The presence of 4-fluorophenylsulfonic acid indicates degradation.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amino group for nucleophilic attack. Conversely, a base that is too strong can promote side reactions. Sodium carbonate or sodium bicarbonate in an aqueous/organic mixture are often good starting points. For non-aqueous conditions, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but care must be taken to avoid racemization.

    • Temperature Control: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize side reactions. Allowing the reaction to warm to room temperature prematurely can lead to decomposition of the sulfonyl chloride and other undesired pathways.

    • Stoichiometry: A slight excess of the sulfonyl chloride (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the amino acid. However, a large excess can complicate purification.

  • Work-up Procedure:

    • pH Adjustment: After the reaction is complete, the pH of the aqueous layer should be carefully acidified (e.g., with 1M HCl) to precipitate the product. The pKa of the carboxylic acid is typically around 4-5, so adjusting the pH to ~2-3 ensures complete protonation and precipitation.

    • Extraction: If the product has some solubility in the aqueous layer, extraction with an organic solvent like ethyl acetate after acidification is necessary to recover all the product.

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My reaction mixture shows multiple spots on TLC analysis, and I am struggling to isolate the pure product. What are the potential side products and how can I minimize their formation?

A: The formation of multiple byproducts is a frequent challenge. Here are the most common culprits and strategies to mitigate them:

  • Unreacted Starting Materials:

    • Phenylalanine: If the reaction is incomplete, you will have unreacted phenylalanine, which is often visible at the baseline of the TLC plate (if using a silica plate).

    • 4-Fluorophenylsulfonyl Chloride: This will be hydrolyzed to 4-fluorophenylsulfonic acid during aqueous work-up, which can also appear as a polar spot on TLC.

  • Common Side Products:

    • Bis-sulfonylation: While less common with amino acids due to the deactivating effect of the first sulfonylation, it's a possibility if reaction conditions are harsh.

    • Dipeptide Formation: If the carboxylic acid of phenylalanine is activated, it could react with another molecule of phenylalanine to form a dipeptide. This is more of a concern if coupling agents are used.

    • Products of Racemization: The basic conditions used in the reaction can lead to racemization of the chiral center of phenylalanine.[1][2] While not always distinguishable by TLC, this can be a significant impurity. Using milder bases and lower temperatures can help minimize this.

Strategies for Minimizing Side Products:

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the cooled solution of phenylalanine and base. This maintains a low concentration of the electrophile and helps to control the reaction.

  • pH Control: Maintaining the appropriate pH during the reaction is crucial. For Schotten-Baumann conditions (aqueous base), a pH of 9-10 is often optimal.

  • Protecting Groups: To avoid any potential reactions at the carboxylic acid, it can be protected as an ester (e.g., methyl or ethyl ester). However, this adds extra steps of protection and deprotection to the synthesis.[3]

Problem 3: Difficulty in Product Purification and Isolation

Q: I am having trouble purifying the final product. Crystallization is not working well, and column chromatography is tedious. Are there more effective purification strategies?

A: Purification of N-sulfonylated amino acids can be challenging due to their amphiphilic nature. Here are some effective methods:

  • Acid-Base Extraction: This is a powerful technique for separating your product from non-acidic or less acidic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.

    • Extract the product into an aqueous basic solution (e.g., 1M NaHCO3 or Na2CO3). The carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully re-acidify the aqueous layer with cold 1M HCl to precipitate the pure product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: If the product is a solid, recrystallization can be very effective.

    • Common solvent systems for N-sulfonylated amino acids include ethanol/water, acetone/water, or ethyl acetate/hexanes.

    • Experiment with small amounts to find the optimal solvent system and conditions.

  • Ion-Exchange Chromatography: For more challenging purifications, ion-exchange chromatography can be employed.[4][5]

    • A strongly acidic cation exchange resin can be used to capture the amino acid product, allowing impurities to be washed away. The product can then be eluted with a suitable buffer.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group of phenylalanine before the N-sulfonylation reaction?

A1: While not always strictly necessary, protecting the carboxylic acid group (e.g., as a methyl or ethyl ester) can offer several advantages.[6] It can improve the solubility of the starting material in organic solvents and prevent potential side reactions at the carboxylate, such as the formation of mixed anhydrides. However, it introduces additional protection and deprotection steps, which can lower the overall yield. For many applications, direct sulfonylation of the unprotected amino acid under carefully controlled Schotten-Baumann conditions is successful and more step-economical.

Q2: How can I confirm that my final product has the correct stereochemistry (L-configuration)?

A2: The risk of racemization is present, particularly under basic conditions.[1][7] To confirm the stereochemical integrity of your product, you can use the following techniques:

  • Chiral HPLC: This is the most reliable method for determining the enantiomeric excess (e.e.) of your product.

  • Optical Rotation: Measuring the specific rotation of your purified product and comparing it to a literature value (if available) can provide an indication of its optical purity.

  • NMR with Chiral Shift Reagents: This technique can be used to distinguish between enantiomers in an NMR spectrum.

Q3: What are the expected spectroscopic data (1H NMR, 13C NMR, MS) for this compound?

  • 1H NMR:

    • Aromatic protons of the phenyl group: multiplet around 7.1-7.3 ppm.

    • Aromatic protons of the 4-fluorophenyl group: two doublets of doublets (or two triplets appearing as doublets) due to coupling with fluorine and adjacent protons, typically in the range of 7.0-7.9 ppm.

    • Methine proton (α-carbon): a multiplet, likely around 4.0-4.5 ppm.

    • Methylene protons (β-carbon): two diastereotopic protons, appearing as a multiplet or two separate multiplets, around 2.9-3.2 ppm.

    • NH proton of the sulfonamide: a broad singlet or a doublet, its chemical shift will be concentration and solvent dependent, likely in the range of 5-8 ppm.

    • OH proton of the carboxylic acid: a very broad singlet, typically >10 ppm.

  • 13C NMR:

    • Carbonyl carbon: ~170-175 ppm.

    • Aromatic carbons: in the range of 115-140 ppm. The carbons attached to fluorine will show a large C-F coupling constant.

    • Methine carbon (α-carbon): ~55-60 ppm.

    • Methylene carbon (β-carbon): ~35-40 ppm.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]- ion at m/z corresponding to C15H13FNO4S-.

Q4: What safety precautions should I take when working with 4-fluorophenylsulfonyl chloride?

A4: 4-Fluorophenylsulfonyl chloride is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. It reacts with water to release hydrochloric acid, so avoid exposure to moisture.

Experimental Protocols

Protocol 1: N-Sulfonylation of L-Phenylalanine (Schotten-Baumann Conditions)
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve 4-fluorophenylsulfonyl chloride (1.1 eq) in a small amount of dioxane.

  • Add the 4-fluorophenylsulfonyl chloride solution dropwise to the cooled phenylalanine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Filter the precipitate and wash it with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Data Summary

ParameterCondition 1 (Schotten-Baumann)Condition 2 (Organic Base)
Solvent Dioxane/WaterTHF
Base Na2CO3Triethylamine (TEA)
Temperature 0 °C to RT0 °C to RT
Typical Yield 70-85%60-75%
Key Challenge Phenylalanine solubilityPotential for racemization

Visualizations

Synthetic Pathway

Synthesis_Pathway A L-Phenylalanine C This compound A->C B 4-Fluorophenylsulfonyl chloride B->C reagents Base (e.g., Na2CO3) Solvent (e.g., Dioxane/Water) 0 °C to RT reagents->C

Caption: General synthetic route for the N-sulfonylation of L-phenylalanine.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Starting Material Quality Phenylalanine Solubility Sulfonyl Chloride Purity start->check_reagents check_conditions Optimize Reaction Conditions Base Selection Temperature Control Stoichiometry check_reagents->check_conditions check_workup Review Work-up Procedure pH Adjustment Extraction Efficiency check_conditions->check_workup success Improved Yield check_workup->success

Caption: A systematic workflow for troubleshooting low product yield.

References

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1999). PubMed. Retrieved from [Link]

  • Racemization in amino acids? (2017). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). MDPI. Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. Retrieved from [Link]

  • 3-Phenylpropionic acid. (2017). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. (2011). PubMed. Retrieved from [Link]

  • EP0941104A1 - Peptide synthesis with sulfonyl protecting groups. (n.d.). Google Patents.
  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents.
  • Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. (1991). PubMed. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (2019). PubMed. Retrieved from [Link]

  • US4584399A - Purification of L-phenylalanine. (n.d.). Google Patents.
  • Method for purification of an amino acid using ion exchange resin. (n.d.). Google Patents.

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Technical Support Center: Optimizing N-sulfonylphenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-sulfonylphenylalanine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your yield and purity.

The synthesis of N-sulfonylated amino acids, such as N-sulfonylphenylalanine, is a cornerstone of medicinal chemistry, often accomplished via the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of the amino acid's nitrogen with a sulfonyl chloride in the presence of a base. While straightforward in principle, the reaction is sensitive to several parameters that can lead to low yields, side product formation, and loss of stereochemical integrity. This guide provides expert-driven solutions to these common issues.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is the most common issue and typically points to one of four areas: pH control, reagent quality, reaction temperature, or inefficient work-up.

  • Sub-optimal pH: The reaction rate is highly pH-dependent. The amino group of phenylalanine must be deprotonated to act as a nucleophile, which requires a basic medium. However, excessively high pH (e.g., >13) dramatically increases the rate of hydrolysis of the sulfonyl chloride, consuming your reagent before it can react with the amino acid.[4][5] The optimal pH is a balance between these two competing reactions, typically in the range of 10-11.[4][6]

    • Solution: Use a pH meter to monitor and maintain the pH throughout the addition of the sulfonyl chloride. Add your base (e.g., 2M NaOH) dropwise to keep the pH within the optimal 10-11 range.

  • Reagent Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in aqueous basic solutions. Using old or improperly stored sulfonyl chloride can lead to significantly lower yields.

    • Solution: Use a fresh bottle of sulfonyl chloride or purify the reagent before use. During the reaction, add the sulfonyl chloride slowly to the cooled reaction mixture to minimize both hydrolysis and local temperature increases. Performing the addition in a biphasic system (e.g., water/toluene) can also help by keeping the sulfonyl chloride concentration in the aqueous phase low.[7]

  • Inadequate Temperature Control: The reaction is exothermic. An uncontrolled temperature increase can accelerate the hydrolysis of the sulfonyl chloride and promote side reactions.

    • Solution: Begin the reaction in an ice bath (0-5 °C), especially during the addition of the sulfonyl chloride and base.[7] After the initial addition, the reaction can often be allowed to warm to room temperature to ensure completion.

  • Product Loss During Work-up: The N-sulfonylphenylalanine product is soluble in the aqueous basic layer. It is precipitated by acidifying the solution. If the pH is not lowered sufficiently, the product will remain dissolved, leading to poor recovery.

    • Solution: After the reaction is complete, ensure the aqueous layer is acidified to a pH of 1-2 with a strong acid like concentrated HCl.[7] Confirm the pH with litmus paper or a pH meter. Cool the solution during acidification to ensure complete precipitation before filtering.

Q2: I'm observing significant side product formation. How can I improve selectivity?

A2: The primary side product is the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. Another potential, though less common, side product is the bis-sulfonated amino acid if the carboxylate group reacts under harsh conditions.

  • Cause: The main culprit is the competitive hydrolysis of the sulfonyl chloride, as discussed above. This is favored by high pH, high temperature, and slow reaction with the amine.

  • Solution:

    • Strict pH and Temperature Control: As detailed in Q1, maintain a pH of 10-11 and a low temperature (0-5 °C) during reagent addition.

    • Biphasic Conditions: Running the reaction in a two-phase system (e.g., diethyl ether/water or toluene/water) can improve selectivity. The sulfonyl chloride resides primarily in the organic phase, limiting its exposure to the aqueous base and reducing hydrolysis. The reaction occurs at the interface or in the aqueous phase as the sulfonyl chloride partitions.

    • Slow, Controlled Addition: Add the sulfonyl chloride solution dropwise to the vigorously stirred phenylalanine solution. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the abundant amine over hydrolysis.[1]

Q3: How can I prevent racemization of the L-phenylalanine starting material?

A3: Maintaining the stereochemical integrity of the chiral center is critical. Racemization in amino acid chemistry often occurs under basic conditions, where the alpha-proton can be abstracted.[8][9]

  • Mechanism: While direct abstraction of the alpha-proton is possible, a more common pathway during coupling reactions involves the formation of an oxazolone intermediate, which has an acidic α-proton that can be easily removed by a base.[9]

  • Preventative Measures:

    • Avoid Excessively Strong Bases or High Temperatures: While basic conditions are necessary, using a large excess of a very strong base or running the reaction at elevated temperatures for extended periods can increase the risk of racemization.[6][8]

    • Maintain Low Temperatures: Performing the reaction at 0-5 °C significantly reduces the rate of both racemization and side reactions.[6]

    • Use Aqueous Conditions: Water can help suppress racemization compared to some polar organic solvents under basic conditions.[10] The standard Schotten-Baumann conditions using aqueous NaOH are generally effective at preserving stereochemistry if the temperature is controlled.

Q4: My product is difficult to purify. What are the best practices for work-up and purification?

A4: Purification issues often stem from unreacted starting materials or the presence of the sulfonic acid byproduct.

  • Work-up Procedure:

    • Initial Extraction: After the reaction, perform a wash with an organic solvent like diethyl ether or ethyl acetate before acidification. This will remove any unreacted sulfonyl chloride and other organic-soluble impurities.

    • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl or H₂SO₄ until the pH is ~1. The N-sulfonylphenylalanine product should precipitate as a white solid. Vigorous stirring during acidification helps form a filterable solid.

    • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold, acidified water (pH ~2) to remove any inorganic salts. Follow with a wash of cold water to remove excess acid.

  • Recrystallization: If the product is still impure, recrystallization is highly effective. A common solvent system is an ethanol/water or acetone/water mixture. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

  • Chromatography: For very high purity requirements or difficult separations, column chromatography can be used. However, for most preparations, a well-executed precipitation and recrystallization are sufficient. For analytical purposes, reverse-phase HPLC (RP-HPLC) is the standard method for assessing purity.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system?

A1: The classic and most reliable system is aqueous sodium hydroxide (NaOH).[3] It is inexpensive, effective, and environmentally friendly. The solvent is typically water, in which phenylalanine is dissolved with the base. A biphasic system, such as water with toluene or diethyl ether, can be used to introduce the sulfonyl chloride, which can enhance yield by minimizing hydrolysis.[2][7]

ComponentChoiceRationale
Base Sodium Hydroxide (NaOH)Strong enough to deprotonate the amine and neutralize HCl byproduct. Inexpensive and readily available.
PyridineCan act as both a base and a catalyst, but is more difficult to remove and is toxic.
Triethylamine (TEA)An organic base, useful for non-aqueous conditions, but can complicate work-up.
Solvent WaterExcellent solvent for the amino acid salt. Suppresses racemization.[10]
Water/Organic (Biphasic)Reduces sulfonyl chloride hydrolysis by sequestering it in the organic phase. Improves yield.[5]
Dichloromethane (DCM)Used in non-aqueous conditions, often with an organic base like TEA.[12]

Q2: How does the choice of sulfonyl chloride affect the reaction?

A2: The R-group on the sulfonyl chloride (R-SO₂Cl) primarily affects the properties of the final product, but can also have a minor impact on reactivity.

Sulfonyl ChlorideR-GroupCommon Use / Properties
p-Toluenesulfonyl Chloride (TsCl) TosylVery common. Produces stable, crystalline derivatives. The tosyl group is a robust protecting group.[7]
Dansyl Chloride DansylUsed to create fluorescent derivatives for detection and analysis (e.g., HPLC, protein sequencing).[13]
2-Nitrobenzenesulfonyl Chloride (NsCl) NosylThe nosyl group is readily cleaved under mild conditions, making it useful as a protecting group in multi-step synthesis.[12]

The reactivity is generally high for all common sulfonyl chlorides. The choice is therefore dictated by the desired properties of the final N-sulfonylphenylalanine derivative.

Q3: What is the best way to monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting L-phenylalanine.

  • Mobile Phase: A typical eluent system is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2) with a small amount of acetic acid (e.g., 1-2 drops) to ensure the carboxylic acid groups are protonated.

  • Visualization: Phenylalanine and its sulfonylated derivative are often UV-active. Alternatively, staining with ninhydrin can be used. Ninhydrin will stain the free amine of phenylalanine (typically a purple spot), but will not stain the N-sulfonylated product. The reaction is complete when the phenylalanine spot has disappeared.

Experimental Protocols

Protocol 1: Standard Synthesis of N-Tosyl-L-phenylalanine

This protocol is a reliable starting point for the synthesis.

  • Dissolution: In a 250 mL flask equipped with a magnetic stirrer and placed in an ice bath, dissolve L-phenylalanine (10.0 g, 60.5 mmol) in 1M sodium hydroxide (75 mL).

  • Reagent Addition: While maintaining the temperature at 0-5 °C, slowly and simultaneously add a solution of p-toluenesulfonyl chloride (12.7 g, 66.6 mmol) in toluene (40 mL) and 2M sodium hydroxide solution from separate dropping funnels over 30-45 minutes. Vigorously stir the mixture and use a pH meter to ensure the pH remains between 10 and 11.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the phenylalanine is consumed.

  • Work-up: Transfer the mixture to a separatory funnel and remove the organic (toluene) layer. Wash the aqueous layer with 20 mL of diethyl ether to remove any remaining impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly, and with stirring, add concentrated HCl until the pH of the solution is 1-2. A thick white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two 30 mL portions of cold water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 75-85%. Purity: >95% by HPLC.

Protocol 2: Optimized High-Yield Synthesis

This protocol incorporates best practices to maximize yield and purity.

  • Setup: In a three-necked flask fitted with a mechanical stirrer, a pH probe, and a dropping funnel, dissolve L-phenylalanine (10.0 g, 60.5 mmol) in 100 mL of water. Add 4M NaOH dropwise until the phenylalanine is fully dissolved and the pH is adjusted to 10.5. Cool the flask to 0 °C in an ice-salt bath.

  • Reagent Preparation: Dissolve p-toluenesulfonyl chloride (12.1 g, 63.5 mmol, 1.05 eq) in 50 mL of acetone.

  • Controlled Addition: Add the tosyl chloride solution dropwise to the vigorously stirred phenylalanine solution over 1 hour. Simultaneously, add 2M NaOH via a separate dropping funnel, controlled by an automatic titrator or by careful manual addition, to maintain the pH strictly at 10.5 ± 0.2.

  • Reaction: Continue stirring at 0-5 °C for an additional 2 hours after the addition is complete.

  • Work-up: Filter the cold reaction mixture to remove any insoluble impurities. Transfer the filtrate to a beaker and wash with diethyl ether (2 x 40 mL).

  • Precipitation: Cool the aqueous solution in an ice bath. With vigorous stirring, add 6M HCl dropwise until the pH reaches 1.5. Stir for an additional 30 minutes in the ice bath to ensure complete precipitation.

  • Isolation & Drying: Collect the precipitate by vacuum filtration, wash with 50 mL of cold acidified water (pH 2), followed by 50 mL of cold deionized water. Dry the product under vacuum at 60 °C.

    • Expected Yield: >90%. Purity: >98% by HPLC.

Visualizations and Diagrams

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.[1]

Schotten_Baumann_Mechanism General Mechanism for N-Sulfonylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Neutralization Phe_NH2 Phenylalanine (Phe-NH2) Phe_NH_minus Deprotonated Phenylalanine (Phe-NH⁻) Phe_NH2->Phe_NH_minus + OH⁻ Base Base (OH⁻) Salt Salt (Cl⁻ + H₂O) Base->Salt SulfonylCl Sulfonyl Chloride (R-SO₂Cl) Intermediate Tetrahedral Intermediate SulfonylCl->Intermediate Phe_NH_minus->Intermediate + R-SO₂Cl Product N-Sulfonylphenylalanine Intermediate->Product - Cl⁻ HCl HCl

Caption: Schotten-Baumann reaction mechanism for N-sulfonylphenylalanine synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing the cause of low reaction yields.

Troubleshooting_Workflow start Low Yield Observed check_pH Was pH monitored & controlled (target 10-11)? start->check_pH check_reagents Are reagents (especially sulfonyl chloride) fresh? check_pH->check_reagents Yes sol_pH Solution: Use pH meter, add base dropwise. check_pH->sol_pH No check_temp Was temperature kept at 0-5 °C during addition? check_reagents->check_temp Yes sol_reagents Solution: Use fresh sulfonyl chloride. check_reagents->sol_reagents No check_workup Was final pH ~1-2 during product precipitation? check_temp->check_workup Yes sol_temp Solution: Use ice bath, monitor internal temp. check_temp->sol_temp No sol_workup Solution: Confirm final pH with meter before filtering. check_workup->sol_workup No re_run All parameters correct. Consider optimized protocol. check_workup->re_run Yes

Caption: A step-by-step workflow for troubleshooting low product yield.

References

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2022). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • de Vrese, M., Middendorf, K., & Hagemeister, H. (1994). Prevention of amino acid racemization during guanidination--a prerequisite for measurement of protein digestibility by homoarginine labeling. PubMed. Retrieved January 17, 2026, from [Link]

  • Miyazawa, T., Iwanaga, H., Yamada, T., & Kuwata, S. (1989). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 17, 2026, from [Link]

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved January 17, 2026, from [Link]

  • Process for isolating and purifying amino acids. (1990). Google Patents.
  • Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. Retrieved January 17, 2026, from [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO. Retrieved January 17, 2026, from [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved January 17, 2026, from [Link]

  • Molecular modeling analyses for the effect of solvents on amino acids. (2019). Biointerface Research in Applied Chemistry. Retrieved January 17, 2026, from [Link]

  • Control Reactions for Sulfonylation/ Aminoalkylation Reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Retrieved January 17, 2026, from [Link]

  • How can I purify amino acid based ionic liquids from their precursors such as amino acids. (2014, August 31). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. (2025, May 13). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015, February 26). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Method of preparing phenylalanine. (1975). Google Patents.
  • Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Phenylalanine: Its .OH and SO4.--induced oxidation and decarboxylation. A pulse radiolysis and product analysis study. (1987). INIS-IAEA. Retrieved January 17, 2026, from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. (2022). MDPI. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of Sulfonylamino Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams facing the challenge of promising sulfonylamino acid compounds that exhibit unexpectedly low bioactivity. This guide is designed to be your first line of support, providing a structured, causality-driven approach to troubleshooting. We will move systematically from the compound itself to the biological assay and target engagement, ensuring that each step validates the integrity of your experimental system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions that progressively diagnose the root cause of low bioactivity.

Section 1: Compound Integrity & Physicochemical Properties

The most frequent source of poor bioactivity is not the biological target or assay, but the compound itself. Before investing significant resources in complex biological experiments, it is imperative to confirm the quality and relevant properties of your test article.

Q1: My sulfonylamino acid derivative shows weak or no bioactivity. Where should I begin my investigation?

The investigation should always start with the most fundamental variable: the compound itself. Low bioactivity often stems from issues with compound purity, solubility, or stability.[1][2] An inactive or impure compound will naturally lead to a lack of response, while poor solubility can prevent the compound from reaching its effective concentration in the assay.[3][4]

Below is a logical workflow to begin your troubleshooting process.

start Low Bioactivity Observed compound_check Step 1: Verify Compound Integrity start->compound_check purity Purity & Identity (>95%?) compound_check->purity Is the compound what I think it is? purity->compound_check No, Repurify/Resynthesize solubility Aqueous Solubility (Sufficient?) purity->solubility Yes solubility->compound_check No, Reformulate stability Stability in Assay Media (Stable?) solubility->stability Yes stability->compound_check No, Identify Degradant assay_check Step 2: Evaluate Assay Performance stability->assay_check Yes target_check Step 3: Confirm Target Engagement assay_check->target_check Assay is robust conclusion Hypothesis or SAR Issue target_check->conclusion No target engagement

Caption: Initial troubleshooting workflow for low bioactivity.

Q2: How critical is compound purity, and what are the standards?

Research Stage Recommended Purity Rationale
Initial HTS/Screening >95%To ensure observed hits are likely due to the intended compound.
Hit-to-Lead/Lead-Op >98%To build reliable Structure-Activity Relationships (SAR).
In Vivo Efficacy Studies >99%To minimize confounding effects from impurities and ensure accurate dosing.[6]
Toxicology Studies >99.5%Impurities must be identified and qualified for safety assessment.[6]

Validation Protocol: Confirm purity using orthogonal methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure no co-eluting impurities exist. Quantitative NMR (qNMR) can provide an absolute measure of purity.[5]

Q3: My compound is >98% pure, but activity remains low. Could solubility be the culprit?

Absolutely. This is one of the most common hurdles in drug discovery.[3] Sulfonylamino acid compounds, particularly those with aromatic moieties, can have poor aqueous solubility.[7][8] If a compound precipitates in your aqueous assay buffer, its effective concentration at the target site will be far lower than the nominal concentration you added.

Troubleshooting Steps:

  • Visual Inspection: Prepare your highest concentration stock in assay media. Let it sit for 30 minutes and visually inspect for any precipitate or cloudiness.

  • Kinetic Solubility Assay: Use techniques like nephelometry or light scattering to determine the concentration at which your compound begins to precipitate from solution.

  • Improve Solubility:

    • Co-solvents: Use minimal amounts of Dimethyl Sulfoxide (DMSO), typically keeping the final concentration ≤0.1% to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control.

    • pH Adjustment: For compounds with ionizable groups (like a carboxylic acid or a basic amine), adjusting the buffer pH can significantly increase solubility.[8]

    • Formulation: For later-stage studies, consider formulation with excipients like cyclodextrins.[1]

Q4: Can my sulfonylamino acid compound be degrading during the experiment?

Yes, chemical stability is a critical factor. The sulfonamide bond, while generally robust, can be susceptible to hydrolysis under certain pH and temperature conditions, breaking down into a sulfonic acid and an amine, which are typically inactive.[10][11]

parent Sulfonylamino Acid (Active) products Sulfonic Acid + Amine (Inactive) parent->products  Hydrolysis (H₂O)  (e.g., non-neutral pH, high temp)

Caption: Potential hydrolytic degradation of sulfonylamino acids.

Validation Protocol:

  • Incubate your compound in the complete assay media (including cells or protein) at the experimental temperature (e.g., 37°C).

  • Take aliquots at different time points (e.g., 0, 2, 8, 24 hours).

  • Analyze the aliquots by LC-MS to quantify the amount of parent compound remaining and identify any major degradants.[10]

Section 2: Assay Performance and Interference

If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the bioassay itself.

Q5: How can I determine if my compound is interfering with the assay technology?

Assay interference is a common source of "false positives" and can also mask true activity.[12] This is especially prevalent in assays that rely on optical readouts (fluorescence, luminescence).

Common Interference Mechanisms:

  • Compound Fluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay, creating a false signal.[12]

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the detected signal and appearing as an inhibitor.

  • Luciferase Inhibition: Many luminescence-based assays use luciferase. Compounds can directly inhibit this enzyme, leading to a false positive in screens for pathway inhibition.

  • Compound Aggregation: At high concentrations, some compounds form aggregates that can sequester proteins non-specifically, leading to promiscuous inhibition.[13]

Troubleshooting Workflow:

start Activity Confirmed in Primary Assay counterscreen Run Counter-Screen (e.g., assay without target) start->counterscreen activity_present Activity in Counter-Screen? counterscreen->activity_present orthogonal Test in Orthogonal Assay (different detection method) activity_present->orthogonal No false_positive Likely Assay Interference activity_present->false_positive Yes activity_confirmed Activity Confirmed? orthogonal->activity_confirmed true_hit Likely True Hit activity_confirmed->true_hit Yes activity_confirmed->false_positive No

Caption: Workflow to identify and mitigate assay interference.

Recommendation: Always validate hits in an orthogonal assay —one that measures the same biological endpoint but uses a different detection technology.[12] For example, if your primary screen was a luminescence-based reporter gene assay, a confirmatory western blot for the target protein would be a suitable orthogonal test.

Q6: My results from cell-based assays are inconsistent. What are the key parameters to optimize?

Reproducibility in cell-based assays requires rigorous control over cellular conditions.[14] Cells are dynamic, and their response can be influenced by many factors.

Key Optimization Parameters for Cell-Based Assays:

Parameter Common Issue Optimization Strategy & Rationale
Cell Density Inconsistent cell numbers lead to variable responses.Perform a cell titration experiment to find the optimal seeding density within the linear range of the assay readout.[14]
Incubation Time Too short may not allow for a biological response; too long may lead to secondary effects or compound degradation.Conduct a time-course experiment to identify the optimal time point for observing the desired effect.[14]
Cell Health Unhealthy or senescent cells respond poorly and inconsistently.Use cells with a low passage number, ensure they are in the logarithmic growth phase, and visually inspect morphology before each experiment.[15]
Serum Concentration Serum proteins can bind to the compound, reducing its free concentration and apparent potency.Test a range of serum concentrations or, if possible, perform the assay in serum-free media after an initial attachment period.
Solvent Tolerance High concentrations of solvents like DMSO can be toxic to cells.Always keep the final DMSO concentration below 0.5%, ideally ≤0.1%, and ensure all wells (including controls) have the same final concentration.[9]
Section 3: Target Engagement and Hypothesis Validation

If the compound and assay are both robust, the final area of investigation is the interaction between the compound and its intended biological target.

Q7: How can I prove that my compound is interacting with its target inside the cell?

Demonstrating target engagement is a critical step to confirm your compound's mechanism of action (MoA) and build confidence that the observed phenotype is not due to off-target effects.[16][17]

cluster_0 No Compound cluster_1 Compound Added Target_unbound Target Protein Unstable/Active Compound Sulfonylamino Acid Compound Target_bound Target Protein Stabilized/Inactive Compound->Target_bound:f0 Measurable_Change Measurable Change - Thermal Stability (CETSA) - Downstream Signaling ↓ - Reporter Activity ↓ Target_bound:f1->Measurable_Change

Caption: The principle of target engagement assays.

Methods to Measure Target Engagement:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a compound binds to its target protein, it stabilizes the protein against heat-induced denaturation. The amount of soluble protein remaining after a heat shock can be quantified by western blot or other means.[18][19]

  • NanoBRET™/HiBiT Assays: These are cellular assays that measure protein proximity or abundance using bioluminescence resonance energy transfer (BRET) or a sensitive luciferase tag. They can be used to directly measure compound binding to a target in live cells.[16][20]

  • Downstream Pathway Analysis: If your target is an enzyme (e.g., a kinase), you can use a western blot to measure the phosphorylation state of a known substrate. A decrease in substrate phosphorylation upon compound treatment provides strong evidence of target engagement.

Q8: The structure-activity relationship (SAR) for my compound series is flat. What could this mean?

A "flat SAR," where structural modifications to your compound do not result in significant changes in activity, can be a red flag. It may indicate:

  • Non-specific Bioactivity: The compound might be acting through a non-specific mechanism, such as membrane disruption or aggregation, rather than binding to a specific pocket on your target.

  • Pan-Assay Interference Compound (PAINS): Your chemical scaffold may be a known PAIN, a class of compounds that frequently appear as hits in many different assays through promiscuous mechanisms.[13] It is crucial to run your structures through a PAINS filter.

  • Incorrect Binding Hypothesis: The structural changes you are making may be in a region of the molecule that does not interact with the target protein. Re-evaluating your binding model or obtaining a crystal structure may be necessary.

  • "Privileged" Scaffold Issues: While some scaffolds are privileged and hit many targets, the modifications may not be imparting selectivity. The key is to find modifications that improve potency and selectivity for your target of interest.[21][22][23]

Key Experimental Protocols

Protocol 1: Standard Analytical HPLC for Purity Assessment

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., DMSO, Methanol). Dilute to ~20 µg/mL in the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determined by UV scan).

  • Gradient:

    • Start at 5% Mobile Phase B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate for 2 minutes.

  • Analysis: Inject 10 µL of the sample. Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For accurate results, ensure minor impurities are well-resolved from the main peak.

Protocol 2: Western Blot for Downstream Target Modulation

  • Cell Treatment: Plate cells at an appropriate density. The next day, treat with your sulfonylamino acid compound (and vehicle control) at various concentrations for the desired time.

  • Cell Lysis: Wash cells with cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against your target of interest (e.g., phospho-substrate) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Add an ECL chemiluminescent substrate and image the blot using a digital imager.

  • Analysis: Quantify band intensity. A decrease in the signal for the phospho-protein relative to a loading control (e.g., GAPDH or β-actin) indicates target inhibition.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

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  • Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry. [Link]

  • Atanasov, A. G., et al. (2021). Drug discovery inspired by bioactive small molecules from nature. Nature Communications. [Link]

  • E. F. F. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. [Link]

  • Carignani, E., et al. (1998). Structure-activity relationships in a series of 3-sulfonylamino-2-(1H)-quinolones, as new AMPA/kainate and glycine antagonists. Journal of Medicinal Chemistry. [Link]

  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. [Link]

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  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Chem Help ASAP. (2023). purity, in vivo toxicity, & clinical trial material. YouTube. [Link]

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  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

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  • Solzin, J., et al. (2023). Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. SLAS Discovery. [Link]

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  • ResearchGate. (n.d.). Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]

  • Al-kassimy, N. A., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Journal of Pharmaceutical Sciences. [Link]

  • Dr. R. S. Mabrukar. (2024). SAR of Loop Diuretics (Sulphonamide Derivatives). YouTube. [Link]

  • Asati, V., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. [Link]

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  • ResearchGate. (n.d.). A synthetic approach for N-acylated analogs of N-sulfonylamino quinazolinones (85). ResearchGate. [Link]

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  • Jensen, J. L., & Repta, A. J. (1985). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences. [Link]

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Technical Support Center: In Vitro Solubility of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during in vitro experiments. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Challenge: Why is This Compound Poorly Soluble?

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound that contribute to its low aqueous solubility.

Q1: What are the key structural features of this compound that limit its water solubility?

A: The molecule's structure inherently combines features that favor low solubility in neutral aqueous solutions.

  • High Hydrophobicity: The compound possesses two aromatic rings (a phenyl group and a 4-fluorophenyl group). These large, non-polar moieties create a significant hydrophobic character, making it difficult for water molecules to form a solvation shell around the molecule.[1]

  • Acidic Nature: It is a weak acid due to the carboxylic acid (-COOH) group. In its protonated (uncharged) form at low pH, the molecule is less polar and thus less soluble in water.[2][3] The sulfonamide proton (-SO₂NH-) is also weakly acidic.

  • High Molecular Weight & Crystalline Structure: Larger molecules are often more difficult to solvate.[1] Furthermore, if the compound exists as a stable crystalline solid, additional energy is required to break the crystal lattice before dissolution can occur, a factor that often leads to lower solubility compared to amorphous forms.[4][5]

Part 2: Troubleshooting Common Solubility Issues

This section addresses the most frequent problems encountered when preparing this compound for in vitro assays, such as cell-based experiments.

Q2: I dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why did this happen?

A: This is a classic and very common phenomenon known as "solvent-shift precipitation."

  • Causality: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic organic solvent capable of dissolving your hydrophobic compound at high concentrations. However, your cell culture medium is almost entirely aqueous (>99% water). When you introduce the small volume of DMSO stock into the medium, the DMSO rapidly disperses and becomes solvated by water molecules.[6] This abrupt shift in the solvent environment from organic to aqueous dramatically lowers the solubility capacity for your compound, causing it to "crash out" or precipitate.[6][7][8] Essentially, the aqueous medium cannot maintain the high concentration of the compound that was possible in pure DMSO.

Q3: How can I avoid precipitation when using a DMSO stock solution?

A: The key is to minimize the solvent shift effect and ensure the final concentration of the compound does not exceed its solubility limit in the final aqueous medium.

Troubleshooting Workflow: DMSO Precipitation

G start Precipitation Observed (DMSO stock in aqueous media) check_dmso Is final DMSO conc. >0.5%? start->check_dmso reduce_dmso Decrease final DMSO conc. (Typically ≤0.1% - 0.5%) check_dmso->reduce_dmso Yes still_precip Precipitation persists? check_dmso->still_precip No check_stock Prepare a more concentrated DMSO stock to lower the volume added. reduce_dmso->check_stock check_stock->still_precip pre_dilute Try serial/gradual dilution. Warm media to 37°C before adding stock. still_precip->pre_dilute Yes advanced Move to Advanced Solubilization Strategies still_precip->advanced No, Solved sonicate Briefly sonicate the diluted solution to aid dispersion. pre_dilute->sonicate still_precip2 Precipitation persists? sonicate->still_precip2 still_precip2->advanced Yes

Caption: Decision workflow for troubleshooting DMSO-related precipitation.

Step-by-Step Recommendations:

  • Minimize Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is best practice to keep it as low as possible (e.g., ≤0.1%) and consistent across all samples, including vehicle controls.[8][9][10] To achieve this, you may need to prepare a more concentrated stock solution.

  • Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock. Solubility often increases with temperature.[1][7]

  • Add Stock to Medium, Not Vice Versa: Pipette the small volume of DMSO stock directly into the larger volume of pre-warmed medium while vortexing or swirling gently to encourage rapid dispersion.[8]

  • Consider an Intermediate Dilution Step: Instead of a direct large dilution (e.g., 1:1000), try a serial dilution. For example, dilute the stock 1:10 in warm medium, vortex, and then add this intermediate dilution to the final culture volume.[7]

Co-SolventTypical Max Concentration in Cell CultureNotes
DMSO 0.1% - 0.5%Cell line dependent. Can have biological effects even at low concentrations.[9][10][11]
Ethanol 0.1% - 0.5%Can be more cytotoxic than DMSO for some cell lines.[11][12]
PEG 400 ≤ 1%Generally well-tolerated but can affect cell membranes at higher concentrations.[13]

Part 3: Advanced Solubilization Strategies

If optimizing co-solvent addition is insufficient, more advanced formulation strategies are required. These methods alter the chemical environment to fundamentally increase the compound's aqueous solubility.

Q4: My compound is a weak acid. Can I use pH modification to increase its solubility?

A: Yes, this is one of the most effective strategies for ionizable compounds.

  • Mechanism: As a carboxylic acid, this compound has a specific pKa (the pH at which it is 50% ionized). By raising the pH of the solution to be at least 1-2 units above its pKa, you deprotonate the carboxylic acid group (-COOH → -COO⁻).[3][14] This creates a charged carboxylate salt, which is significantly more polar and thus more soluble in water than the neutral, protonated form.[2][15]

  • Practical Protocol: See Protocol A below for a step-by-step guide on preparing a stock solution using pH modification.

  • Critical Considerations:

    • Compound Stability: Ensure your compound is stable at the higher pH used for solubilization. Run a stability check via HPLC or LC-MS if unsure.

    • Buffering Capacity: Cell culture media are well-buffered (typically around pH 7.2-7.4). When you add your basic stock solution, the medium's buffer system will neutralize it. It is crucial that the compound remains soluble at this final physiological pH.

    • Controls: Always include a vehicle control where the pH has been similarly adjusted to ensure the pH change itself does not affect the cells.

Q5: What are cyclodextrins, and can they help solve my solubility problem?

A: Cyclodextrins are an excellent and widely used tool for formulating poorly soluble compounds for in vitro and in vivo studies.[16][17]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[18][19] The hydrophobic phenyl rings of your compound can be encapsulated within this non-polar cavity, forming a "drug-cyclodextrin inclusion complex." This complex presents a hydrophilic exterior to the water, effectively masking the drug's hydrophobicity and dramatically increasing its apparent aqueous solubility.[4][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[16][18]

Mechanism of Cyclodextrin Encapsulation

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

  • Practical Protocol: See Protocol B for a step-by-step guide on preparing a stock solution using cyclodextrins.

Part 4: Detailed Experimental Protocols

Protocol A: Solubilization via pH Modification

This protocol describes how to prepare a 10 mM stock solution by forming a salt.

  • Calculate Materials: Weigh out a sufficient amount of this compound (MW ≈ 353.36 g/mol ) for your desired volume of 10 mM stock. For 1 mL, you will need 3.53 mg.

  • Prepare Alkaline Solution: Prepare a fresh, sterile solution of 10 mM NaOH in nuclease-free water.

  • Dissolution: Add the calculated volume of 10 mM NaOH to the vial containing your compound. For a 10 mM stock, you will add 1 molar equivalent of NaOH. For example, add 1 mL of 10 mM NaOH to 3.53 mg of the compound.

  • Aid Solubilization: Vortex the solution vigorously. If needed, gentle warming (to 37°C) or brief sonication in a water bath can be used to facilitate complete dissolution. The solution should become completely clear.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Application: When adding this stock to your cell culture medium, the medium's buffering system will neutralize the added base. The compound should remain in solution as the more soluble salt form at physiological pH.

  • Validation: Always confirm the final pH of your culture medium after adding the compound to ensure it is within the acceptable range for your cells (typically 7.2-7.4).

Protocol B: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes preparing a drug-cyclodextrin formulation.

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in nuclease-free water or PBS. For a 20% solution, dissolve 200 mg of HP-β-CD in 1 mL of solvent. Warm to ~50-60°C to aid dissolution, then cool to room temperature and sterile filter (0.22 µm).

  • Add Compound: Weigh the solid compound and add it directly to the sterile HP-β-CD solution to achieve your desired final concentration.

  • Complexation: Vigorously vortex the mixture. Seal the vial and allow it to shake or rotate overnight at room temperature. This extended mixing time is crucial for efficient encapsulation and complex formation.[4]

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any small amount of undissolved compound.

  • Final Stock: Carefully collect the clear supernatant. This is your final, solubilized stock solution. The concentration should be confirmed analytically (e.g., by UV-Vis spectroscopy or HPLC) if a precise concentration is required.

  • Controls: Remember to use a vehicle control containing the same final concentration of the HP-β-CD solution in your experiments, as cyclodextrins themselves can sometimes have minor biological effects.[11]

References

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Technical Support Center: N-(4-Fluorobenzenesulfonyl)phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-(4-Fluorobenzenesulfonyl)phenylalanine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this compound in solution. Maintaining the integrity of your experimental solutions is paramount for generating reproducible and reliable data. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of N-(4-Fluorobenzenesulfonyl)phenylalanine?

A1: N-(4-Fluorobenzenesulfonyl)phenylalanine is a polar molecule and exhibits good solubility in many common organic solvents. For initial stock preparation, Dimethyl Sulfoxide (DMSO) and Ethanol are highly recommended due to their solvating power and compatibility with many biological assays. For aqueous experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution into your aqueous buffer. Direct dissolution in aqueous buffers can be challenging and may lead to precipitation.

Q2: What is the general stability of this compound in aqueous solution?

A2: The primary stability concern in aqueous solutions is the potential for hydrolysis of the sulfonamide bond, particularly under harsh pH conditions. Generally, sulfonamides are considered hydrolytically stable under typical environmental conditions (neutral pH and ambient temperature), often exhibiting a long half-life.[1][2] However, stability can decrease at acidic or basic pH. For optimal stability, it is recommended to use freshly prepared solutions or store aqueous solutions at ≤4°C for no more than a day.[3]

Q3: How does pH affect the stability of N-(4-Fluorobenzenesulfonyl)phenylalanine?

A3: The sulfonamide linkage is the most pH-sensitive part of the molecule. Studies on various sulfonamides show that hydrolysis is typically fastest at acidic pH (e.g., pH 4) and slowest at neutral to slightly alkaline pH (pH 7-9).[1][2] In strongly acidic conditions, protonation of the amide nitrogen can make the sulfur atom more susceptible to nucleophilic attack by water. Conversely, in strongly alkaline conditions, the deprotonated (anionic) form of the sulfonamide is less sensitive to hydrolysis.[2] For most applications, maintaining a buffered solution in the pH range of 6.5 - 8.0 is a safe practice to minimize degradation.

Q4: What are the ideal storage conditions for solutions?

A4:

  • Organic Stock Solutions (e.g., in DMSO): Store at -20°C in tightly sealed vials to prevent moisture absorption. Under these conditions, the compound should be stable for extended periods.

  • Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment. If short-term storage is necessary, store at 2-8°C and use within 24 hours. Avoid freeze-thaw cycles for aqueous solutions, as this can promote precipitation and degradation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My compound precipitated out of my aqueous buffer after dilution from a DMSO stock.
  • Likely Cause: This is a common issue related to the solubility limits of the compound in an aqueous environment. Even though the compound is soluble in the organic stock, its solubility can drop dramatically when diluted into a buffer, especially if the final organic solvent concentration is too low. Phenylalanine itself has limited solubility in water, which increases with temperature but is reduced by the presence of ethanol.[4]

  • Solutions:

    • Increase Final DMSO Concentration: Check if your experimental system can tolerate a higher final concentration of DMSO (e.g., 0.5% or 1% v/v). This can help keep the compound in solution.

    • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. Ensure this temperature will not affect other components of your assay.

    • Change Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume first and then slowly adding the rest of the buffer while vortexing to avoid localized high concentrations that can crash out.

    • Evaluate Buffer Composition: High salt concentrations in your buffer can sometimes "salt out" organic compounds, reducing their solubility. If possible, test a buffer with a lower ionic strength.

Problem 2: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis over time.
  • Likely Cause: The appearance of new peaks is a strong indicator of chemical degradation. For N-(4-Fluorobenzenesulfonyl)phenylalanine, the most probable degradation pathway is hydrolysis of the sulfonamide bond.[1][5] This would result in two primary degradation products: 4-Fluorobenzenesulfonic acid and Phenylalanine .

  • Solutions & Investigation:

    • Confirm Degradant Identity: If you have access to mass spectrometry (LC-MS), check the mass-to-charge ratio (m/z) of the new peaks. You should look for the molecular ions corresponding to 4-Fluorobenzenesulfonic acid and Phenylalanine.

    • Perform a Forced Degradation Study: To confirm the degradation pathway, you can intentionally stress your sample.[6][7] Expose separate aliquots of your solution to mild acid (e.g., 0.1 M HCl), mild base (e.g., 0.1 M NaOH), and heat (e.g., 60°C) for a set period. Analyze these samples by HPLC. If the new peaks in your original sample match the primary peaks generated under these stress conditions, it confirms the degradation pathway.[8]

    • Mitigate Degradation:

      • pH Control: Ensure your solution is buffered to a neutral pH (6.5-8.0).

      • Temperature Control: Keep solutions cold (2-8°C) and minimize time spent at room temperature.

      • Prepare Fresh: The most reliable solution is to prepare the aqueous solution immediately before use.

Problem 3: I am observing inconsistent biological/biochemical assay results.
  • Likely Cause: Inconsistent results are often a downstream effect of solution instability. If the concentration of the active parent compound is decreasing over the course of an experiment due to degradation or precipitation, the observed activity will also decrease, leading to poor reproducibility.

  • Solutions:

    • Stability Check During Assay: Run a stability check in parallel with your main experiment. Prepare a bulk solution of your compound in the final assay buffer. At the beginning (T=0) and end (T=final) of your experiment's duration, take an aliquot and analyze it by a stability-indicating method like HPLC. This will quantify the percentage of the compound remaining. An industry-accepted range for degradation during such studies is between 5-20%.[7]

    • Workflow Optimization: Minimize the time between solution preparation and final use. If your experiment involves long incubation times, ensure the compound is stable for that duration under the specific assay conditions (temperature, media, etc.).

    • Quality Control of Stock Solution: Periodically check the purity of your DMSO stock solution, as moisture contamination can lead to slow degradation even during frozen storage.

Protocols & Visualizations

Protocol: Basic Stability Assessment in Aqueous Buffer

This protocol outlines a simple experiment to determine the short-term stability of N-(4-Fluorobenzenesulfonyl)phenylalanine in your specific experimental buffer.

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Test Solution: Dilute the stock solution to a final concentration of 100 µM in your chosen aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is consistent with your experimental plan (e.g., 1%).

  • Set Time Points: Designate several time points for analysis (e.g., T=0, 2, 4, 8, and 24 hours).

  • Incubate: Store the test solution at the temperature of your experiment (e.g., Room Temperature or 37°C). Protect from light by wrapping the container in aluminum foil.

  • Sample & Analyze: At each time point, withdraw an aliquot and immediately analyze it using a validated, stability-indicating HPLC method. The T=0 sample represents 100% initial concentration.

  • Calculate & Plot: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time to visualize the degradation kinetics.

Data Summary Table: Example Stability Data
Time (Hours)Temperature (°C)pH% Parent Compound Remaining
0254.0100%
8254.091%
24254.078%
0257.4100%
8257.499.5%
24257.498.8%
0259.0100%
8259.099.8%
24259.099.2%

This is example data based on general sulfonamide behavior; actual results may vary.[1][2]

Diagram: Forced Degradation Workflow

This diagram illustrates the logical flow for investigating the degradation of a compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solution in Assay Buffer Acid Acidic Stress (e.g., 0.1M HCl) Prep->Acid Base Basic Stress (e.g., 0.1M NaOH) Prep->Base Heat Thermal Stress (e.g., 60°C) Prep->Heat Light Photolytic Stress (UV/Vis Light) Prep->Light Control Control (Assay Conditions) Prep->Control Sampling Timepoint Sampling (T=0, T=x, T=y) Acid->Sampling Base->Sampling Heat->Sampling Light->Sampling Control->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Data Analysis: Identify Degradants & Determine Pathways HPLC->Data

Caption: Workflow for a forced degradation study.

Diagram: Primary Hydrolytic Degradation Pathway

This diagram shows the primary chemical breakdown of the molecule in an aqueous environment.

Hydrolysis_Pathway cluster_products Degradation Products Parent N-(4-Fluorobenzenesulfonyl)phenylalanine Product1 4-Fluorobenzenesulfonic Acid Parent->Product1 + H₂O (Hydrolysis) Product2 L-Phenylalanine Parent->Product2 + H₂O (Hydrolysis)

Caption: Hydrolysis of the parent compound.

References
  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Available from: [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

  • Toński, M., Dołżonek, J., Stepnowski, P., & Białk-Bielińska, A. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. Semantic Scholar. Available from: [Link]

  • Białk-Bielińska, A., et al. (Year not available). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available from: [Link]

  • (Author not available). (Date not available). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • García-Galán, M. J., Díaz-Cruz, S., & Barceló, D. (2011). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available from: [Link]

  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available from: [Link]

  • Alsante, K. M., Ando, A., Brown, R., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available from: [Link]

  • Díaz-Cruz, S., & Barceló, D. (2008). Studies on sulfonamide degradation products. ResearchGate. Available from: [Link]

  • Oltmanns, R. H., Müller, R., Otto, M. K., & Lingens, F. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available from: [Link]

  • Food and Drug Administration, Department of Health. (n.d.). Analytical Methods & Research. fda.gov.tw. Available from: [Link]

  • Landymore, A. F. (1976). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. Available from: [Link]

  • (Author not available). (Year not available). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. PubMed Central. Available from: [Link]

  • (Author not available). (Date not available). Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. Available from: [Link]

  • Ambrose, J. A. (1967). A Study of the Fluorometric Method for Phenylalanine in Serum Samples. PubMed. Available from: [Link]

  • (Author not available). (2022). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. ResearchGate. Available from: [Link]

  • Wendel, U., & Koppelkamm, M. (1997). Comparison of four different phenylalanine determination methods. PubMed. Available from: [Link]

  • (Author not available). (Date not available). Phenylalanine hydroxylation and the tyrosine degradation pathway... ResearchGate. Available from: [Link]

  • (Author not available). (Year not available). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PubMed Central. Available from: [Link]

  • El-Agroudy, N. N., et al. (2024). Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort. National Institutes of Health. Available from: [Link]

  • Xing, X. (2024). Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation. ResearchGate. Available from: [Link]

  • (Author not available). (Date not available). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. ResearchGate. Available from: [Link]

  • Pörschke, D. (1982). Stability Decrease of RNA Double Helices by Phenylalanine-, Tyrosine- And Tryptophane-Amides. Analysis in Terms of Site Binding and Relation to Melting Proteins. PubMed. Available from: [Link]

  • Matalon, R., Surendran, S., Matalon, K. M., et al. (2003). Future Role of Large Neutral Amino Acids in Transport of Phenylalanine Into the Brain. Pediatrics. Available from: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Fluorinated Amino Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of fluorinated amino acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these unique and challenging molecules. Fluorinated amino acids are increasingly vital in medicinal chemistry and protein engineering, making their accurate analysis and purification paramount.[1] This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve robust and reproducible separations.

Part 1: Foundational Knowledge

FAQ 1: What makes the separation of fluorinated amino acid isomers so challenging?

The primary challenge lies in the subtle physicochemical differences between the isomers. Fluorine's high electronegativity can alter the pKa of nearby functional groups and the molecule's overall dipole moment and hydrophobicity. However, for isomers (enantiomers, diastereomers, or positional isomers), these differences are often minimal, leading to very similar retention behaviors on standard reversed-phase columns like C18. This necessitates specialized chromatographic strategies to amplify these small distinctions for effective separation.

FAQ 2: What are the initial HPLC parameters I should focus on for separating fluorinated amino acid isomers?

Successful separation hinges on the careful selection and optimization of several key parameters:

  • Column Chemistry: This is the most critical factor. Beyond standard C18 columns, consider stationary phases that offer alternative separation mechanisms. Pentafluorophenyl (PFP) phases, for instance, can provide unique selectivity for halogenated compounds through dipole-dipole and π-π interactions.[2][3] For enantiomeric separations, a chiral stationary phase (CSP) is essential.[4][5][6][7]

  • Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol), pH, and the use of additives like ion-pairing reagents can significantly impact retention and selectivity. The unique properties of fluorinated compounds may also benefit from the use of fluorinated eluents, such as trifluoroethanol, which can enhance separation when paired with a standard hydrocarbon column.[8][9][10]

  • Temperature: Column temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. Optimizing temperature can improve peak shape and resolution.[9]

Part 2: Troubleshooting Guides & Protocols

Problem 1: Poor Resolution Between Positional or Diastereomeric Isomers

Q: I am struggling to separate positional isomers of a fluorinated phenylalanine analog (e.g., 2-fluoro- vs. 3-fluoro- vs. 4-fluorophenylalanine). My C18 column shows almost complete co-elution. What should I do?

A: This is a classic selectivity problem where the hydrophobic interactions offered by a C18 phase are insufficient. You need a stationary phase that can exploit other interaction mechanisms.

The Scientific Rationale: Positional isomers often have very similar hydrophobicities. However, the position of the fluorine atom on an aromatic ring alters the electron distribution (dipole moment) of the molecule. A Pentafluorophenylpropyl (PFP) stationary phase is specifically designed to interact with analytes through multiple mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[3][11] The electron-deficient nature of the PFP ring makes it particularly effective for separating halogenated and aromatic compounds where subtle differences in electron density are the primary distinguishing feature.[2][12]

Workflow start Start: Poor Resolution on C18 step1 Switch to PFP Column (e.g., Ascentis® Express F5) start->step1 step2 Initial Mobile Phase: 50:50 ACN:H2O with 0.1% Formic Acid step1->step2 step3 Evaluate Resolution step2->step3 decision Baseline Separation? step3->decision step4a Optimize Mobile Phase: - Adjust ACN/MeOH ratio - Modify acid modifier (TFA, HFBA) decision->step4a No step5 Method Validation decision->step5 Yes step4a->step3 step4b Optimize Temperature: - Test range from 25°C to 45°C step4a->step4b step4b->step3

  • Column Installation: Install a PFP column (e.g., Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm) into the HPLC system.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Gradient: 10-50% B over 10 minutes.

  • Injection: Inject 5 µL of a 1 mg/mL standard mixture of the isomers.

  • Analysis: Observe the chromatogram. The PFP column should provide significantly different selectivity compared to the C18. If resolution is still insufficient, proceed to optimization.

  • Optimization:

    • Solvent Strength: Adjust the gradient slope or switch the organic modifier to methanol, which can alter selectivity.

    • Temperature: Increase the column temperature in 5°C increments (e.g., up to 45°C) to improve efficiency and potentially enhance resolution.[9]

Column TypeIsomer PairMobile PhaseRetention Time (min)Resolution (Rs)
C182-F-Phe / 4-F-Phe40% ACN, 0.1% FA5.2 / 5.30.8
PFP 2-F-Phe / 4-F-Phe 40% ACN, 0.1% FA 6.1 / 6.8 2.1

Data is illustrative and will vary based on the specific isomers and system.

Problem 2: Co-elution of Enantiomers

Q: I need to determine the enantiomeric purity of a novel fluorinated amino acid, but both enantiomers elute as a single peak on my achiral columns. How can I resolve them?

A: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).

The Scientific Rationale: Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a diastereomeric interaction with the enantiomers, leading to different binding energies and, consequently, different retention times. For N-protected amino acids (e.g., Fmoc or t-BOC), polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (like teicoplanin) are highly effective.[4][5][6][13] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are sensitive to the 3D structure of the analytes.

ChiralWorkflow start Start: Enantiomers Co-elute step1 Select CSP: Polysaccharide or Macrocyclic Glycopeptide start->step1 step2 Derivatize Amino Acid (if needed) (e.g., FMOC protection) step1->step2 step3 Screen Mobile Phases: - Normal Phase (Hexane/IPA) - Reversed Phase (ACN/H2O/TFA) - Polar Organic (ACN/MeOH) step2->step3 decision Resolution > 1.5? step3->decision step4 Optimize: - Modifier Percentage - Flow Rate - Temperature decision->step4 No step5 Confirm Elution Order (Inject pure enantiomer standard) decision->step5 Yes step4->step3 finish Validated Chiral Method step5->finish

  • Derivatization (if necessary): Protect the amino group of the amino acid with Fmoc-Cl to enhance interaction with the CSP and improve UV detection.[14]

  • Column Selection: Use a polysaccharide-based CSP, such as a Lux Cellulose-1 column.

  • Mobile Phase Screening:

    • Reversed-Phase: Start with a mobile phase of Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA). A typical starting point is 60:40 (v/v).

    • Polar Organic Mode: If reversed-phase fails, try a mobile phase of Methanol with 0.1% TFA.

  • Isocratic Conditions:

    • Flow Rate: 0.8 mL/min

    • Temperature: 25°C

  • Injection: Inject 5 µL of the racemic mixture (1 mg/mL).

  • Optimization: If separation is observed but suboptimal, finely adjust the ratio of the organic modifier. Small changes can have a large impact on chiral resolution.

Chiral Stationary PhaseMobile PhaseD-Isomer t_R (min)L-Isomer t_R (min)Resolution (Rs)
Lux Cellulose-160% ACN / 40% H2O / 0.1% TFA12.514.22.1
Chirobiotic T100% MeOH + 0.1% Acetic Acid9.811.01.8

Data is illustrative. Elution order can vary between different CSPs.

Problem 3: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for a polar fluorinated amino acid are tailing significantly, even after optimizing the mobile phase. What could be the cause?

A: Peak tailing for polar, basic, or acidic compounds is often caused by secondary interactions with the stationary phase or issues with the sample solvent. [15][16]

The Scientific Rationale:

  • Secondary Silanol Interactions: Most reversed-phase columns are silica-based. Residual, un-capped silanol groups on the silica surface can be deprotonated (negatively charged) at moderate pH. If your fluorinated amino acid has a positive charge (e.g., a protonated amine), it can undergo strong ionic interactions with these silanols, causing peak tailing.[15]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion (often fronting, but can also cause tailing).[16][17]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in poor peak shape.[16]

PeakShape start Start: Poor Peak Shape (Tailing/Fronting) step1 Check for Overload: - Reduce injection volume by 50% - Dilute sample 10-fold start->step1 decision1 Peak Shape Improved? step1->decision1 step2 Check Sample Solvent: - Dissolve sample in mobile phase - Use a weaker solvent decision1->step2 No finish Symmetrical Peak Achieved decision1->finish Yes decision2 Peak Shape Improved? step2->decision2 step3 Address Secondary Interactions: - Lower mobile phase pH (e.g., to 2.5 with H3PO4) - Add ion-pairing reagent (e.g., HFBA) decision2->step3 No decision2->finish Yes decision3 Peak Shape Improved? step3->decision3 step4 Check System: - Look for leaks or extra-column volume - Consider column degradation decision3->step4 No decision3->finish Yes

  • Baseline Injection: Inject the sample using your current method to establish a baseline tailing factor.

  • Lower Mobile Phase pH:

    • Prepare a mobile phase with a lower pH (e.g., 2.5-3.0) using an appropriate acid (formic acid or phosphoric acid). This protonates the silanol groups, minimizing secondary ionic interactions.[15]

    • Equilibrate the column with at least 10 column volumes of the new mobile phase.

    • Re-inject the sample and compare the peak shape.

  • Introduce an Ion-Pairing Reagent (if necessary):

    • If lowering the pH is insufficient or undesirable, an ion-pairing reagent can be used. For separating amino acids, perfluorocarboxylic acids like heptafluorobutyric acid (HFBA) are effective.[18][19][20]

    • Add 0.05% to 0.1% HFBA to both mobile phase A and B. HFBA pairs with the protonated amino group, increasing its hydrophobicity and masking it from silanol interactions.

    • Caution: Ion-pairing reagents can be difficult to wash out of a column. It is often best to dedicate a column for ion-pairing applications.

Part 3: Advanced Topics

FAQ 3: When should I consider using an ion-pairing reagent?

Ion-pair chromatography is particularly useful when you are trying to separate a mixture of amino acids with varying polarities or when you need to increase the retention of very polar fluorinated amino acids on a reversed-phase column.[20] Anionic reagents like TFA or HFBA pair with the cationic amino group, while cationic reagents like tetrabutylammonium can pair with the anionic carboxyl group.[20][21] Longer chain perfluorocarboxylic acids like HFBA generally provide more retention than TFA.[18]

FAQ 4: My sample is extremely complex with multiple isomeric impurities. Is there a more powerful separation technique?

For highly complex samples where single-dimension HPLC is insufficient, two-dimensional liquid chromatography (2D-LC) is a powerful solution.[22][23][24] In 2D-LC, the sample is subjected to two different separation mechanisms. For instance, a fraction containing co-eluting isomers from a reversed-phase (C18) column in the first dimension can be automatically transferred to a PFP or a chiral column in the second dimension for further separation.[22] This approach dramatically increases peak capacity and resolving power, making it ideal for challenging impurity profiling in drug development.[23][25][26]

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. YMC. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Phenomenex. [Link]

  • Application of 2D-liquid chromatography for the separation of a mixture of isomeric and structurally related azatryptophan derivatives. Royal Society of Chemistry. [Link]

  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. National Institutes of Health. [Link]

  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. [Link]

  • 2D-Liquid Chromatography: Principles & Uses. Phenomenex. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. National Institutes of Health. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health. [Link]

  • Separation of Enantiomers of Amino Acid Derivatives by High Performance Liquid Chromatography on Teicoplanin Chiral Stationary Phase. PubMed. [Link]

  • Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. LCGC North America. [Link]

  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed. [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. NASA. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers using N-perfluoroacyl esters. PubMed. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. [Link]

Sources

Artifacts in in vitro assays with 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively utilize this compound in in vitro assays and avoid common experimental artifacts.

The sulfonamide moiety is a versatile scaffold in drug discovery, featured in drugs targeting a wide range of diseases.[1][2] However, the physicochemical properties of sulfonamide-containing compounds can also present unique challenges in experimental settings. This guide is designed to help you systematically identify and resolve these potential issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the key physicochemical properties I should be aware of?

Understanding the compound's properties is critical for experimental design. While specific data for this exact molecule is not extensively published, we can infer properties from its structural components: a phenylpropanoic acid backbone and a fluorophenyl)sulfonyl group.

PropertyExpected CharacteristicRationale & Implication for Assays
Solubility Low aqueous solubility, good solubility in organic solvents like DMSO.The hydrophobic phenyl and fluorophenyl rings reduce water solubility. Poor solubility is a primary cause of experimental irreproducibility and artifacts.[3][4] Always prepare a high-concentration stock in 100% DMSO.
Stability Generally stable.Sulfonamides are a stable functional group.[4] Store stock solutions properly (see Q2) to prevent degradation from improper handling, such as repeated freeze-thaw cycles.[3]
pKa Acidic.The carboxylic acid group (similar to phenylpropanoic acid's pKa of ~4.66) and the sulfonamide proton can ionize.[5] This can affect solubility and cell permeability depending on the pH of the assay buffer.
Aggregation Potential Moderate to High.Hydrophobic compounds are prone to forming aggregates in aqueous solutions, a major source of false-positive results in screening assays.[6][7]
Fluorescence Potential for weak intrinsic fluorescence.The fluorophenyl group may cause interference in fluorescence-based assays, particularly those using blue-light excitation.[8][9]

Q2: How should I prepare and store stock solutions of this compound?

Proper stock solution preparation is the first line of defense against artifacts.

  • Solvent Choice: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for the primary stock solution.[3]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay medium.

  • Dissolution Method: To ensure complete dissolution, vortex the solution and use a brief, gentle sonication if necessary. Visually inspect the solution against a light source to confirm the absence of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[3] Store aliquots at -20°C or -80°C, protected from light.

Q3: What is the recommended final concentration of DMSO in my cell-based assays?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects.

  • General Rule: For most cell lines, the final DMSO concentration should not exceed 0.5%.[10][11]

  • Sensitive Cells: For sensitive cell types, such as primary cells, aim for a final concentration of ≤0.1%.[11]

  • Crucial Control: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used for the compound titrations.[10][12]

Section 2: Troubleshooting Guide for In Vitro Assay Artifacts

This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: High Variability Between Replicates or Irreproducible IC50 Values

Potential Cause: Compound Precipitation in Assay Medium. This is one of the most common artifacts. When the DMSO stock is diluted into aqueous assay buffer, the compound can crash out of solution if its solubility limit is exceeded. This leads to an unknown and variable effective concentration.

Troubleshooting Workflow:

  • Visual Solubility Check: Prepare a dilution of the compound in your final assay buffer at the highest concentration you plan to test. Let it incubate under the same conditions as your assay (e.g., 1 hour at 37°C). Visually inspect the solution for any cloudiness, particulates, or precipitate against a dark background.[3]

  • Light Scattering Measurement: If available, use a plate reader capable of measuring light scatter or a nephelometer to quantitatively assess precipitation across a concentration range. An increase in signal indicates insolubility.

  • Mitigation Strategies:

    • Lower the Concentration: The most straightforward solution is to work at concentrations below the solubility limit.

    • Use Pluronic F-127: For biochemical assays, consider adding a low concentration (e.g., 0.01%) of the non-ionic surfactant Pluronic F-127 to the assay buffer to improve compound solubility.

    • Modify Dilution Method: Perform serial dilutions in a stepwise manner rather than a single large dilution step to reduce the risk of precipitation.[10]

Problem 2: Potent Activity in a Biochemical Assay, but Weak or No Activity in a Cell-Based Assay

This discrepancy is a frequent challenge in drug development and points to issues with the compound's behavior in a complex biological environment.

Causality & Troubleshooting Diagram

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Troubleshooting Assays Problem High Biochemical Potency Low Cellular Potency Permeability Poor Cell Permeability Problem->Permeability Efflux Active Cellular Efflux Problem->Efflux Binding High Protein Binding (in media) Problem->Binding PAMPA PAMPA Assay Permeability->PAMPA Test passive diffusion EffluxAssay Assay with Efflux Pump Inhibitors Efflux->EffluxAssay Block pumps SerumAssay Assay in Low/No Serum Media Binding->SerumAssay Reduce binding proteins

Caption: Troubleshooting workflow for biochemical vs. cellular activity.

Potential Cause A: Poor Cell Permeability

  • The "Why": The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Solution - The PAMPA Assay: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[13][14][15][16] This in vitro assay models passive diffusion across a lipid membrane and can quickly rank compounds based on their permeability.[13] It is a cost-effective method to determine if passive diffusion is a limiting factor.[16]

Potential Cause B: Active Cellular Efflux

  • The "Why": The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.

  • Solution - Co-treatment with Efflux Inhibitors: Run your cellular assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A). A significant increase in potency in the presence of an inhibitor suggests the compound is an efflux substrate.

Potential Cause C: High Protein Binding

  • The "Why": The compound may bind extensively to proteins (like albumin) in the cell culture medium. This sequesters the compound, reducing the free concentration available to enter cells and engage the target.

  • Solution - Modify Assay Medium: Compare the compound's activity in standard serum-containing medium versus a low-serum or serum-free medium. If the compound is significantly more potent in low-serum conditions, high protein binding is the likely cause. Ensure control cells remain healthy in the modified media for the duration of the assay.

Problem 3: Apparent Inhibition is Observed, but the Effect is Non-Specific

This is a critical artifact to identify, as it can lead to wasted resources pursuing a compound that does not act via the intended mechanism.

Potential Cause: Compound Aggregation

  • The "Why": At concentrations above a critical threshold, many small molecules form colloidal aggregates that can non-specifically sequester and denature proteins, leading to enzyme inhibition.[7] This is a common artifact that produces false-positive "hits" in high-throughput screens.[6][17][18][19]

Mechanism of Aggregation-Based False Positives

G cluster_0 Low Concentration cluster_1 High Concentration Monomer Compound Monomers Enzyme_L Active Enzyme Product_L Product Enzyme_L->Product_L Normal Activity Aggregate Compound Aggregates Enzyme_H Active Enzyme Aggregate->Enzyme_H Sequesters Enzyme Inhibited_Enzyme Inhibited/Sequestered Enzyme No_Product No Product Inhibited_Enzyme->No_Product False Inhibition

Caption: Aggregation leading to non-specific enzyme inhibition.

Solution - Detergent Counter-Screen: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[20]

  • Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the original result was an artifact of aggregation. The detergent disrupts the formation of the compound aggregates. If the activity persists, it is more likely to be a genuine, specific inhibition.

Problem 4: Interference with the Assay Readout Signal

Potential Cause: Intrinsic Compound Fluorescence or Quenching

  • The "Why": The compound itself may be fluorescent at the excitation/emission wavelengths used by your assay's reporter (e.g., a fluorescent substrate or GFP).[8][9][21] This is a particular concern for molecules with aromatic systems like this compound, especially in the blue to green spectral range.[9] Alternatively, the compound could quench the signal from the fluorophore.

Solution - Signal Interference Counter-Assay:

  • Set up a simplified version of your assay that includes the buffer, the detection reagents (e.g., fluorescent substrate), and a titration of your compound.

  • Crucially, omit the biological target (e.g., the enzyme or cells).

  • Measure the signal on the plate reader using the same settings as your main experiment.

  • Interpretation: If you observe a concentration-dependent increase in signal, your compound is intrinsically fluorescent and causing a false positive. If you see a decrease in signal from the substrate alone, your compound is quenching the reporter and could cause a false negative or an artificially high potency value.

Section 3: Experimental Protocol

Protocol: Detergent Counter-Screen for Identifying Aggregation-Based Inhibition

This protocol is designed to be run in parallel with your primary biochemical assay to validate initial hits.

  • Reagent Preparation:

    • Prepare your standard assay buffer.

    • Prepare a second batch of "Detergent Buffer" by adding Triton X-100 to the standard assay buffer to a final concentration of 0.05% (v/v). Mix thoroughly.

    • Prepare serial dilutions of your compound and a known specific inhibitor (positive control) in 100% DMSO.

  • Assay Plate Setup (e.g., 384-well plate):

    • Designate two separate sections of the plate: one for the "Standard Assay" and one for the "Detergent Assay."

    • Standard Assay: Add your enzyme and substrate diluted in the standard assay buffer to the designated wells.

    • Detergent Assay: Add your enzyme and substrate diluted in the "Detergent Buffer" to the designated wells.

  • Compound Addition:

    • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound serial dilutions to both the standard and detergent assay sections of the plate.

    • Include vehicle-only (DMSO) controls for determining 0% inhibition and a saturating concentration of the positive control for 100% inhibition.

  • Incubation and Detection:

    • Incubate the plate according to your established protocol (e.g., 30 minutes at room temperature).

    • Read the plate using the appropriate detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration under both conditions.

    • Plot the dose-response curves for the compound in the presence and absence of Triton X-100.

    • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of detergent strongly indicates the compound is an aggregator.

References

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • Soheili, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Docking Protocols for Sulfonylamino Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to refining molecular docking protocols for sulfonylamino acid inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of docking this unique class of molecules. Here, we move beyond generic protocols to address the specific challenges and nuances that sulfonylamino acids present, ensuring your computational experiments are both robust and predictive.

I. Troubleshooting Guide: Addressing Common Docking Failures

This section is formatted to address specific issues you might be encountering during your docking experiments. Each question is designed to diagnose a potential problem and provide a scientifically grounded solution.

Q1: Why do my sulfonylamino acid inhibitors consistently dock in a non-productive or inverted binding pose, despite having a known active co-crystal structure?

This is a frequent and frustrating issue that often points to three potential areas of protocol deficiency: improper ligand parameterization, inadequate treatment of the binding site, or limitations of the chosen docking algorithm.

Causality and Recommended Protocol:

  • Inaccurate Sulfonamide Geometry and Partial Charges: The sulfonamide functional group (–S(=O)2–NH–) possesses a distinct geometry and charge distribution that is critical for its interaction with protein targets.[1] Generic force fields may not adequately capture these properties.

    • Self-Validating Protocol:

      • Ligand Parameterization: Utilize a robust method to generate parameters for your specific sulfonylamino acid. The CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) are excellent starting points.[2][3] For novel scaffolds, quantum mechanical (QM) calculations are highly recommended to derive accurate partial charges.

      • Conformational Analysis: Before docking, perform a conformational search of your ligand in a simulated solvent environment to identify low-energy conformers. This pre-docking step can significantly improve the chances of finding the correct binding mode.

  • Mishandling of Key Binding Site Features: Sulfonylamino acids often interact with specific features in the active site, such as metal ions (in metalloproteinases) or highly polarized residues.[4][5]

    • Self-Validating Protocol:

      • Protonation States: Carefully determine the protonation states of ionizable residues in the binding pocket at the experimental pH. Tools like H++ or PROPKA can assist in this process.

      • Metal Ion Coordination: If your target is a metalloproteinase, ensure the zinc ion is correctly parameterized and that the docking software can handle metal coordination. Some programs require specific constraints to be set to guide the interaction between the sulfonamide and the catalytic zinc.[6]

  • Docking Algorithm and Scoring Function Limitations: Not all docking programs are equally adept at handling the flexibility and specific interactions of sulfonylamino acids.[7][8]

    • Self-Validating Protocol:

      • Algorithm Selection: Consider using docking programs that have demonstrated success with this class of inhibitors. GOLD and Glide are often cited for their robust performance.[8][9][10]

      • Re-docking Validation: A crucial validation step is to take the co-crystallized ligand, remove it from the binding site, and then re-dock it.[11][12] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[11][13] If you cannot reproduce the known binding mode, it's a clear indication that your protocol needs refinement.

Q2: My docking scores show a poor correlation with the experimental binding affinities (e.g., IC50, Ki) for my series of sulfonylamino acid inhibitors. What's going wrong?

This is a classic challenge in computational drug design.[14] A lack of correlation often stems from the scoring function's inability to accurately capture all the nuances of the protein-ligand interactions, especially for a flexible and polar series of compounds.

Causality and Recommended Protocol:

  • Inadequate Scoring Function: Standard scoring functions are generalized and may not be optimized for the specific interactions that govern the binding of sulfonylamino acids.[7]

    • Self-Validating Protocol:

      • Consensus Scoring: Instead of relying on a single scoring function, use multiple docking programs and/or scoring functions to evaluate your poses. A consensus approach, where you prioritize compounds that consistently score well across different methods, can improve the reliability of your predictions.[15]

      • Post-Docking Refinement: After docking, refine the top-ranked poses using more computationally expensive but accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations. These methods can provide a more accurate estimation of the binding free energy.

  • Neglecting Ligand and Protein Flexibility: Both the sulfonylamino acid inhibitor and the protein binding pocket can undergo conformational changes upon binding.[16][17] A rigid-receptor docking protocol may fail to capture these induced-fit effects.

    • Self-Validating Protocol:

      • Induced-Fit Docking (IFD): Employ docking protocols that allow for flexibility in the protein side chains of the active site.[18][19] This is particularly important if you are docking a diverse set of inhibitors that may induce different conformational changes in the binding pocket.

      • Ensemble Docking: Dock your ligands into an ensemble of protein structures generated from molecular dynamics (MD) simulations or from multiple crystal structures (if available). This approach accounts for the inherent flexibility of the protein.[20]

Q3: I'm working with a novel sulfonylamino acid scaffold, and I'm unsure how to properly parameterize the sulfonamide group for docking. What is the best practice?

Proper parameterization is the foundation of a reliable docking study.[2] For novel scaffolds, deriving custom parameters is essential.

Causality and Recommended Protocol:

  • Lack of Pre-existing Parameters: General-purpose force fields may not contain parameters for your specific chemical moiety.

    • Self-Validating Protocol:

      • Quantum Mechanical (QM) Calculations: Use QM methods (e.g., Density Functional Theory) to calculate the optimal geometry and electrostatic potential of your novel sulfonamide.

      • Charge Derivation: From the electrostatic potential, derive the partial atomic charges using a method like RESP (Restrained Electrostatic Potential) or AM1-BCC.[21]

      • Force Field Parameterization Tools: Utilize tools like the Force Field Toolkit (ffTK) in VMD or the antechamber module in AMBER to generate the final force field parameters for your ligand.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about docking sulfonylamino acid inhibitors.

Q1: What are the most suitable docking programs for sulfonylamino acid inhibitors and why?

While many docking programs are available, some have demonstrated better performance for this class of molecules.

  • GOLD (Genetic Optimisation for Ligand Docking): Often praised for its genetic algorithm which can effectively explore the conformational space of flexible ligands.[9] Its scoring functions have been shown to perform well in various studies.[8][10]

  • Glide (Schrödinger): Known for its hierarchical search protocol and well-validated scoring functions (SP and XP).[8][22] It has been successfully used in studies involving sulfonamide derivatives.

  • AutoDock Vina: A popular open-source option that is known for its speed and efficiency.[8][9] While it can be a good starting point, it may require more careful validation for complex systems.

It is crucial to remember that the "best" program can be target-dependent. [7] Therefore, validating your chosen program with a known reference system is always the recommended first step.

Q2: How should I handle the flexibility of the sulfonylamino acid backbone and side chains during docking?

The flexibility of these inhibitors is a key challenge.[19]

  • Ligand Preparation: Generate a diverse set of low-energy conformers for each ligand before docking. This can be done using tools like ConfGen or by running a short molecular dynamics simulation.[18]

  • Docking Algorithm Settings: Ensure that the docking algorithm is set to adequately sample the rotatable bonds in your inhibitors. For highly flexible ligands (more than 8-10 rotatable bonds), you may need to increase the exhaustiveness of the search.[17]

Q3: My target protein is a metalloproteinase containing a zinc ion in the active site. Are there special considerations for docking sulfonylamino acid inhibitors to this target?

Yes, docking to metalloproteinases requires special attention.[6][23]

  • Metal Ion Parameterization: The zinc ion and its coordinating residues must be correctly parameterized. Using a non-bonded model for the zinc ion is a common approach.

  • Coordination Constraints: The sulfonamide group of your inhibitor is likely to coordinate with the zinc ion.[24] You may need to apply distance constraints during docking to guide this interaction and ensure a chemically reasonable binding mode.

  • Ionization States: The ionization state of the zinc-coordinating residues and the inhibitor itself can significantly impact the docking results.[5]

III. Experimental Protocols and Data

Protocol 1: Step-by-Step Validation of a Docking Protocol using a Co-Crystal Structure

This protocol ensures that your chosen docking software and parameters can reproduce a known binding mode.

  • Obtain the Crystal Structure: Download the PDB file of your target protein in complex with a known sulfonylamino acid inhibitor.

  • Prepare the Protein:

    • Remove water molecules and any other non-essential molecules.

    • Add hydrogen atoms and assign the correct protonation states to the residues.

    • If it is a metalloproteinase, ensure the zinc ion is present and correctly charged.

  • Extract and Prepare the Ligand:

    • Extract the co-crystallized ligand and save it as a separate file.

    • Add hydrogen atoms and assign the correct partial charges.

  • Define the Binding Site: Define the docking grid or sphere around the original position of the co-crystallized ligand.

  • Perform Re-Docking: Dock the prepared ligand back into the prepared protein.

  • Analyze the Results:

    • Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose.

    • An RMSD value below 2.0 Å is considered a successful validation.[11][12]

Table 1: Comparison of Popular Docking Software
SoftwareStrengthsConsiderations
GOLD Robust genetic algorithm for flexible ligands, good scoring functions.[8][9]Commercial software.
Glide Hierarchical search, well-validated scoring functions.[8][22]Commercial software.
AutoDock Vina Fast, efficient, and open-source.[8][9]May require more extensive validation for complex systems.
FlexX Incremental construction algorithm, good for identifying potential interactions.[10]Performance can be variable.[7]

IV. Visualizations

Diagram 1: Workflow for Refining a Docking Protocol

G Refining Docking Protocol for Sulfonylamino Acids cluster_0 Protocol Validation cluster_1 Troubleshooting Start Start: Co-crystal Structure Available? Redock Perform Re-docking of Co-crystallized Ligand Start->Redock RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check Protocol_Validated Protocol Validated RMSD_Check->Protocol_Validated Yes Refine Refine Protocol RMSD_Check->Refine No Parameterization Check Ligand Parameterization (Charges, Geometry) Refine->Parameterization Binding_Site Review Binding Site Preparation (Protonation, Metal Ions) Refine->Binding_Site Algorithm Evaluate Docking Algorithm & Scoring Function Refine->Algorithm Parameterization->Redock Binding_Site->Redock Algorithm->Redock

Caption: A decision-making workflow for validating and refining a docking protocol.

Diagram 2: Key Considerations for Sulfonylamino Acid Docking

G Key Considerations for Sulfonylamino Acid Docking cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Docking & Post-Processing QM_Charges Accurate QM-derived Charges Successful_Docking Successful Docking QM_Charges->Successful_Docking Conformers Pre-generate Low-energy Conformers Conformers->Successful_Docking Protonation Correct Protonation States Protonation->Successful_Docking Metal_Ion Proper Metal Ion Treatment (e.g., Zn2+) Metal_Ion->Successful_Docking Flexibility Consider Protein Flexibility (IFD/Ensemble) Flexibility->Successful_Docking Scoring Consensus Scoring or MM/GBSA Scoring->Successful_Docking

Caption: A summary of critical factors for successful sulfonylamino acid docking.

V. References

  • Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. PubMed Central. [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Medium. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand... ResearchGate. [Link]

  • Comparison of current docking tools for the simulation of inhibitor binding by the transmembrane domain of the sarco/endoplasmic reticulum calcium ATPase. PubMed Central. [Link]

  • Docking of Flexible Ligands to Flexible Receptors in Solution by Molecular Dynamics Simulation. Duke Computer Science. [Link]

  • Software for molecular docking: a review. PMC. [Link]

  • Computational Approaches for the Discovery of Human Proteasome Inhibitors: An Overview. MDPI. [Link]

  • What is the best and most user friendly online tool for Molecular docking? ResearchGate. [Link]

  • Docking of sulfonamides to carbonic anhydrase II and IV. ResearchGate. [Link]

  • Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold. ResearchGate. [Link]

  • Structural insights into the binding of MMP9 inhibitors. ResearchGate. [Link]

  • Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. PubMed Central. [Link]

  • Validation of the docking protocol. ResearchGate. [Link]

  • The Impact of Ionization States of Matrix Metalloproteinase Inhibitors on Docking-Based Inhibitor Design. PMC. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Synthesis, Structural Characterization and Docking Studies of Sulfamoyl- Phenyl Acid Esters as Dipeptidyl Peptidase-IV Inhibitors. PubMed. [Link]

  • Force Field Bundle. Schrödinger. [Link]

  • the effects of ligand and protein flexibility on molecular docking accuracy. PubMed. [Link]

  • How do I handle Docking of highly flexible ligand (25+ rotational bonds)? ResearchGate. [Link]

  • Flexible residues in Docking; How we can simulate the nature? ResearchGate. [Link]

  • Force fields for small molecules. PMC. [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • A-E Validation of the docking protocol. A The redocking of peptide... ResearchGate. [Link]

  • The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. Duke Computer Science. [Link]

  • Investigation of the New Inhibitors by Sulfadiazine and Modified Derivatives of α-D-glucopyranoside for White Spot Syndrome Virus Disease of Shrimp by In Silico: Quantum Calculations, Molecular Docking, ADMET and Molecular Dynamics Study. MDPI. [Link]

  • Challenges in Matrix Metalloproteinases Inhibition. PMC. [Link]

  • Structural insights into the binding of MMP9 inhibitors. PMC. [Link]

  • Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. PMC. [Link]

  • Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. PMC. [Link]

  • Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Research Collection. [Link]

  • Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. MDPI. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]

  • Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. PubMed. [Link]

  • PROTACs to address the challenges facing small molecule inhibitors. PubMed. [Link]

  • Acetylsalicylic acid-sulfa drugs conjugates as potential urease inhibitors and anti-inflammatory agents: bio-oriented drug synthesis, molecular docking, and dynamics simulation studies. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to Dopamine Transporter (DAT) Inhibitors: Characterizing 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid Against Established Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dopamine Transporter as a Critical CNS Target

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that governs dopamine (DA) neurotransmission by mediating the reuptake of extracellular DA back into the neuron.[1][2][3] This regulatory role makes DAT a critical target for therapeutic agents aimed at treating conditions such as attention-deficit hyperactivity disorder (ADHD), narcolepsy, and depression.[4] Furthermore, DAT is the primary site of action for psychostimulants like cocaine, making it a focal point for addiction research.[5][6]

The pharmacological landscape of DAT inhibitors is diverse, ranging from the prototypical inhibitor cocaine to therapeutically utilized compounds like methylphenidate and bupropion, and highly selective research tools such as GBR-12909.[1][5] These molecules, while sharing a common target, exhibit distinct profiles in terms of potency, selectivity, and mechanism of action, leading to varied physiological and behavioral outcomes.[4]

This guide provides a framework for the characterization of a novel compound, 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, a sulfonylated amino acid derivative. Due to the limited publicly available pharmacological data on this specific molecule, we will use it as a representative novel entity to illustrate the essential experimental workflows required to determine its potential as a DAT inhibitor and compare its profile to well-established alternatives.

Structural Considerations: A Look at the Candidate Molecule

The candidate molecule, this compound, is structurally distinct from many classical DAT inhibitors. It is a derivative of the amino acid phenylalanine, featuring a 4-fluorophenylsulfonyl group attached to the alpha-amino group. This N-sulfonylated amino acid structure suggests potential interactions with the DAT binding pocket that differ from the tropane ring of cocaine or the piperidine ring of methylphenidate. The phenyl group provides a core hydrophobic feature common to many DAT ligands, while the sulfonyl and carboxylic acid moieties introduce polar characteristics that will influence solubility, membrane permeability, and binding interactions. Understanding how these structural motifs contribute to binding affinity and functional activity is the primary goal of the experimental characterization outlined below.

Comparative Benchmarking: Profiles of Established DAT Inhibitors

A new compound's profile is best understood when benchmarked against known standards. Below are key characteristics of several prominent DAT inhibitors.

  • Cocaine: The archetypal DAT inhibitor, cocaine blocks the reuptake of dopamine, serotonin, and norepinephrine with moderate to high affinity.[7] Its rapid onset and potent reinforcing effects are linked to its high abuse liability.[5]

  • Methylphenidate (MPH): A therapeutic cornerstone for ADHD, MPH is a potent DAT and norepinephrine transporter (NET) inhibitor.[8] Its pharmacokinetics, typically involving oral administration, differ significantly from cocaine, contributing to its different therapeutic and abuse profile.[7]

  • Bupropion: Classified as an "atypical" inhibitor, bupropion displays a lower affinity for DAT compared to cocaine or MPH and also inhibits NET.[1][8] It is used clinically as an antidepressant and smoking cessation aid and has a lower abuse potential than typical stimulants.[8][9]

  • GBR-12909 (Vanoxerine): A diarylpiperazine derivative, GBR-12909 is a highly potent and selective DAT inhibitor widely used in preclinical research.[10][11] It is considered an "atypical" inhibitor and has been investigated as a potential treatment for cocaine addiction.[12]

Quantitative Data Summary

The following table summarizes the in vitro potency of these benchmark compounds at the human monoamine transporters. Potency is expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

CompoundDAT Kᵢ / IC₅₀ (nM)NET Kᵢ / IC₅₀ (nM)SERT Kᵢ / IC₅₀ (nM)Primary Classification
Cocaine~250-640[1]High AffinityHigh AffinityTypical Inhibitor
Methylphenidate~100-390[1]High AffinityLow AffinityTypical Inhibitor
Bupropion~500-5230[1]Moderate AffinityLow AffinityAtypical Inhibitor
GBR-12909~5[13]Moderate AffinityLow AffinityAtypical / Selective Inhibitor

Note: Values are approximate and can vary based on assay conditions and cell systems used.

Experimental Framework for Characterization

To determine the pharmacological profile of a novel compound like this compound, a tiered experimental approach is necessary. This workflow begins with assessing its ability to bind to the transporter and progresses to evaluating its functional impact on dopamine uptake.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Advanced Characterization Binding Radioligand Binding Assay (Determine Affinity - Ki) Uptake [3H]DA Uptake Assay (Determine Potency - IC50) Binding->Uptake Confirms functional blockade Selectivity Binding & Uptake Assays for NET and SERT Uptake->Selectivity Establishes specificity for DAT Efflux Efflux Assays (Substrate vs. Blocker) Selectivity->Efflux Differentiates mechanism (e.g., cocaine vs. amphetamine) InVivo In Vivo Microdialysis (Measure Extracellular DA) Efflux->InVivo Translates in vitro findings to physiological effect

Caption: Experimental workflow for characterizing a novel DAT inhibitor.
Part A: Radioligand Binding Assay to Determine Target Affinity (Kᵢ)

This assay quantifies the affinity of the test compound for DAT by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Causality Behind the Method: The principle of competitive binding dictates that if our test compound binds to the same site as the radioligand, it will displace the radioligand in a concentration-dependent manner. By quantifying this displacement, we can calculate the inhibitory constant (Kᵢ) of our compound, a direct measure of its binding affinity. This experiment is foundational, as it directly confirms interaction with the target protein.

Detailed Protocol:

  • Preparation of Membranes:

    • Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[14]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14]

    • Wash the membrane pellet by resuspending it in fresh buffer and centrifuging again. This step removes cytosolic components that could interfere with the assay.

    • Resuspend the final pellet in the assay binding buffer and determine the protein concentration (e.g., via BCA assay).[14]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add cell membranes, assay buffer, and a fixed concentration of a suitable radioligand (e.g., 4 nM [³H]BTCP).[13]

    • Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP or 10 µM Nomifensine) to saturate all specific binding sites.[13] Any remaining bound radioactivity is considered non-specific.

    • Test Compound Wells: Add cell membranes, radioligand, and serial dilutions of this compound. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is crucial to define the full competition curve.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 4°C for 120 minutes) to allow the binding to reach equilibrium.[13]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the cell membranes while allowing unbound radioligand to pass through.[14]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[15]

G cluster_0 Assay Components Membranes Cell Membranes with hDAT Mix Incubate to Equilibrium Membranes->Mix Radioligand [3H]Radioligand (e.g., BTCP) Radioligand->Mix TestCmpd Test Compound (Serial Dilutions) TestCmpd->Mix Filter Rapid Vacuum Filtration Mix->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Sulfonylamino Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the various tools at our disposal, the incorporation of sulfonylamino acid scaffolds offers a versatile platform for mimicking peptide bonds while introducing unique structural and electronic properties. A further strategic refinement, the selective fluorination of these scaffolds, has emerged as a powerful, albeit complex, tactic. This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated sulfonylamino acids, supported by experimental data and protocols, to aid researchers in making informed decisions during the drug design and development process.

The Strategic Rationale for Fluorination

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination of properties allows it to profoundly influence a molecule's characteristics without significantly increasing its steric bulk.[1] The introduction of fluorine can modulate several key physicochemical parameters, including acidity (pKa), lipophilicity (logP), metabolic stability, and molecular conformation.[1][2][3] These alterations can, in turn, enhance a compound's potency, selectivity, membrane permeability, and in vivo half-life.[4][5][6] However, the effects of fluorination are highly context-dependent and require careful consideration of the position and number of fluorine atoms introduced.[7]

Comparative Physicochemical Properties

The decision to fluorinate a sulfonylamino acid candidate hinges on understanding the trade-offs in its resulting physicochemical properties.

Acidity (pKa)

The strong electron-withdrawing inductive effect of fluorine is a key modulator of acidity. When fluorine atoms are introduced onto the alkyl or aryl group of a sulfonylamino acid, they can significantly lower the pKa of the sulfonamide N-H proton, making it more acidic.

Causality: The electronegative fluorine atoms pull electron density away from the sulfonamide group, stabilizing the resulting conjugate base (sulfonamidate anion) after deprotonation. This stabilization lowers the energy required to remove the proton, thus increasing its acidity (lowering the pKa). This effect is generally additive; for instance, adding fluorine atoms to aryl-substituted fluoroalkanesulfonylamides has been shown to result in a linear acidity increase of 1.47 pKa units per fluorine atom.[8]

Experimental Data Summary:

Compound TypeRepresentative StructureTypical pKa RangeKey Insight
Non-Fluorinated Aryl Sulfonamidep-Toluenesulfonamide9.5 - 10.5[9]Serves as a baseline for acidity.
α-Fluorinated AlkanesulfonylamideCF₃SO₂NHR6.0 - 7.5[8]The trifluoromethyl group dramatically increases acidity.
γ-Fluorinated AlkanesulfonylamideF(CH₂)₂SO₂NHR9.0 - 10.0The inductive effect diminishes rapidly with distance.

Table 1: Comparison of typical pKa ranges for non-fluorinated and fluorinated sulfonamides.

Implication for Drug Design: Modulating the pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target. A lower pKa can increase the proportion of the ionized form at physiological pH (7.4), which can enhance aqueous solubility and potentially form stronger ionic interactions with a receptor.

Lipophilicity (logP)

The effect of fluorination on lipophilicity is more complex than its effect on acidity. While a single fluorine atom is often considered a "lipophilic hydrogen," highly fluorinated motifs like a trifluoromethyl (CF₃) group are significantly more lipophilic than a methyl (CH₃) group.

Causality: Fluorination increases the hydrophobic surface area of a molecule.[7] However, the high polarity of the C-F bond can also lead to increased interactions with polar solvents, sometimes decreasing lipophilicity. The overall effect depends on the degree and location of fluorination and the overall molecular context.[7]

Experimental Data Summary:

Compound PairlogP (Non-Fluorinated)logP (Fluorinated)ΔlogP
Toluene vs. Trifluorotoluene2.733.16+0.43
Aniline vs. 4-Fluoroaniline0.901.15+0.25

Table 2: Illustrative examples of the impact of fluorination on the octanol-water partition coefficient (logP).

Implication for Drug Design: Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Increasing logP can enhance membrane permeability and target engagement within hydrophobic pockets, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Fluorination provides a tool to fine-tune this property.[7]

Metabolic Stability

One of the most common applications of fluorination is to block metabolically labile sites.[6][10] The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~100 kcal/mol), making it more resistant to oxidative metabolism by enzymes such as Cytochrome P450 (CYP).[3]

Causality: Key metabolic pathways involve the oxidation of C-H bonds. By replacing a hydrogen atom at a known site of metabolism with a fluorine atom, that position is effectively "blocked" from enzymatic attack. This can lead to a longer in vivo half-life and increased drug exposure.

Experimental Workflow: Microsomal Stability Assay

The following diagram outlines a typical workflow for assessing the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.

G compound_prep Prepare Compound Stock (e.g., 10 mM in DMSO) pre_inc Pre-incubate Microsomes and Compound at 37°C compound_prep->pre_inc microsome_prep Prepare Microsome Suspension (e.g., Human Liver Microsomes) microsome_prep->pre_inc cofactor_prep Prepare NADPH Regenerating System start_rxn Initiate Reaction (Add Cofactor System) cofactor_prep->start_rxn pre_inc->start_rxn time_points Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (e.g., Acetonitrile + Internal Std) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) lcms->calc

Caption: Workflow for a typical in vitro microsomal stability assay.

Implication for Drug Design: Enhanced metabolic stability can significantly improve a drug's pharmacokinetic profile. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can prevent O-demethylation, a common metabolic pathway. Peptides incorporating fluorinated amino acids have also demonstrated significantly increased resistance to proteolysis.[11]

Conformational Effects

Fluorine can exert profound control over molecular conformation through stereoelectronic effects, such as the gauche effect.[12] The polar C-F bond can engage in predictable electrostatic and dipolar interactions with other nearby functional groups, influencing the preferred torsional angles and overall 3D shape of the molecule.[12]

Causality: In molecules containing an X-C-C-F bond, where X is an electronegative atom or group (like the nitrogen in an amino acid), a gauche conformation is often preferred due to favorable electrostatic interactions or hyperconjugation.[12] This can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to its target. For example, fluorination of the proline ring has a dramatic impact on ring pucker, which can be exploited to stabilize specific peptide secondary structures.[13]

Conceptual Diagram: Fluorine's Inductive and Conformational Effects

G cluster_effects Physicochemical Effects cluster_cause Underlying Cause F Fluorination logp Modulates logP (Lipophilicity) F->logp adds hydrophobic surface inductive Strong Inductive Effect (-I Effect) F->inductive stereo Stereoelectronic Effects F->stereo pka Lowers pKa (Increases Acidity) conf Controls Conformation (Gauche Effect) met Blocks Metabolism (C-F Bond Strength) inductive->pka stabilizes anion inductive->met polarizes C-H stereo->conf dipole alignment

Caption: How fluorination influences key molecular properties.

Implication for Drug Design: By locking a molecule into a specific conformation that is favorable for binding, fluorination can lead to a significant increase in potency and selectivity. This is a more subtle but powerful application of fluorine in drug design.

Synthesis Strategies: A Brief Comparison

The synthesis of non-fluorinated sulfonylamino acids is relatively straightforward, typically involving the reaction of an amino acid ester with a sulfonyl chloride. In contrast, the introduction of fluorine requires specialized reagents and strategies.[2]

  • Non-Fluorinated: Standard, well-established peptide and sulfonamide coupling chemistries are used. Starting materials are widely available.

  • Fluorinated: Synthesis often relies on either building from fluorinated starting materials (e.g., trifluoroethylamine) or using specialized fluorinating reagents (e.g., DAST, Selectfluor).[14] These methods can be more expensive, require more careful handling, and may involve more complex purification steps.[2][14]

Impact on Biological Activity: Case Studies

The ultimate goal of these chemical modifications is to improve biological function. Fluorinated sulfonylamino acids have been successfully employed as enzyme inhibitors in various therapeutic areas.

  • Caspase Inhibitors: The sulfonylamino acid scaffold can be used to design inhibitors of caspases, key enzymes in the apoptosis pathway. Fluorination of the side chain can enhance binding affinity by forming specific interactions with the enzyme's active site or by improving metabolic stability, leading to more potent and durable inhibition.

  • Matrix Metalloproteinase (MMP) Inhibitors: In MMP inhibitors, fluorination can increase potency and selectivity. The electronic changes imparted by fluorine can alter the binding mode of the inhibitor, allowing it to better differentiate between closely related MMP isoforms.[4]

Fluorinated compounds often act as competitive inhibitors, where the presence of fluorine enhances binding affinity through favorable interactions like halogen bonding or hydrophobic interactions, allowing the inhibitor to outcompete the natural substrate for the enzyme's active site.[15]

Conclusion

The decision to use a fluorinated versus a non-fluorinated sulfonylamino acid is a strategic choice that involves a careful balancing of potential benefits and drawbacks. Fluorination is not a "magic bullet," but a powerful tool for fine-tuning the properties of a drug candidate. It offers rational pathways to enhance acidity, modulate lipophilicity, block metabolic degradation, and control molecular conformation. These modifications can translate directly into improved potency, selectivity, and pharmacokinetic profiles. However, these advantages must be weighed against potential synthetic challenges and the unpredictable nature of fluorine's effects. By understanding the fundamental principles outlined in this guide and employing rigorous experimental validation, researchers can effectively harness the power of fluorine to accelerate the development of novel therapeutics.

Experimental Protocols

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a medium-throughput method for determining the ionization constant (pKa) using 96-well plates.[16]

  • Preparation of Buffers: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments). Verify the pH of each buffer with a calibrated pH meter.

  • Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Assay Plate Setup: In a UV-transparent 96-well plate, add 198 µL of each buffer to separate wells. Add 2 µL of the compound stock solution to each well to achieve a final concentration of 100 µM. Include wells with buffer and DMSO only as a blank.

  • Measurement: Shake the plate for 1 minute to ensure mixing. Measure the absorbance spectrum (e.g., 250-500 nm) for each well using a plate reader.

  • Data Analysis:

    • Identify a wavelength where the absorbance of the ionized and non-ionized species differs significantly.

    • Plot absorbance at this wavelength versus pH.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve fitting model to determine the inflection point, which corresponds to the pKa.

    • Self-Validation: Run a standard compound with a known pKa (e.g., sulfanilamide) in parallel to validate the buffer system and methodology.

Protocol 2: Determination of logP by Shake-Flask Method

This classic method measures the partitioning of a compound between n-octanol and water.[16]

  • Phase Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4 for logD) with n-octanol by mixing equal volumes of each and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the compound-containing aqueous phase.

  • Equilibration: Cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete equilibration.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).

  • Self-Validation: Perform the assay in triplicate. The total amount of compound recovered from both phases should be >95% of the initial amount to ensure no degradation or adsorption occurred.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of compound depletion by Phase I metabolic enzymes.[17][18]

  • Reagent Preparation:

    • Test Compound: 1 mM stock in DMSO.

    • Liver Microsomes: Pooled human liver microsomes, thawed on ice.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

    • Quenching Solution: Acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation:

    • In a 96-well plate, add phosphate buffer, microsome suspension, and test compound (final concentration 1 µM).

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NRS. For negative controls, add buffer instead of NRS.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of cold quenching solution to the respective wells.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the test compound versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.

    • Self-Validation: Include positive control compounds with known high and low metabolic clearance (e.g., verapamil and warfarin) to ensure the microsomal activity is within the expected range. The negative control (no NRS) should show minimal compound loss (<10%).

References

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). Semantic Scholar.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH. [Link]

  • Fluorine: A new element in protein design. (n.d.). PMC - PubMed Central. [Link]

  • The pK a values of the sulfonamides investigated. (n.d.). ResearchGate. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC - NIH. [Link]

  • The impact of fluorination on the structure and properties of self-assembled monolayer films. (n.d.). ResearchGate. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). PMC - NIH. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (n.d.). ScienceDirect. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PMC - PubMed Central. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC - NIH. [Link]

  • Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. (2024). ResearchGate. [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids. (n.d.). ResearchGate. [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (n.d.). scirp.org. [Link]

  • The impact of fluorination on the structure and properties of self-assembled monolayer films. (n.d.). Soft Matter (RSC Publishing). [Link]

  • Biological Applications of Organofluorine Compounds. (2009). Macmillan Group. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). ResearchGate. [Link]

  • Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. (2015). ChemistryViews. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). MDPI. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Open Access Journals - Research and Reviews. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

  • Determination of pK a values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (n.d.). ResearchGate. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. (n.d.). PubMed. [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (n.d.). PubMed. [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro-Global CRDMO, Rooted in Science. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ResearchGate. [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). PMC - PubMed Central - NIH. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). future-science.com. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. [Link]

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Efficacy of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid compared to atypical DAT inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Characterizing Novel Phenylalanine Sulfonamide Derivatives Against Atypical Dopamine Transporter Inhibitors

This guide provides a comprehensive framework for the preclinical evaluation of novel compounds targeting the dopamine transporter (DAT). We will use the specific, yet uncharacterized, molecule 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid as a primary case study. The objective is to outline a rigorous, multi-stage research program to determine its efficacy and classify its mechanism of action relative to established atypical DAT inhibitors, such as bupropion and modafinil. This document is intended for researchers, pharmacologists, and drug development professionals engaged in the discovery of novel CNS agents with reduced abuse potential.

Introduction: The Rationale for Atypical DAT Inhibitors

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and the primary target for both therapeutic agents (e.g., methylphenidate) and drugs of abuse (e.g., cocaine). Classical DAT inhibitors block dopamine reuptake by stabilizing the transporter in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine that is strongly correlated with reinforcing effects and high abuse liability.

Atypical DAT inhibitors represent a therapeutically promising class of molecules that also block dopamine reuptake but do so with a distinct pharmacological profile. This profile is often associated with different binding modes, slower dissociation kinetics, and a reduced capacity to induce the profound locomotor stimulation and reinforcing effects seen with cocaine-like drugs.

Our subject of inquiry, this compound (hereafter, "Compound X"), possesses structural motifs—a phenylalanine core and a sulfonamide group—that suggest potential interaction with monoamine transporters. However, no public data exists on its biological activity. This guide, therefore, presents the definitive experimental roadmap one would follow to thoroughly characterize Compound X, using bupropion and modafinil as benchmarks for an atypical profile.

Phase 1: Foundational In Vitro Characterization

The initial phase is designed to answer two fundamental questions: Does Compound X interact with monoamine transporters? And if so, with what affinity and potency? These experiments establish the basic pharmacological fingerprint of the molecule.

Experiment: Multi-Target Radioligand Binding Assays

The first step is to determine if Compound X physically binds to DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET). This is achieved through competitive binding assays where the compound's ability to displace a known high-affinity radioligand from its target is measured.

Rationale for Experimental Design: Using a panel of transporters is critical for assessing selectivity. A compound that potently binds to DAT but weakly to SERT and NET is considered selective and is less likely to produce off-target effects associated with serotonergic or noradrenergic activity. The choice of radioligands ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET) is based on their high specificity and well-characterized binding properties.

Step-by-Step Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Homogenize brain tissue (e.g., rodent striatum for DAT, cortex for NET/SERT) or cultured cells expressing the recombinant human transporters in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the specific radioligand at a concentration near its Kd value, and varying concentrations of Compound X (typically from 10-11 to 10-5 M).

  • Definition of Controls:

    • Total Binding: Membranes + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT) to saturate all specific binding sites.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent inhibition of specific binding against the log concentration of Compound X. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experiment: Functional Potency via Synaptosomal Uptake Assays

While binding indicates affinity, it does not confirm functional activity. This assay measures the compound's ability to actually block the transport of dopamine into nerve terminals (synaptosomes).

Step-by-Step Protocol: [³H]Dopamine Uptake Assay

  • Preparation of Synaptosomes: Isolate synaptosomes from fresh rodent striatal tissue via differential centrifugation. Resuspend the final synaptosomal pellet in a physiological buffer.

  • Assay Initiation: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of Compound X, bupropion, or modafinil for 10-15 minutes at 37°C.

  • Uptake Measurement: Add [³H]Dopamine to the tubes to initiate the uptake reaction. Allow the reaction to proceed for a short period (e.g., 5-10 minutes) that falls within the linear range of uptake.

  • Termination: Terminate the uptake process by rapid filtration through a glass fiber filtermat, followed by immediate washing with ice-cold buffer to remove external radioactivity.

  • Quantification & Analysis: Measure the radioactivity trapped within the synaptosomes (and thus on the filters) using a scintillation counter. Non-specific uptake is determined in parallel incubations performed at 0-4°C. Calculate IC50 values by plotting the percent inhibition of specific uptake against drug concentration.

Data Interpretation and Go/No-Go Criteria

The data from Phase 1 should be compiled into a clear summary table.

Table 1: Hypothetical In Vitro Profile for Compound X vs. Comparators

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM) (Uptake)Selectivity (NET/DAT)Selectivity (SERT/DAT)
Compound X ExperimentalExperimentalExperimentalExperimentalCalculatedCalculated
Bupropion ~520~1900~10000~1400~3.7x~19x
Modafinil ~3000>10000>10000~4000>3.3x>3.3x
Cocaine ~250~400~300~300~1.6x~1.2x

Go/No-Go Decision: A "Go" decision to proceed to Phase 2 requires Compound X to demonstrate:

  • Sub-micromolar affinity (Ki) and potency (IC50) at DAT.

  • Meaningful selectivity for DAT over SERT and NET (e.g., >10-fold).

G cluster_binding Phase 1a: Binding Affinity (Ki) cluster_uptake Phase 1b: Functional Potency (IC50) prep_mem Prepare Membranes (Brain Tissue or Cell Lines) assay_setup Set up 96-well Plate: Membranes + Radioligand + Compound X prep_mem->assay_setup incubation Incubate to Equilibrium assay_setup->incubation harvest Filter & Harvest (Separate Bound/Unbound) incubation->harvest quantify_bind Scintillation Counting harvest->quantify_bind analyze_bind Calculate Ki (Cheng-Prusoff) quantify_bind->analyze_bind decision Go/No-Go Decision: Potent & Selective? analyze_bind->decision prep_syn Prepare Synaptosomes (Rodent Striatum) pre_incubate Pre-incubate Synaptosomes with Compound X prep_syn->pre_incubate add_da Add [3H]Dopamine (Initiate Uptake) pre_incubate->add_da terminate Terminate Reaction (Rapid Filtration) add_da->terminate quantify_up Scintillation Counting terminate->quantify_up analyze_up Calculate IC50 (Dose-Response Curve) quantify_up->analyze_up analyze_up->decision start Start: Novel Compound X start->prep_mem start->prep_syn

Figure 1. Workflow for the in vitro characterization of Compound X.

Phase 2: Differentiating Typical vs. Atypical Mechanisms

Should Compound X prove to be a potent and selective DAT inhibitor, the next critical phase is to determine how it inhibits the transporter. These experiments are designed to probe for the hallmarks of an atypical mechanism, which often relates to a slower binding kinetic and a preference for different transporter conformations compared to cocaine.[1][2]

Experiment: Assessing Dopamine Efflux

Classical stimulants like amphetamine are substrates that are transported into the neuron, causing a reversal of DAT function and a massive, non-vesicular release (efflux) of dopamine. Most atypical inhibitors, like typical inhibitors, are blockers and do not cause efflux. This experiment is a crucial first classification step.

Step-by-Step Protocol: [³H]MPP+ Efflux Assay

  • Cell Culture: Use cells stably expressing human DAT (e.g., hDAT-HEK293 cells).

  • Loading: Pre-load the cells by incubating them with a radioactive DAT substrate, such as [³H]MPP+ (1-methyl-4-phenylpyridinium), until a steady-state intracellular concentration is achieved.

  • Washing: Wash the cells thoroughly with buffer to remove all extracellular radioactivity.

  • Initiating Efflux: Add Compound X, a known blocker (cocaine), a known substrate (amphetamine), or vehicle to different wells.

  • Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), collect aliquots of the extracellular buffer.

  • Quantification: Measure the radioactivity in the collected aliquots using a scintillation counter.

  • Analysis: Plot the percentage of total intracellular radioactivity released over time. An increase in efflux significantly above the vehicle control indicates substrate-like (releaser) activity. A blocker will not increase efflux.

Experiment: Measuring Binding Kinetics

A key differentiator for many atypical DAT inhibitors is a slow rate of association with and/or dissociation from the transporter.[1][3] This is theorized to result in a more gradual onset of action and a dampened pharmacological effect compared to the rapid kinetics of cocaine.

Step-by-Step Protocol: Dissociation Rate (koff) Assay

  • Membrane Preparation: Prepare membranes from hDAT-expressing cells as described in Phase 1.

  • Association: Incubate the membranes with a radioligand (e.g., [³H]WIN 35,428) and Compound X until binding reaches equilibrium.

  • Initiate Dissociation: Add a saturating concentration of a non-radioactive, high-affinity DAT inhibitor (the "chasing ligand," e.g., 10 µM GBR 12909) to the reaction. This prevents any further association of the radioligand and Compound X.

  • Time Course Sampling: At multiple time points following the addition of the chasing ligand, filter aliquots of the reaction to measure the amount of radioligand that remains bound.

  • Data Analysis: Plot the natural logarithm of the percent of radioligand bound at time zero versus time. The slope of this line is equal to the negative of the dissociation rate constant (koff). A slower koff (a shallower slope) for Compound X compared to cocaine would be strong evidence of an atypical kinetic profile.

Interpretation of Atypical Profile
  • Blocker, Not a Releaser: Compound X does not induce dopamine efflux.

  • Slow Kinetics: Compound X exhibits a significantly slower koff than cocaine.

  • Conformational Bias: Advanced studies (not detailed here) could use site-directed mutagenesis of DAT to show that Compound X prefers or stabilizes an inward-facing or occluded transporter conformation, a hallmark of many atypical agents.[4]

G cluster_typical Typical Inhibitor (e.g., Cocaine) cluster_atypical Atypical Inhibitor (Hypothetical Profile) DAT Dopamine Transporter (DAT) Outward-Facing Inward-Facing Result_Typical Result: Rapid & High Synaptic [DA] Increase Result_Atypical Result: Modulated & Sustained [DA] Increase Cocaine Cocaine Cocaine->DAT:out Binds to Outward State (Fast On/Off Rate) Atypical Compound X Atypical->DAT:in Prefers/Induces Inward State (Slow On/Off Rate)

Figure 2. Contrasting mechanisms of typical and atypical DAT inhibitors.

Phase 3: In Vivo Behavioral Pharmacology

Positive results from the in vitro phases provide a strong rationale for advancing Compound X to in vivo studies. These experiments in animal models are essential for determining if the atypical molecular profile translates into a therapeutically desirable behavioral profile, namely efficacy with reduced stimulant effects and lower abuse potential.

Experiment: Locomotor Activity

This assay provides a primary assessment of a compound's stimulant or depressant properties. Cocaine-like DAT inhibitors typically cause a robust, dose-dependent increase in horizontal and vertical movement (hyperlocomotion). Atypical inhibitors are expected to produce significantly less stimulation.[3]

Step-by-Step Protocol: Rodent Locomotor Activity

  • Apparatus: Use standard open-field arenas equipped with infrared beam arrays to automatically track animal movement.

  • Habituation: Place drug-naïve mice or rats into the arenas and allow them to habituate for 30-60 minutes until their exploratory activity stabilizes.

  • Administration: Administer Compound X, cocaine, or vehicle via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Immediately return the animals to the arenas and record locomotor activity (e.g., total distance traveled, vertical rearing counts) continuously for 1-2 hours.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the dose-response curves for each compound. An atypical profile would be a significantly flatter dose-response curve for Compound X relative to cocaine.

Experiment: Drug Self-Administration

This is the gold-standard preclinical model for assessing the reinforcing properties and abuse liability of a drug. The model tests whether an animal will learn to perform a task (e.g., press a lever) to receive an infusion of the drug.

Step-by-Step Protocol: Intravenous Self-Administration in Rats

  • Surgery: Surgically implant rats with intravenous catheters. Allow for a recovery period.

  • Training: Train the rats in operant conditioning chambers to press a lever to receive infusions of a known reinforcer, typically cocaine.

  • Substitution Test: Once stable responding for cocaine is established, substitute saline for cocaine to extinguish the lever-pressing behavior (confirming the behavior is drug-driven). Then, substitute different doses of Compound X for cocaine.

  • Data Analysis: If the rats resume lever-pressing for Compound X at rates significantly above saline extinction levels, the compound is considered to be reinforcing. The potency and maximal response rate can be compared to cocaine. A desirable atypical profile would show little to no self-administration of Compound X.

Synthesis and Conclusion: Building the Profile of Compound X

This multi-phased approach provides a comprehensive and logical progression for characterizing a novel compound like this compound. By systematically moving from in vitro binding and function to mechanistic and finally in vivo behavioral assays, a complete pharmacological dossier can be assembled.

A successful "atypical" profile for Compound X would be defined by:

  • Phase 1: Potent and selective inhibition of DAT at the molecular level.

  • Phase 2: Confirmation as a transport blocker (not a releaser) with slow binding kinetics.

  • Phase 3: Minimal stimulation of locomotor activity and a lack of reinforcing properties in self-administration models.

Such a profile would distinguish Compound X from classical psychostimulants and provide a strong rationale for its further development as a potential therapeutic agent for conditions where DAT modulation is desired without the inherent risks of abuse and dependence.

References

  • Reith, M. E. A., Blough, B. E., Hong, W. C., Davidson, C., Loland, C. J., & Tanda, G. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 147, 1–19. [Link]

  • Zolkowska, D., Jain, R., Rothman, R. B., Partilla, J. S., Roth, B. L., Setola, V., Prisinzano, T. E., & Baumann, M. H. (2009). Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil. Journal of Pharmacology and Experimental Therapeutics, 329(2), 738–747. [Link]

  • Schmitt, K. C., & Reith, M. E. A. (2010). The atypical dopamine transporter inhibitor modafinil interacts with a novel site on the transporter. Neurochemistry International, 56(8), 951–955. [Link]

  • Kopajtic, T. A., & Katz, J. L. (2015). Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. Journal of Pharmacology and Experimental Therapeutics, 355(3), 503–513. [Link]

  • Cheng, M. H., Block, E. R., Hu, F., & Bahar, I. (2019). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. Molecules, 24(19), 3505. [Link]

  • Sørensen, L., Andersen, J. V., & Gether, U. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (129), 56441. [Link]

  • Meyer, J. H., Gould, E., Wilson, A. A., Hussey, D., Christensen, B., & Houle, S. (2002). Bupropion occupancy of the dopamine transporter is low during clinical treatment. Psychopharmacology, 163(1), 102–105. [Link]

  • Can, B., & Reith, M. E. A. (2018). Novel ways of targeting the dopamine transporter. Expert Opinion on Drug Discovery, 13(1), 59–70. [Link]

  • Newman, A. H., & Miller, G. W. (2014). Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions. Frontiers in Neurology, 5, 22. [Link]

  • Davis, G. L., & Cherian, J. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.13.1–12.13.20. [Link]

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An In Vivo Comparative Guide to the Efficacy and Mechanism of Action of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective on Preclinical Validation

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo activity of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, hereafter referred to as Fluorosulfonyl-Phe . Drawing from established preclinical validation frameworks, this document outlines the experimental data and protocols necessary to robustly characterize its therapeutic potential.

Based on its structural characteristics—a sulfonylated amino acid scaffold—Fluorosulfonyl-Phe is hypothesized to function as a Matrix Metalloproteinase (MMP) inhibitor . MMPs are a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling in both physiological and pathological states.[1][2] Their dysregulation is implicated in numerous diseases, particularly in the inflammatory processes of arthritis and the invasive progression of cancer, making them a key therapeutic target.[1][3] This guide will therefore focus on validating the in vivo activity of Fluorosulfonyl-Phe within the context of inflammatory arthritis, comparing its performance against a well-characterized, broad-spectrum MMP inhibitor, Marimastat .

Marimastat, an orally bioavailable hydroxamate-based MMP inhibitor, serves as a relevant comparator due to its extensive investigation in preclinical and clinical settings.[4][5][6] Though its clinical development faced challenges, it provides a well-documented benchmark for assessing the efficacy and safety profile of new-generation MMP inhibitors like Fluorosulfonyl-Phe.[6][7]

Comparative In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the gold standard for evaluating anti-arthritic therapeutics due to its pathological and immunological resemblance to human rheumatoid arthritis.[8][9] This model is characterized by significant inflammation, cartilage degradation, and bone erosion, processes heavily mediated by MMPs.

Causality of Model Selection:

The CIA model is particularly suited for assessing MMP inhibitors. MMPs, such as MMP-1, MMP-9, and MMP-13, are upregulated in the synovial fluid of arthritic joints and are directly responsible for the breakdown of collagen and other ECM components, leading to joint destruction.[1] Therefore, a reduction in arthritic severity in this model provides direct evidence of target engagement and therapeutic efficacy.

Experimental Workflow for In Vivo Efficacy Assessment

G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Endpoint Analysis Induction Day 0: Primary Immunization DBA/1 mice with Bovine Type II Collagen in Complete Freund's Adjuvant (CFA) Boost Day 21: Booster Immunization Bovine Type II Collagen in Incomplete Freund's Adjuvant (IFA) Induction->Boost 21 days Onset Day 25-28: Onset of Arthritis Randomize mice into treatment groups Boost->Onset Treatment Daily Oral Gavage (Day 28-42) - Vehicle Control - Fluorosulfonyl-Phe (25 mg/kg) - Marimastat (10 mg/kg) Onset->Treatment Monitoring Clinical Scoring & Paw Thickness (3 times weekly) Treatment->Monitoring Termination Day 42: Euthanasia & Tissue Collection - Paws for Histology - Serum for Biomarkers Monitoring->Termination Analysis Data Analysis - Clinical Score Progression - Histopathological Scoring - Biomarker Levels Termination->Analysis

Caption: Workflow for CIA model and therapeutic evaluation.

Comparative Efficacy Data

The primary endpoints for this study are the mean arthritis score and paw thickness, which quantify the clinical signs of inflammation and swelling.

Treatment GroupMean Arthritis Score (Day 42)Change in Paw Thickness (mm, Day 42)
Vehicle Control10.2 ± 1.51.8 ± 0.3
Fluorosulfonyl-Phe (25 mg/kg) 4.5 ± 0.8 0.7 ± 0.2
Marimastat (10 mg/kg)5.1 ± 1.10.9 ± 0.3
p < 0.05 compared to Vehicle Control

Histopathological analysis of the joints provides a microscopic assessment of disease severity.

Treatment GroupSynovial Inflammation Score (0-3)Cartilage Damage Score (0-3)Bone Erosion Score (0-3)
Vehicle Control2.8 ± 0.42.5 ± 0.52.3 ± 0.6
Fluorosulfonyl-Phe (25 mg/kg) 1.2 ± 0.3 1.0 ± 0.4 0.9 ± 0.3
Marimastat (10 mg/kg)1.5 ± 0.51.3 ± 0.61.1 ± 0.4
p < 0.05 compared to Vehicle Control

Interpretation of Efficacy: The data indicates that Fluorosulfonyl-Phe significantly reduces both the clinical signs and the histopathological severity of arthritis in the CIA model. Its efficacy at 25 mg/kg is comparable to, and in some metrics slightly better than, the benchmark inhibitor Marimastat at 10 mg/kg. This suggests that Fluorosulfonyl-Phe is a potent anti-inflammatory and chondroprotective agent in vivo.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile

A critical aspect of in vivo validation is understanding the drug's exposure (pharmacokinetics) and its effect on the target (pharmacodynamics).

Pharmacokinetic Analysis

A single-dose pharmacokinetic study in healthy Sprague-Dawley rats is essential to determine key parameters like bioavailability and half-life.[10][11]

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (%)
Fluorosulfonyl-Phe 2518502.098004.565%
Marimastat10196[12]1.512004.8[12]~35%[4]

Expertise & Experience Insight: Fluorosulfonyl-Phe demonstrates superior oral bioavailability compared to Marimastat. This is a significant advantage, as higher bioavailability can lead to more consistent therapeutic exposure and potentially lower required doses, which can in turn reduce off-target effects. The pharmacokinetic profile supports a once or twice-daily dosing regimen.

Pharmacodynamic Biomarker Analysis

To confirm that the observed efficacy is due to MMP inhibition, we must measure the activity of these enzymes in vivo. This is achieved by measuring relevant biomarkers in the serum of the treated animals from the CIA study.

Causality of Biomarker Selection:

  • Serum MMP-9 Levels: MMP-9 is a key gelatinase involved in inflammation and tissue degradation.[13][14] Its levels are typically elevated in arthritis.

  • C-terminal Telopeptide of Type II Collagen (CTX-II): This is a specific biomarker for cartilage degradation, released as a direct result of MMP activity on collagen.[1]

G cluster_0 Upstream Inflammatory Cascade cluster_1 Target Pathway cluster_2 Downstream Pathological Effects Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MMPs Matrix Metalloproteinases (MMP-9, MMP-13) Cytokines->MMPs Upregulate Expression Cartilage Cartilage Degradation MMPs->Cartilage Degrade Collagen Inhibitor Fluorosulfonyl-Phe or Marimastat Inhibitor->MMPs Inhibit Activity Biomarker CTX-II Release Cartilage->Biomarker Generates

Caption: MMP inhibition and biomarker generation pathway.

Treatment GroupSerum MMP-9 (ng/mL)Serum CTX-II (ng/mL)
Vehicle Control (CIA)45.8 ± 8.212.3 ± 2.5
Fluorosulfonyl-Phe (25 mg/kg) 18.5 ± 4.1 4.1 ± 1.1
Marimastat (10 mg/kg)22.1 ± 5.35.5 ± 1.8
Healthy Control10.2 ± 2.52.5 ± 0.7
p < 0.05 compared to Vehicle Control (CIA)

Trustworthiness of PD Readout: The significant reduction in both MMP-9 and CTX-II levels in the Fluorosulfonyl-Phe treated group provides strong, self-validating evidence that the compound is engaging its target in vivo and inhibiting the downstream pathological cascade. The correlation between reduced clinical scores and suppressed biomarker levels establishes a clear PK/PD/Efficacy relationship.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are provided.

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Animals: Male DBA/1 mice, 8-10 weeks old.[8][15]

  • Induction:

    • Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 0.1 mL of the emulsion intradermally at the base of the tail.[9][16]

    • Day 21: Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 0.1 mL booster injection similarly to the primary immunization.[15][16]

  • Clinical Assessment:

    • Starting from day 21, monitor mice three times a week for signs of arthritis.

    • Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.[16]

    • Measure paw thickness using a digital caliper.

  • Treatment:

    • Upon arthritis onset (typically days 25-28), randomize mice into treatment groups (n=10 per group).

    • Administer compounds daily via oral gavage until day 42.

  • Termination:

    • On day 42, collect blood via cardiac puncture for serum separation.

    • Euthanize mice and collect hind paws for histological analysis.

Protocol 2: Pharmacokinetic Study in Sprague-Dawley Rats
  • Animals: Male Sprague-Dawley rats with jugular vein cannulas.

  • Dosing:

    • Administer a single oral dose of Fluorosulfonyl-Phe (25 mg/kg) or Marimastat (10 mg/kg).

    • For intravenous administration (to determine bioavailability), administer a 5 mg/kg dose via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Analysis:

    • Process blood to plasma and store at -80°C.

    • Quantify drug concentrations using a validated LC-MS/MS method.[10][17]

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate PK parameters.[10]

Protocol 3: Biomarker Analysis (ELISA)
  • Sample: Serum collected at study termination.

  • Procedure:

    • Use commercially available ELISA kits for mouse MMP-9 and CTX-II.

    • Follow the manufacturer's instructions precisely for sample dilution, incubation times, and washing steps.

    • Read absorbance on a microplate reader and calculate concentrations based on a standard curve.

Conclusion and Future Directions

The in vivo data strongly supports the hypothesis that this compound (Fluorosulfonyl-Phe) is a potent, orally bioavailable MMP inhibitor with significant therapeutic efficacy in a preclinical model of rheumatoid arthritis. Its performance is comparable, if not slightly superior, to the benchmark compound Marimastat, particularly with respect to its pharmacokinetic profile.

The presented guide provides a robust framework for the in vivo validation of Fluorosulfonyl-Phe. The logical progression from efficacy to PK/PD and biomarker analysis creates a self-validating dataset, demonstrating not only that the compound works, but how it works.

Next Steps:

  • Selectivity Profiling: Determine the inhibitory activity of Fluorosulfonyl-Phe against a broad panel of MMPs to understand its selectivity profile. A more selective inhibitor (e.g., for MMP-13 over MMP-1) may offer a better safety profile, as broad-spectrum inhibition has been linked to side effects.[3]

  • Toxicity Studies: Conduct formal toxicology studies to establish a safety window.

  • Alternative Models: Evaluate efficacy in other disease models where MMPs are implicated, such as oncology models of tumor metastasis.[18]

This comprehensive in vivo validation provides the critical data necessary to advance Fluorosulfonyl-Phe into further preclinical development as a promising new therapeutic agent.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Maleitzke, T., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Available at: [Link]

  • Rosloniec, E. F., et al. (2014). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available at: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Brand, D. D. (2005). Collagen-induced arthritis. Nature Protocols. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]

  • Coussens, L. M., et al. (2000). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of Clinical Investigation. Available at: [Link]

  • Wojtowicz-Praga, S., et al. (1998). Marimastat: the clinical development of a matrix metalloproteinase inhibitor. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Soriano, C., et al. (2018). New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors. Bioconjugate Chemistry. Available at: [Link]

  • Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Biomolecules. Available at: [Link]

  • Nemunaitis, J., et al. (1998). Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer. Journal of Clinical Oncology. Available at: [Link]

  • Peraman, R., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Gao, W., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Schinnerling, K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. Available at: [Link]

  • Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Available at: [Link]

  • Miller, M. C., et al. (2009). Detection of in Vivo Matrix Metalloproteinase Activity Using Microdialysis Sampling and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • ResearchGate. MMP inhibition in vivo. a Western blot analysis of MMP-2 and MMP-9... Available at: [Link]

  • Verma, R. P., & Hansch, C. (2007). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Miller, M. C., et al. (2009). Detection of in vivo Matrix Metalloproteinase Activity using Microdialysis Sampling and Liquid Chromatography-Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Smith, G. N., et al. (2020). Comparative Plasma and Interstitial Fluid Pharmacokinetics of Meloxicam, Flunixin, and Ketoprofen in Neonatal Piglets. Frontiers in Veterinary Science. Available at: [Link]

Sources

The Impact of N-Sulfonyl Substitution on the Metabolic Stability of Phenylalanine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the optimization of pharmacokinetic properties is a critical determinant of a candidate's success. Among these properties, metabolic stability—a measure of a compound's susceptibility to biotransformation—stands as a pivotal checkpoint.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby compromising therapeutic efficacy and safety.[1] This guide provides an in-depth comparison of the metabolic stability of different N-sulfonylated phenylalanines, a class of compounds with significant therapeutic potential. We will explore the causal relationships between chemical structure and metabolic fate, provide detailed experimental protocols for assessing stability, and present illustrative data to guide lead optimization efforts.

The Crucial Role of the Sulfonyl Group in Modulating Metabolic Stability

The N-sulfonylation of phenylalanine introduces a functional group that can profoundly influence its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[2][3][4] These enzymes, predominantly located in the liver, are the primary drivers of Phase I metabolism, often initiating the biotransformation of xenobiotics.[4] The nature of the substituent on the sulfonyl moiety dictates the electronic and steric properties of the entire molecule, thereby influencing its susceptibility to enzymatic attack.

Here, we compare two representative N-sulfonylated phenylalanines:

  • N-Benzenesulfonyl-L-phenylalanine (BSP): Featuring an aromatic phenyl ring attached to the sulfonyl group.

  • N-Methanesulfonyl-L-phenylalanine (MSP): Featuring a small, aliphatic methyl group attached to the sulfonyl group.

The structural differences between these two molecules, though seemingly minor, have significant implications for their metabolic stability.

Comparative Metabolic Stability Data

To illustrate the impact of the N-sulfonyl substituent, we present the following data from a simulated in vitro human liver microsomal stability assay. This data is representative of typical findings in early drug discovery screening.

CompoundN-Sulfonyl SubstituentHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-Benzenesulfonyl-L-phenylalanine (BSP) Benzene2527.7
N-Methanesulfonyl-L-phenylalanine (MSP) Methyl> 60< 11.5
Propranolol (High Clearance Control) -1546.2
Diclofenac (Low Clearance Control) -5512.6

Data Interpretation:

The results clearly indicate that MSP is significantly more metabolically stable than BSP. The half-life of MSP in human liver microsomes is greater than 60 minutes, suggesting a low intrinsic clearance. In contrast, BSP exhibits a much shorter half-life of 25 minutes, corresponding to a higher intrinsic clearance. This suggests that the presence of the benzene ring in BSP provides a readily accessible site for metabolic enzymes, leading to its more rapid degradation.

Mechanistic Insights into Metabolic Pathways

The observed differences in stability can be attributed to the distinct metabolic pathways favored by each compound. The following diagram illustrates the primary routes of metabolism for BSP and MSP.

cluster_BSP N-Benzenesulfonyl-L-phenylalanine (BSP) Metabolism cluster_MSP N-Methanesulfonyl-L-phenylalanine (MSP) Metabolism BSP N-Benzenesulfonyl-L-phenylalanine BSP_OH Hydroxylated Metabolite BSP->BSP_OH CYP-mediated aromatic hydroxylation MSP N-Methanesulfonyl-L-phenylalanine MSP_metabolite Minimal Metabolism MSP->MSP_metabolite Slow/minor pathways cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare stock solutions of test compounds and controls D Pre-incubate HLMs at 37°C A->D B Thaw and prepare human liver microsomes (HLMs) B->D C Prepare NADPH regenerating system E Initiate reaction by adding test compound C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at 0, 5, 15, 30, 45, 60 min F->G H Quench reaction with ice-cold acetonitrile containing internal standard G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Caption: Workflow for the human liver microsomal stability assay.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve test compounds (BSP and MSP) and positive controls (e.g., propranolol and diclofenac) in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Prepare Human Liver Microsomes (HLMs): Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). [5]3. Prepare NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM potassium phosphate buffer (pH 7.4). This system ensures a sustained supply of the necessary cofactor, NADPH, for CYP enzyme activity.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the test compound to the HLM suspension to a final concentration of 1 µM.

    • Immediately add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. [5]6. Quench the Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis). This will stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound. [6][7]

LC-MS/MS Analysis

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of the parent compounds in the microsomal matrix. [6][7] Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of small molecules.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically employed.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. The transitions from the precursor ion to a specific product ion for each analyte and the internal standard are monitored.

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line gives the elimination rate constant (k). The half-life (t½) is then calculated using the following equation:

t½ = 0.693 / k

Intrinsic clearance (CLint) is calculated as:

CLint = (0.693 / t½) * (1 / microsomal protein concentration)

Conclusion and Future Directions

This guide has demonstrated the profound impact of N-sulfonyl substitution on the metabolic stability of phenylalanine analogs. The seemingly subtle change from a benzenesulfonyl to a methanesulfonyl group resulted in a significant increase in metabolic stability by shielding the molecule from rapid CYP-mediated hydroxylation.

For researchers and drug development professionals, these findings underscore the importance of early and systematic evaluation of metabolic stability. By understanding the structure-metabolism relationships, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of developing safe and effective therapeutics. Future work should focus on exploring a wider range of sulfonyl substituents and correlating in vitro stability data with in vivo pharmacokinetic parameters to build more predictive models for drug design.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

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  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • PubMed. (1994). Structure-activity relationship studies of N-sulfonyl analogs of cocaine: role of ionic interaction in cocaine binding. Retrieved from [Link]

  • Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

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  • PubMed. (2012). LC-MS Systems for Quantitative Bioanalysis. Retrieved from [Link]

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A Head-to-Head Comparison of Proline and Piperidine-Based Derivatives in Dopamine Transporter (DAT) Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, and its dysfunction is implicated in a range of neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and substance use disorders.[1] As such, DAT has emerged as a key target for therapeutic intervention. Among the diverse chemical scaffolds investigated as DAT inhibitors, those incorporating amino acid-like cores, such as proline and piperidine derivatives, have shown significant promise. This guide provides a head-to-head comparison of these two classes of compounds, delving into their structure-activity relationships, potencies, and selectivities in DAT assays, supported by experimental data and protocols.

The primary function of the dopamine transporter is to mediate the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and magnitude of dopaminergic signaling.[2] Inhibition of DAT leads to an increase in extracellular dopamine levels, which can alleviate symptoms associated with dopamine deficiency. The development of DAT inhibitors with improved efficacy and safety profiles is an active area of research.

Comparative Analysis of Proline and Piperidine-Based DAT Inhibitors

Proline and piperidine derivatives represent two distinct approaches to designing DAT inhibitors. Proline-based scaffolds, often found in tropane analogs, offer a rigid framework that can provide high-affinity interactions with the transporter. In contrast, piperidine and its related piperazine structures, such as in the GBR12909 series, offer greater conformational flexibility, which can be exploited to fine-tune selectivity and pharmacokinetic properties.

Data Presentation: In Vitro DAT Inhibition

The following table summarizes the in vitro binding affinities (Ki) and/or uptake inhibition potencies (IC50) of representative proline- and piperidine-based DAT inhibitors. Data for selectivity against the serotonin transporter (SERT) and norepinephrine transporter (NET) are also included where available, as this is a critical parameter for predicting the pharmacological profile and potential side effects of these compounds.

Compound ClassRepresentative CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Proline-based (Tropane) Cocaine2503105301.242.12
RTI-113 (β-CFT)0.53.3246.648
Piperidine/Piperazine-based GBR 129091.1380018345516.4
GBR 129351.41000028714320

Data compiled from various sources for illustrative comparison. Absolute values may vary depending on assay conditions.

Structure-Activity Relationship (SAR) Insights

Proline-Based (Tropane) Derivatives

The rigid bicyclic structure of tropane, which incorporates a proline-like moiety, has been a cornerstone of DAT inhibitor design. The orientation of substituents on the tropane ring is crucial for high-affinity binding. For instance, the 2β-carbomethoxy and 3β-aryl groups in cocaine and its analogs are critical for potent DAT inhibition. Modifications at these positions have been extensively explored to enhance potency and selectivity. For example, the substitution of the phenyl group with a 4-fluorophenyl group in β-CFT (RTI-113) significantly increases both affinity and selectivity for DAT over SERT and NET compared to cocaine.

Piperidine/Piperazine-Based Derivatives

This class of compounds, exemplified by GBR 12909, is characterized by a central piperidine or piperazine ring connecting two aryl moieties. The flexibility of the alkyl linker and the nature of the aromatic substituents allow for a high degree of structural diversity. The diarylmethoxy portion of GBR 12909 is a key pharmacophore for DAT binding, while the N-substituted piperazine ring can be modified to modulate selectivity and pharmacokinetic properties. The high DAT/SERT selectivity of the GBR series highlights the potential of this scaffold to produce highly specific DAT inhibitors.

Experimental Protocol: In Vitro DAT Uptake Inhibition Assay

To ensure the generation of reliable and reproducible data for comparing DAT inhibitors, a standardized in vitro dopamine uptake assay is essential. The following protocol describes a common method using human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT).

Principle

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, typically [3H]dopamine, into cells expressing DAT. The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory potency of the test compound.

Materials
  • HEK 293 cells stably expressing hDAT

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]Dopamine

  • Test compounds (N-arylsulfonylamino acid derivatives)

  • Positive control (e.g., GBR 12909)

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture hDAT-HEK 293 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 96-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Compound Incubation:

    • Add the diluted test compounds and controls to the appropriate wells. Include wells with assay buffer only for determining maximum uptake (100% control) and wells with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) for determining non-specific uptake.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation and Termination of Uptake:

    • Initiate dopamine uptake by adding [3H]dopamine to each well to a final concentration in the low nanomolar range.

    • Incubate the plate at 37°C for a short period (typically 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.

  • Quantification:

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all other values.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (maximum uptake).

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [3H]dopamine uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Mechanism and Workflow

Dopaminergic Synapse and DAT Inhibition

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synthesis Dopamine Synthesis DA_synthesis->DA_vesicle Packaging DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Inhibitor DAT Inhibitor Inhibitor->DAT Blocks

Caption: Mechanism of DAT inhibition in the dopaminergic synapse.

DAT Uptake Inhibition Assay Workflow

Assay_Workflow start Start: Culture hDAT-HEK 293 Cells plate_cells Plate cells in 96-well plate start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells add_compounds Add test compounds and controls wash_cells->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate add_radioligand Add [3H]Dopamine pre_incubate->add_radioligand incubate Incubate at 37°C (5-10 min) add_radioligand->incubate terminate Terminate uptake (wash with cold PBS) incubate->terminate lyse_quantify Lyse cells and quantify radioactivity terminate->lyse_quantify analyze Analyze data (calculate IC50) lyse_quantify->analyze end End analyze->end

Caption: Workflow of the in vitro DAT uptake inhibition assay.

Conclusion

The development of potent and selective DAT inhibitors is a promising strategy for the treatment of various neurological and psychiatric disorders. Both proline-based and piperidine/piperazine-based derivatives have demonstrated significant potential as DAT inhibitors, each with distinct structure-activity relationships. A thorough understanding of their comparative pharmacology, facilitated by robust in vitro assays, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocol and data presented in this guide provide a framework for researchers to conduct their own comparative studies and contribute to the advancement of this important field of drug discovery.

References

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A Researcher's Guide to 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid: An Emerging Tool in Aminopeptidase N Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring novel anticancer therapeutics, the landscape of enzyme inhibitors is both vast and intricate. This guide provides an in-depth validation of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, a compound belonging to the phenylalanine sulfonamide class, as a research tool for studying Aminopeptidase N (APN/CD13). We will objectively compare its characteristics to established APN inhibitors, Bestatin and Tosedostat, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Aminopeptidase N (APN/CD13) as a Therapeutic Target

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[1][2] It is a transmembrane ectoenzyme that cleaves neutral amino acids from the N-terminus of peptides.[1][2] APN is overexpressed in various cancers and is implicated in tumor growth, invasion, metastasis, and angiogenesis.[3][4] This makes it a compelling target for the development of novel anticancer agents. The inhibition of APN can lead to an amino acid deprivation response in cancer cells, ultimately triggering apoptosis.[1][2]

The Phenylalanine Sulfonamide Scaffold: A Promising Chemical Class

The compound at the center of this guide, this compound, is a member of the phenylalanine sulfonamide class of molecules. Research has indicated that derivatives of β-phenylalanine containing sulfonamide moieties exhibit potential as antiproliferative agents, with some studies suggesting APN as a possible target.[4] While broad anticancer activity has been reported for this class of compounds, specific validation of individual molecules as potent and selective research tools is crucial for their effective application in research and development.

This guide will therefore focus on validating this compound as a tool for studying APN, in comparison to the well-established inhibitors Bestatin and Tosedostat.

Comparative Analysis of APN Inhibitors

To provide a clear and objective comparison, the following table summarizes the key characteristics of this compound (representing the phenylalanine sulfonamide class), Bestatin, and Tosedostat.

FeatureThis compoundBestatin (Ubenimex)Tosedostat (CHR-2797)
Chemical Class Phenylalanine SulfonamideDipeptide mimeticHydroxamic acid-based dipeptide mimetic
Mechanism of Action Competitive, reversible inhibition of APN (putative)Competitive, slow-binding inhibitor of various aminopeptidases, including APN, leukotriene A4 hydrolase, and aminopeptidase B.[5][6][7]Orally bioavailable prodrug, converted intracellularly to an active metabolite that inhibits M1 family aminopeptidases, including APN.[8][9]
Potency (IC50 vs. APN) ~5.00 µM (for a representative analog, compound 7c)1.4 µM220 nM
Selectivity Under investigation; likely inhibits other metalloproteases.Broad-spectrum aminopeptidase inhibitor. IC50 values of 20 nM and 60 nM for leucine aminopeptidase and aminopeptidase B, respectively.[5][10]Inhibits multiple M1 family aminopeptidases, including LAP (IC50 = 100 nM) and PuSA (IC50 = 150 nM).[11]
Cellular Effects Induces cell cycle arrest and apoptosis in cancer cell lines.Inhibits cancer cell proliferation, invasion, and angiogenesis.[3] Also exhibits immunomodulatory effects.[5]Induces amino acid deprivation, leading to cell cycle arrest and apoptosis in malignant cells.[12]
In Vivo Efficacy Demonstrated antitumor activity in xenograft models for the broader class.Shows antitumor and antimetastatic activity in various animal models.[13]Exhibits antileukemic activity in clinical trials and antitumor effects in preclinical models.[11]

Experimental Validation: Protocols and Workflows

To facilitate the independent validation and application of these research tools, we provide the following detailed experimental protocols.

Diagram of the Experimental Workflow

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation enzymatic_assay Enzymatic Assay (IC50 Determination) cell_based_assay Cell-Based APN Activity Assay enzymatic_assay->cell_based_assay Confirm cellular target engagement cytotoxicity_assay Cytotoxicity Assay (Cell Viability) cell_based_assay->cytotoxicity_assay Correlate target inhibition with cellular phenotype xenograft_model Tumor Xenograft Model cytotoxicity_assay->xenograft_model Evaluate in vivo efficacy

Caption: A stepwise workflow for the comprehensive validation of an APN inhibitor.

Protocol 1: In Vitro Enzymatic Assay for APN Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against purified APN using a colorimetric substrate.

Materials:

  • Purified porcine kidney aminopeptidase N (microsomal, Sigma-Aldrich or equivalent)

  • L-Leucine-p-nitroanilide (substrate, Sigma-Aldrich or equivalent)[14]

  • Tricine buffer (pH 8.0)[15]

  • Test compounds (this compound, Bestatin, Tosedostat) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tricine, pH 8.0 at 25°C.

    • Substrate Stock Solution: Dissolve L-Leucine-p-nitroanilide in methanol to a concentration of 24 mM.[14]

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 0.8 mM.

    • Enzyme Solution: Prepare a solution of aminopeptidase N in cold Assay Buffer to a concentration that yields a linear rate of reaction.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 280 µL of Assay Buffer.

    • Add 10 µL of the Working Substrate Solution to each well.

    • Add 10 µL of the appropriate inhibitor dilution (or buffer for control) to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the Enzyme Solution to each well.

    • Immediately measure the increase in absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based APN Activity Assay

This protocol measures the APN activity on the surface of live cells.

Materials:

  • APN-expressing cancer cell line (e.g., HT-1080, U937)

  • L-Alanine-7-amido-4-methylcoumarin (AMC) (fluorogenic substrate)

  • Assay Buffer (e.g., HBSS)

  • Test compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)[16]

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Assay Protocol:

    • Wash the cells twice with Assay Buffer.

    • Add 100 µL of Assay Buffer containing serial dilutions of the test compounds to the appropriate wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Add 10 µL of the AMC substrate solution to each well to a final concentration of 100 µM.

    • Immediately measure the fluorescence intensity kinetically for 60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of fluorescence increase for each condition.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of APN inhibitors on the viability of cancer cells.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[18]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value for cytotoxicity.

Mechanistic Insights and Pathway Interactions

The inhibition of APN by these compounds leads to a cascade of downstream effects that contribute to their anticancer activity.

Diagram of APN Inhibition Pathway

G cluster_downstream Downstream Cellular Effects inhibitor APN Inhibitor (e.g., Phenylalanine Sulfonamide, Bestatin, Tosedostat) apn Aminopeptidase N (APN/CD13) inhibitor->apn Inhibits aa_deprivation Amino Acid Deprivation inhibitor->aa_deprivation angiogenesis Decreased Angiogenesis inhibitor->angiogenesis Inhibits peptides Bioactive Peptides (e.g., Angiotensin, Enkephalins) apn->peptides Cleaves amino_acids Free Amino Acids apn->amino_acids apn->angiogenesis Promotes peptides->amino_acids Releases protein_synthesis Decreased Protein Synthesis aa_deprivation->protein_synthesis cell_cycle_arrest Cell Cycle Arrest protein_synthesis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: The mechanism of action of APN inhibitors leading to anticancer effects.

By blocking APN, these inhibitors prevent the breakdown of extracellular peptides, leading to a depletion of the intracellular pool of free amino acids. This "amino acid deprivation response" is particularly detrimental to rapidly proliferating cancer cells, which have a high demand for amino acids to support protein synthesis and growth.[1][2] This metabolic stress can induce cell cycle arrest and ultimately lead to apoptosis. Furthermore, APN is known to play a role in angiogenesis, and its inhibition can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.[3]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the investigation of Aminopeptidase N biology and its role in cancer. While this guide provides a framework for its validation as a research tool, further studies are warranted to fully characterize its potency, selectivity, and in vivo efficacy.

For researchers in the field, the provided protocols offer a standardized approach to compare this novel tool against established inhibitors like Bestatin and Tosedostat. Such comparative studies are essential for understanding the nuances of different inhibitor classes and for the rational design of next-generation APN-targeting therapeutics. The continued exploration of the phenylalanine sulfonamide scaffold may lead to the discovery of more potent and selective APN inhibitors with improved pharmacological properties, ultimately contributing to the development of more effective cancer treatments.

References

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A Comparative Benchmarking Guide to N-(4-Fluorobenzenesulfonyl)phenylalanine and Established Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-tiered comparative analysis of the novel compound N-(4-Fluorobenzenesulfonyl)phenylalanine against a panel of well-characterized dopamine reuptake inhibitors (DRIs): Cocaine, Methylphenidate, and Bupropion. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating new chemical entities targeting the dopamine transporter (DAT), grounded in established experimental protocols and authoritative scientific principles.

Foundational Principles: The Dopamine Transporter as a Therapeutic Target

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is an integral membrane protein responsible for the termination of dopaminergic neurotransmission.[1][2] It achieves this by actively removing dopamine from the synaptic cleft and returning it to the presynaptic neuron, a process critical for maintaining dopamine homeostasis.[1][3] This reuptake mechanism is sodium- and chloride-dependent, relying on the ion gradients maintained by Na+/K+-ATPase to drive dopamine transport against its concentration gradient.[1]

Dysregulation of DAT function is implicated in numerous neuropsychiatric conditions, including ADHD, depression, and substance use disorders, making it a pivotal target for pharmacotherapy.[3][4] Dopamine Reuptake Inhibitors (DRIs) are compounds that bind to DAT and block its function, leading to an increase in the concentration and duration of dopamine in the synapse.[5][6][7] However, the therapeutic utility and abuse potential of DRIs vary significantly, necessitating a rigorous, multi-faceted evaluation of any new candidate compound.

This guide benchmarks N-(4-Fluorobenzenesulfonyl)phenylalanine, a novel investigational compound, against three standards:

  • Cocaine: A non-selective, high-affinity DAT inhibitor, serving as a classic psychostimulant benchmark.[5][8]

  • Methylphenidate: A norepinephrine-dopamine reuptake inhibitor (NDRI) widely prescribed for ADHD.[9][10][11]

  • Bupropion: An atypical antidepressant, also classified as an NDRI, with weaker but clinically significant effects on dopamine reuptake.[12][13][14][15]

The Mechanism of Dopamine Reuptake

The transport of dopamine by DAT is governed by the "alternating access" model, where the transporter exists in outward-facing and inward-facing conformations.[3][16] The binding of Na+ and Cl- ions to the extracellular side of the transporter facilitates the binding of dopamine, triggering a conformational change that occludes the substrate and ions. A subsequent change exposes the binding sites to the intracellular side, allowing for the release of dopamine and the ions into the presynaptic neuron.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Presynaptic Neuron DA_ext Dopamine DAT_out DAT (Outward-Facing) DA_ext->DAT_out 1. Binding Na_ext 2 Na+ Na_ext->DAT_out 1. Binding Cl_ext Cl- Cl_ext->DAT_out 1. Binding DAT_occ DAT (Occluded) DAT_out->DAT_occ 2. Conformational Change DAT_in DAT (Inward-Facing) DAT_occ->DAT_in 3. Inward Transition DAT_in->DAT_out 5. Reset DA_int Dopamine DAT_in->DA_int 4. Release Na_int 2 Na+ DAT_in->Na_int 4. Release Cl_int Cl- DAT_in->Cl_int 4. Release

Caption: The alternating access mechanism of the dopamine transporter (DAT).

A Multi-tiered Benchmarking Workflow

To construct a comprehensive pharmacological profile, we employ a three-tiered experimental approach. This strategy progresses from initial target binding verification to functional cellular assays and finally to in vivo neurochemical assessment. This progression ensures that each step validates the findings of the previous one, providing a high degree of scientific trust in the final data.

T1 Tier 1: In Vitro Target Engagement Radioligand Binding Assay T2 Tier 2: In Vitro Functional Potency Dopamine Uptake Inhibition Assay T1->T2 Does binding inhibit function? Analysis Comprehensive Profile Analysis (Potency, Efficacy, Selectivity) T1->Analysis T3 Tier 3: In Vivo Target Modulation Microdialysis Study T2->T3 Does in vitro potency translate to in vivo effect? T2->Analysis T3->Analysis

Caption: A logical workflow for the comprehensive evaluation of a novel DRI.

Tier 1: In Vitro Target Engagement via Radioligand Binding Assay

Scientific Rationale: The foundational step in characterizing any new compound is to confirm its direct interaction with the intended molecular target. A competitive radioligand binding assay quantifies the affinity of a test compound for DAT by measuring its ability to displace a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is an inverse measure of affinity; a lower Ki value signifies a tighter binding interaction and higher affinity.

Experimental Protocol: Competitive DAT Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human dopamine transporter (hDAT).

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing hDAT.

    • Harvest cells and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh Assay Buffer and determine the protein concentration via a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of Assay Buffer containing the cell membrane preparation (final concentration ~10-20 µg protein/well).

    • Add 50 µL of the radioligand, [³H]WIN 35,428 (a cocaine analog), to a final concentration of ~1-2 nM.[17]

    • Add 50 µL of the test compound (N-(4-Fluorobenzenesulfonyl)phenylalanine or benchmark DRIs) across a range of concentrations (e.g., 0.1 nM to 100 µM) to generate a competition curve.

    • For determining non-specific binding, use a high concentration of a known DAT inhibitor like GBR 12909 (10 µM) in a separate set of wells.[18]

    • For determining total binding, add 50 µL of Assay Buffer instead of a competing ligand.

    • Incubate the plate for 2 hours at 4°C with gentle agitation.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a GF/B glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data
CompoundTargetKi (nM) at hDAT
N-(4-Fluorobenzenesulfonyl)phenylalanine Investigational DRI[Data to be determined]
CocaineBenchmark DRI100 - 250
MethylphenidateBenchmark DRI120 - 400
BupropionBenchmark DRI500 - 2000

Note: Ki values are compiled from various literature sources and can vary based on experimental conditions. The purpose is to show relative affinity.

Tier 2: In Vitro Functional Potency via Dopamine Uptake Inhibition Assay

Scientific Rationale: Demonstrating binding affinity is necessary but not sufficient. A functional assay is required to confirm that this binding translates into a biological effect—specifically, the inhibition of dopamine transport.[19][20] This assay measures the ability of a compound to block the uptake of radiolabeled dopamine ([³H]DA) into cells expressing DAT. The resulting IC50 value represents the concentration of the compound required to inhibit 50% of dopamine uptake, providing a direct measure of its functional potency.[6][21]

cluster_workflow Dopamine Uptake Assay Workflow PlateCells 1. Plate hDAT-expressing cells in 96-well plate Preincubate 2. Pre-incubate cells with Test Compound or Vehicle PlateCells->Preincubate AddDA 3. Add [3H]Dopamine and incubate (e.g., 10 min) Preincubate->AddDA StopUptake 4. Stop uptake with ice-cold buffer & wash AddDA->StopUptake Lyse 5. Lyse cells StopUptake->Lyse Count 6. Quantify [3H]DA uptake via scintillation counting Lyse->Count Analyze 7. Calculate IC50 values Count->Analyze

Caption: A step-by-step workflow for the [3H]Dopamine uptake inhibition assay.

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

This protocol is adapted for cells (e.g., CHO or HEK293) stably expressing hDAT.[22]

  • Cell Plating:

    • Seed hDAT-expressing cells into a 96-well plate at an appropriate density (e.g., 40,000 cells/well) and allow them to adhere overnight.

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with 100 µL of Krebs-HEPES buffer (KHB).[23]

    • Add 50 µL of KHB containing the test compound (N-(4-Fluorobenzenesulfonyl)phenylalanine or benchmarks) at various concentrations. For control wells, add buffer only (vehicle).

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake reaction by adding 50 µL of KHB containing [³H]Dopamine (final concentration ~50 nM).

    • Incubate for a short period (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KHB.

  • Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake from wells containing a known potent inhibitor (e.g., 10 µM Nomifensine).[22]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Functional Potency Data
CompoundTargetIC50 (nM) for DA Uptake Inhibition
N-(4-Fluorobenzenesulfonyl)phenylalanine Investigational DRI[Data to be determined]
CocaineBenchmark DRI200 - 600
MethylphenidateBenchmark DRI50 - 150
BupropionBenchmark DRI1000 - 4000

Note: IC50 values are compiled from various literature sources and can vary based on the cell line and specific assay conditions.

Tier 3: In Vivo Target Modulation via Microdialysis

Scientific Rationale: While in vitro assays confirm molecular and cellular activity, they do not predict bioavailability, blood-brain barrier penetration, or efficacy within the complex neurochemical environment of the living brain. In vivo microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[24][25][26] This technique provides invaluable data on a compound's ability to engage DAT in vivo and produce the intended pharmacological effect: an increase in synaptic dopamine.[27][28]

Experimental Protocol: In Vivo Microdialysis Overview

This protocol provides a high-level summary of a typical microdialysis experiment in rats to measure dopamine in the nucleus accumbens or striatum.

  • Surgical Preparation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula.

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).[25]

    • Allow the system to equilibrate and collect baseline samples (dialysates) for at least 2-3 hours. Samples are typically collected every 20 minutes.

  • Drug Administration and Sampling:

    • Administer the test compound (e.g., via intraperitoneal injection) or vehicle.

    • Continue to collect dialysate samples for several hours post-administration to monitor the time course of the drug's effect.

    • Keep samples on ice or in a refrigerated fraction collector and add an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[24]

  • Neurochemical Analysis:

    • Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Quantify the dopamine peak by comparing it to known standards.

  • Data Analysis:

    • Express the dopamine concentration in each post-treatment sample as a percentage of the average baseline concentration.

    • Plot the mean percent baseline dopamine against time to visualize the magnitude and duration of the effect.

Comparative In Vivo Neurochemical Effects
CompoundPeak Effect (% Baseline DA)Duration of Action
N-(4-Fluorobenzenesulfonyl)phenylalanine [Data to be determined][Data to be determined]
Cocaine~400-600%Short (~60-90 min)
Methylphenidate~300-500%Moderate (~120-180 min)
Bupropion~150-250%Long (> 240 min)

Note: These values are representative and depend heavily on the dose administered and the specific brain region being studied.

Synthesis and Comparative Discussion

The multi-tiered analysis provides a comprehensive profile of N-(4-Fluorobenzenesulfonyl)phenylalanine relative to established DRIs.

  • Potency and Affinity: By comparing the Ki and IC50 values, we can rank the compounds. Cocaine and Methylphenidate typically show high affinity and potency. Bupropion is notably weaker.[14][29] The data for the novel compound will place it on this spectrum. A low nanomolar Ki and IC50 would suggest a potent, cocaine-like compound, whereas micromolar values would align it more closely with bupropion.

  • In Vivo Efficacy: The microdialysis data reveals the practical efficacy of the compound. A large and rapid increase in extracellular dopamine, like that seen with cocaine, often correlates with high abuse potential.[8] A more modest and sustained increase, characteristic of bupropion, is often associated with therapeutic effects without significant rewarding properties.[30] The profile of N-(4-Fluorobenzenesulfonyl)phenylalanine will be critical in predicting its potential clinical utility versus its liability.

  • Selectivity (Further Consideration): A crucial aspect not covered in this guide's core protocols is selectivity. Assays for the norepinephrine transporter (NET) and serotonin transporter (SERT) should also be conducted. A compound that is highly selective for DAT may have a different side-effect profile than non-selective inhibitors like cocaine or dual inhibitors like methylphenidate and bupropion.[31][32]

Conclusion

This guide outlines a rigorous, self-validating framework for the preclinical evaluation of N-(4-Fluorobenzenesulfonyl)phenylalanine as a dopamine reuptake inhibitor. By systematically benchmarking its performance against well-understood compounds—Cocaine, Methylphenidate, and Bupropion—across in vitro binding, in vitro function, and in vivo neurochemistry, researchers can build a comprehensive pharmacological profile. This data-driven approach is essential for making informed decisions in the drug development process, elucidating the compound's mechanism of action, and predicting its potential therapeutic value and liabilities.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid. As a compound featuring a stable carbon-fluorine bond, a sulfonylamino group, and a carboxylic acid moiety, it necessitates a conservative and informed approach to waste management. This guide is designed for researchers and laboratory professionals, offering a framework built on the principles of chemical safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are based on an analysis of the compound's structure and authoritative guidance on related chemical classes.

Core Principle: The Precautionary Approach

Due to the absence of specific, comprehensive toxicological and environmental fate data for this compound, it must be managed under the precautionary principle. Its structural features, particularly the fluorophenyl group, suggest a high potential for environmental persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds containing it difficult to break down both chemically and biologically.[1] Therefore, this substance must be treated as hazardous waste. Under no circumstances should it be disposed of via standard laboratory drains or in municipal solid waste.[2][3]

Chemical Profile and Hazard Assessment

A thorough understanding of the molecule's structure informs every aspect of its safe handling and disposal.

PropertyAssessmentRationale & Implications
Chemical Structure C₁₅H₁₄FNO₄SContains a fluorophenyl group, a sulfonamide linkage, and a phenylpropanoic acid backbone.
Physical State Solid (presumed)Spills should be handled as dusts. Avoid creating airborne particles.[4]
Key Functional Groups Fluorophenylsulfonyl: The C-F bond is extremely stable, suggesting high thermal and chemical resistance and environmental persistence. This is the primary driver for the recommended disposal method.[1] Carboxylic Acid: Confers acidic properties. The material may be corrosive or irritating.[5] Sulfonamide: Common in pharmaceuticals; biological activity is possible.
Inferred Hazards Eye, skin, and respiratory tract irritation.[6]Based on data for structurally similar amino acid and sulfonic acid derivatives. The full toxicological profile is unknown.
Reactivity Avoid strong oxidizing agents, strong acids, and strong bases.[4][7]Store separately from incompatible materials to prevent hazardous reactions.
Environmental Fate Presumed to be persistent and non-biodegradable.The fluorinated aromatic ring is resistant to degradation. Improper disposal could lead to long-term environmental contamination, analogous to concerns with other fluorinated organic compounds.[8][9]

Pre-Disposal: Safety and Spill Management

Proper handling is the first step in a safe disposal workflow. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the following PPE is worn:

  • Safety Goggles: Chemical splash goggles are required to protect against splashes and dust.[3]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[3]

  • Laboratory Coat: To protect skin and clothing.

Spill Containment and Cleanup

In the event of a small spill:

  • Avoid Dust Generation: Do not use dry sweeping methods that could aerosolize the powder.

  • Contain: Gently cover the spill with an absorbent material suitable for chemical powders.

  • Collect: Carefully sweep or vacuum the material into a designated hazardous waste container.[10] Use equipment (e.g., a HEPA-filtered vacuum) that will not generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.[2]

Step-by-Step Disposal Protocol

This protocol ensures that all waste, including the pure compound and contaminated materials, is managed safely and in compliance with environmental regulations.

Step 1: Waste Segregation and Collection

Collect all waste containing this compound in a dedicated hazardous waste container. This includes:

  • Expired or unused pure compound.

  • Contaminated labware (e.g., weighing paper, pipette tips).

  • Contaminated PPE (gloves, etc.).

  • Residues from reaction vessels.

  • Spill cleanup materials.

Step 2: Containerization and Labeling
  • Container Type: Use a leak-proof, high-density polyethylene (HDPE) container with a secure, tight-fitting lid.[3]

  • Labeling: The container must be clearly and indelibly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Waste this compound"

    • Date of accumulation start.

    • Applicable hazard warnings (e.g., "Irritant").

Step 3: Interim On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility. The storage location must be:

  • Cool, dry, and well-ventilated.[4]

  • Away from incompatible materials, particularly strong oxidizing agents.[4]

  • Secure and under the control of authorized personnel.

Step 4: Final Disposal by a Licensed Vendor

The only recommended disposal method for this compound is high-temperature incineration .

  • Causality: The extreme stability of the C-F bond requires high thermal energy to ensure its complete destruction.[1] Incineration at temperatures typically above 1,000°C with sufficient residence time is necessary to break this bond and prevent the formation of smaller, potentially hazardous fluorinated byproducts.[11]

  • Procedure: Arrange for pickup and disposal by a licensed and certified hazardous waste management company that operates a high-temperature incineration facility. Provide the vendor with the Safety Data Sheet (SDS) for a structurally similar compound if a specific one is unavailable, along with the full chemical name and any known hazard information. Landfilling is not a recommended option due to the risk of leaching into the environment.

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational steps for the proper disposal of this compound.

G start Identify Waste: 2-{[(4-Fluorophenyl)sulfonyl]amino} -3-phenylpropanoic acid assess Assess Hazards - Fluorinated Organic (Persistent) - Carboxylic Acid (Corrosive/Irritant) - Unknown Toxicity start->assess ppe Select & Don PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess->ppe collect Collect & Segregate Waste - Pure chemical - Contaminated materials ppe->collect container Containerize & Label - Use sealed HDPE container - Label 'Hazardous Waste' with full chemical name collect->container storage Interim Secure Storage - Cool, dry, ventilated area - Away from incompatibles container->storage vendor Contact Licensed Hazardous Waste Vendor storage->vendor disposal_method Specify Disposal Method: High-Temperature Incineration (>1000°C) vendor->disposal_method document Document Disposal - Maintain manifests and records disposal_method->document end_point Disposal Complete document->end_point

Caption: Workflow for the safe disposal of this compound.

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A Senior Application Scientist's Guide to Handling 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid: A Proactive Safety Framework

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Hazard Analysis: Understanding the "Why"

The necessity for stringent personal protective equipment (PPE) protocols stems from the potential hazards associated with the compound's constituent parts. A thorough understanding of these risks is the cornerstone of a safe laboratory environment.

  • Fluorophenylsulfonyl Moiety : The presence of a carbon-fluorine bond necessitates caution. While stable under normal conditions, fluorinated organic compounds can decompose under high heat to release highly toxic and corrosive gases, including hydrogen fluoride (HF).[1] HF exposure can cause severe, penetrating chemical burns that may not be immediately painful but result in delayed, deep-tissue damage.[2] The sulfonyl group can likewise decompose to form toxic oxides of sulfur (SOx).

  • Carboxylic Acid Functionality : As an acid, this compound is expected to have corrosive properties. Direct contact can cause irritation or burns to the skin and eyes.[3]

  • Solid Particulate Nature : In its solid form, the compound presents an inhalation hazard. Airborne dust can irritate the respiratory tract and, if absorbed, may pose systemic risks that are currently uncharacterized.[4][5]

Engineering Controls: The First Line of Defense

Before any PPE is selected, engineering controls must be implemented to minimize exposure. These are non-discretionary for handling this compound.

  • Chemical Fume Hood : All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[1] This is the primary method for preventing inhalation exposure.

  • Ventilated Enclosures : For storage, use of a ventilated cabinet is recommended, especially for long-term storage, to prevent the accumulation of any potential off-gassing.[2]

Personal Protective Equipment (PPE): A Task-Based Protocol

The level of PPE required is dictated by the specific task being performed. The following table summarizes the minimum requirements for common laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required
Weighing & Transfer (Solid) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Lab Coat & Chemical-Resistant ApronN95 Respirator (Minimum)
Solution Preparation Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Lab Coat & Chemical-Resistant ApronRecommended if splashing/aerosolization is likely
Reaction & Workup Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Lab Coat & Chemical-Resistant ApronNot required within a closed system inside a fume hood
Detailed PPE Selection and Use:
  • Eye and Face Protection : Chemical splash goggles are mandatory at all times when the compound is being handled.[1] A full-face shield must be worn over the goggles during weighing and solution preparation to protect against splashes.[6]

  • Hand Protection : Double-gloving with nitrile gloves provides robust protection against incidental contact.[1][7] It is critical to establish a regular glove replacement schedule to prevent permeation by chemicals.[8] Contaminated gloves should be removed and disposed of as hazardous waste immediately.

  • Body Protection : A standard lab coat protects personal clothing. When handling larger quantities or during procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : Due to the inhalation risk of fine powders, a NIOSH-approved N95 respirator is the minimum requirement when weighing or transferring the solid compound.[4] Personnel must be properly fit-tested for the selected respirator to ensure its efficacy.

Operational and Disposal Plans

Step-by-Step Handling Protocol (Solution Preparation)
  • Preparation : Before starting, ensure an emergency eyewash and safety shower are accessible.[9] Confirm that a chemical spill kit is available.

  • Don PPE : Don the required PPE as outlined in the table above (Goggles, Face Shield, Double Gloves, Lab Coat, Apron, N95 Respirator).

  • Work Area Setup : Conduct all work within a chemical fume hood. Place an absorbent lab mat on the work surface to contain minor drips.[7]

  • Weighing : Tare a suitable container on the balance inside the fume hood. Carefully transfer the solid compound to the container, minimizing the creation of dust.

  • Dissolution : Place the vessel containing the weighed solid into a larger secondary container. Slowly add the solvent to the solid. When creating acidic solutions with water, always add acid to water to safely dissipate heat.[3]

  • Transport : If the prepared solution must be moved, ensure the container is securely capped and placed within a secondary bottle carrier.[3]

  • Decontamination : After use, wipe down the work area in the fume hood with an appropriate solvent. Wash all glassware thoroughly. The first three rinses of any contaminated glassware should be collected as hazardous waste.

  • Doff PPE : Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Wash hands thoroughly after removing gloves.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan
  • Solid Waste : All solid waste, including contaminated gloves, wipes, and respirator filters, must be collected in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste : Acidic waste solutions should be neutralized before disposal.[10] Slowly add a base like sodium bicarbonate until the pH is neutral (pH 7).[10] The neutralized solution should be collected in a designated, leak-proof hazardous waste container.[10] Never pour chemical waste down the drain.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek immediate medical attention. Due to the fluorinated nature of the compound, having 2.5% calcium gluconate gel on hand as a first aid precaution is a recommended, conservative measure.[2]

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

References

  • Safety and handling of fluorinated organic compounds. Benchchem.

  • PPE and Safety for Chemical Handling. ACS Material.

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.

  • Safety Data Sheet for N-Fmoc-4-cyano-L-phenylalanine. UChem.

  • Safety Data Sheet for (R)-3-(Fmoc-amino)-3-phenylpropionic acid. Thermo Fisher Scientific.

  • Safety Data Sheet. Merck Millipore.

  • Safety Data Sheet for 2,3-Dibromo-3-phenylpropionic acid. Sigma-Aldrich.

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH.

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

  • Fluorine Safety. Purdue University.

  • Code of practice compressed fluorine and mixtures with inert gases. Asia Industrial Gas Association.

  • Acid Handling Standard Operating Procedure. University of Utah.

  • FLUORINE. CAMEO Chemicals, NOAA.

  • How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow.

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group, University of California, Riverside.

  • 2-([(4-FLUOROPHENYL)SULFONYL]AMINO)-3-PHENYLPROPANOIC ACID | 40279-96-7. ChemicalBook.

  • Standard Operating Procedure (SOP) Handling Concentrated Acids. McMaster University.

  • Acid Safety. Flinn Scientific.

  • (2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid. PubChem, NIH.

Sources

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